molecular formula C18H33NSn B1589545 4-Methyl-2-(tributylstannyl)pyridine CAS No. 301652-23-3

4-Methyl-2-(tributylstannyl)pyridine

Cat. No.: B1589545
CAS No.: 301652-23-3
M. Wt: 382.2 g/mol
InChI Key: SHMPGQWVDZTZBX-UHFFFAOYSA-N
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Description

4-Methyl-2-(tributylstannyl)pyridine is a useful research compound. Its molecular formula is C18H33NSn and its molecular weight is 382.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl-(4-methylpyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-2-4-7-5-3-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMPGQWVDZTZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459280
Record name 4-Methyl-2-(tributylstannyl)pyridine
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Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301652-23-3
Record name 4-Methyl-2-(tributylstannyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-(tributylstannyl)pyridine
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Foundational & Exploratory

Introduction: The Strategic Value of 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-(tributylstannyl)pyridine

This compound is a key organometallic building block, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][2] Its structure, featuring a nucleophilic organostannane moiety at the 2-position of a 4-methylpyridine ring, allows for the precise introduction of the 4-methyl-2-pyridyl group into complex organic molecules. This is of significant interest to researchers in medicinal chemistry and materials science, as the pyridine scaffold is a ubiquitous feature in pharmaceuticals and functional materials.[3][4] For instance, this reagent is used in preparing iridium complexes for blue phosphorescent organic light emitting diodes (OLEDs).[5]

This guide provides a comprehensive overview of a reliable and commonly employed synthetic route, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The narrative is designed to impart not just the procedural steps but the causality behind them, ensuring a robust and reproducible synthesis.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of this compound is most effectively approached via a two-step sequence starting from a commercially available precursor. The core strategy involves the formation of a carbon-tin bond at the 2-position of the 4-methylpyridine ring. This is typically achieved by reacting a suitable electrophilic tin reagent with a nucleophilic pyridine intermediate.

A common and effective route involves the lithiation of a halogenated pyridine, followed by quenching with an electrophilic tin species like tributyltin chloride. Therefore, the synthesis logically breaks down into two primary stages:

  • Synthesis of the Precursor: Preparation of 2-Bromo-4-methylpyridine.

  • Stannylation: Formation of the target compound via halogen-metal exchange and reaction with tributyltin chloride.

G cluster_0 Overall Synthetic Workflow Start 2-Amino-4-methylpyridine Step1 Step 1: Sandmeyer Reaction (HBr, Br₂, NaNO₂) Start->Step1 Intermediate 2-Bromo-4-methylpyridine Step1->Intermediate Step2 Step 2: Stannylation (n-BuLi, Bu₃SnCl) Intermediate->Step2 Product This compound Step2->Product

Caption: High-level overview of the two-step synthesis.

Part 2: Synthesis of 2-Bromo-4-methylpyridine Precursor

The most prevalent and reliable method for synthesizing 2-Bromo-4-methylpyridine is the Sandmeyer reaction, which converts the amino group of 2-amino-4-methylpyridine into a bromo group via a diazonium salt intermediate.[6]

Underlying Mechanism: The Sandmeyer Reaction

The reaction proceeds in two main phases:

  • Diazotization: The primary amine on 2-amino-4-methylpyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (typically -5 to 0 °C). This forms a relatively unstable diazonium salt. Maintaining a low temperature is critical, as diazonium salts can decompose prematurely if allowed to warm.[6]

  • Displacement: The diazonium group is an excellent leaving group (N₂ gas). In the presence of bromide ions from the HBr, it is displaced to yield the desired 2-bromo-4-methylpyridine.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting.

Reagents & Equipment:

  • 2-Amino-4-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • 50% Sodium hydroxide (NaOH) solution

  • Diethyl ether (or Ethyl Acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with overhead stirrer, dropping funnel, and thermometer

  • Ice-salt bath

Procedure:

  • Initial Setup: In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.[6] The vessel should be equipped for vigorous stirring and temperature monitoring.

  • Cooling: Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.[6]

  • Bromination: Slowly add bromine (approx. 1.5-3.0 eq) dropwise to the cooled solution. It is imperative to ensure the temperature remains below 0 °C during this exothermic addition.[3][6]

  • Diazotization: Prepare a solution of sodium nitrite (approx. 1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture, again ensuring the temperature is strictly maintained below 0 °C.[6] After the addition is complete, continue stirring at this temperature for an additional 30 minutes.[7]

  • Work-up:

    • Allow the reaction mixture to slowly warm to room temperature (approx. 20 °C).[6]

    • Carefully neutralize the reaction by adjusting the pH to ~9-12 with the slow addition of a 50% sodium hydroxide solution.[3][6] This step is highly exothermic; maintain cooling to keep the temperature below 20 °C.[6][7]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent like diethyl ether.[3]

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate.[3][6]

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • The crude product, a light-yellow liquid, can be purified further by fractional distillation to achieve high purity.[3][6]

Process Optimization & Troubleshooting
Issue Potential Cause(s) Corrective Action(s)
Low Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt.1. Ensure slow, portion-wise addition of sodium nitrite at the specified low temperature. 2. Use the diazonium salt immediately; do not allow it to warm before the displacement is complete.[6]
Phenolic Impurities The diazonium intermediate is reacting with water as a nucleophile.Maintain strict temperature control and ensure sufficient bromide concentration to favor the desired reaction pathway.[6]
Di-brominated Byproducts 1. Excess of bromine. 2. Reaction temperature too high.1. Use a stoichiometric amount of the brominating agent. 2. Maintain the recommended low temperature throughout the addition steps.[6]

Part 3: Synthesis of this compound

This step involves a halogen-metal exchange followed by quenching with tributyltin chloride. This method is highly efficient for creating the C-Sn bond at the desired position.

Underlying Mechanism

G cluster_1 Stannylation Mechanism Reactant 2-Bromo-4-methylpyridine Intermediate 2-Lithio-4-methylpyridine (Unstable Intermediate) Reactant->Intermediate Halogen-Metal Exchange @ -78°C Reagent1 n-Butyllithium (n-BuLi) Reagent1->Intermediate Product This compound Intermediate->Product Nucleophilic Attack on Tin Reagent2 Tributyltin Chloride (Bu₃SnCl) Reagent2->Product

Caption: Key steps in the stannylation reaction.

The reaction begins with the deprotonation of the most acidic proton or, more commonly, a halogen-metal exchange. In this case, n-butyllithium (a strong organometallic base and nucleophile) reacts with 2-bromo-4-methylpyridine at a very low temperature (-78 °C). The lithium atom exchanges with the bromine atom at the 2-position, forming a highly reactive 2-lithio-4-methylpyridine intermediate.[8][9] This intermediate is then immediately trapped by the addition of tributyltin chloride. The nucleophilic carbon of the lithiated pyridine attacks the electrophilic tin atom, displacing the chloride and forming the desired carbon-tin bond.[8]

Detailed Experimental Protocol

Disclaimer: This protocol involves pyrophoric (n-butyllithium) and highly toxic reagents (tributyltin chloride) and must be performed under an inert atmosphere (Nitrogen or Argon) by highly trained personnel.

Reagents & Equipment:

  • 2-Bromo-4-methylpyridine

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Tributyltin chloride (Bu₃SnCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk line or glovebox for inert atmosphere techniques

  • Dry, clean glassware

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction flask and ensure it is free of moisture. Purge the entire system with nitrogen or argon gas.[8]

  • Initial Solution: Add 2-bromo-4-methylpyridine (1.0 eq) to the reaction flask, followed by anhydrous THF.[8]

  • Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution (approx. 1.1 eq) dropwise via syringe.[8] The solution will typically change color. Stir the mixture at -78 °C for 60 minutes to ensure complete formation of the lithiated intermediate.[8]

  • Stannylation: While maintaining the temperature at -78 °C, slowly add tributyltin chloride (approx. 1.1 eq).[8] Allow the reaction to proceed at this temperature for 2-3 hours.[8]

  • Warming and Quenching: After the reaction time, allow the mixture to warm to room temperature and stir for an additional 30 minutes.[8] Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[8]

  • Extraction and Isolation:

    • Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and dry over anhydrous sodium sulfate.[8]

    • Filter and concentrate under reduced pressure to obtain the crude product, typically as a dark brown or yellow liquid.[8]

Purification of Organotin Compounds

The removal of residual organotin reagents and byproducts is a critical challenge due to their toxicity and similar chromatographic behavior to the desired product.[10]

  • Fluoride Treatment: A common method involves stirring the crude product mixture with a saturated aqueous solution of potassium fluoride (KF). This converts tin byproducts into insoluble tributyltin fluoride, which can be filtered off.[11]

  • Chromatography: Flash column chromatography is often necessary. To improve separation and remove tin impurities, the silica gel can be pre-treated. One effective method is to use a stationary phase consisting of 10% finely ground potassium fluoride or potassium carbonate mixed with 90% silica gel (w/w).[11][12] Eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typical.

  • Distillation: For thermally stable compounds, vacuum distillation or Kugelrohr distillation can be an effective purification method.[12]

Part 4: Safety and Handling

Organotin compounds, particularly tributyltin derivatives, are highly toxic and pose significant health and environmental risks.

Reagent Key Hazards Required Precautions
n-Butyllithium Pyrophoric (ignites spontaneously in air), water-reactive, corrosive.Must be handled under an inert atmosphere. Use proper syringe techniques. Wear fire-resistant lab coat, safety goggles, and appropriate gloves.
Tributyltin chloride Toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, may cause an allergic skin reaction, and causes damage to organs through prolonged exposure.[13] Very toxic to aquatic life with long-lasting effects.[14]Handle only in a well-ventilated fume hood. Wear chemical-impermeable gloves, safety goggles with side-shields, and impervious clothing.[14] Avoid release to the environment.[14] All waste must be collected and disposed of as hazardous chemical waste.
Hydrobromic Acid Severe skin burns and eye damage.Handle in a fume hood. Wear acid-resistant gloves, splash goggles, and a lab coat.

Emergency Procedures:

  • Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[15]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[15]

  • Ingestion: Rinse mouth. Do not induce vomiting. Call a poison control center or doctor immediately.[15]

Part 5: Characterization

The final product should be characterized to confirm its identity and purity. Standard techniques include:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): This is the most powerful tool for structural confirmation. ¹H NMR will show characteristic shifts for the methyl and aromatic protons of the pyridine ring, as well as the butyl groups on the tin atom. ¹¹⁹Sn NMR can be used to confirm the presence of the tin center.

  • Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight of the compound (382.18 g/mol ).[16]

  • Gas Chromatography (GC): Can be used to assess the purity of the final product.

Conclusion

The synthesis of this compound is a well-established procedure that provides access to a valuable reagent for synthetic chemistry. Success hinges on careful execution of the two main stages: the Sandmeyer reaction to form the bromo-pyridine precursor and the subsequent low-temperature lithiation and stannylation. Rigorous adherence to anhydrous and inert atmosphere techniques, coupled with a profound respect for the significant hazards associated with the reagents, is paramount. Proper purification to remove toxic organotin byproducts is not merely a matter of achieving high purity but is a critical safety and environmental responsibility.

References

  • Benchchem. Synthesis of 2-Bromo-4-methylpyridine - Technical Support Center.
  • SACH. 2-(TRIBUTYLSTANNYL)PYRIDINE (CAS No.: 17997-47-6) in Organic Synthesis.
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  • TRIBUTYLTIN CHLORIDE CAS No 1461-22-9 - Safety Data Sheet.
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  • SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. (2020-09-14).
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  • ChemicalBook. 2-Bromo-4-methylpyridine | 4926-28-7.
  • ChemicalBook. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6.
  • Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. (2008-12-18).
  • ECHEMI. Tributyltin chloride SDS, 1461-22-9 Safety Data Sheets.
  • Organic Chemistry Portal. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.
  • American Chemical Society. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2007-01-24).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-05-20).
  • Google Patents. US3198818A - Process for separating organotin compounds.
  • Loba Chemie. TRI-n-BUTYLTIN CHLORIDE FOR SYNTHESIS.
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  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). influence of solvent on the nature of the product (from X-ray structure determinations) and asymmetric induction. A note on the lithiation of some analogous 3- and 4-methylpyridines.
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An In-Depth Technical Guide to 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methyl-2-(tributylstannyl)pyridine, a versatile organotin reagent pivotal in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps, but a deep understanding of the causality behind its synthesis and application, ensuring scientific integrity and empowering researchers in their experimental design.

Introduction: The Strategic Importance of this compound

This compound, identified by the CAS Number 301652-23-3 , is a key building block in the synthesis of complex organic molecules.[1] Its significance lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[2][3] The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and agrochemicals, and the ability to selectively introduce this functional group is of paramount importance in drug discovery and development.[4][5] This guide will delve into the synthesis, characterization, and application of this reagent, providing practical insights for its effective utilization in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use.

Physicochemical Data
PropertyValueSource(s)
CAS Number 301652-23-3[1][6]
Molecular Formula C₁₈H₃₃NSn[1][6]
Molecular Weight 382.17 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 401.1 ± 47.0 °C (Predicted)
Storage Store under inert gas (nitrogen or Argon) at 2-8°C
Safety and Hazard Information

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Codes: T (Toxic)[1]

  • GHS Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long-lasting effects).[1]

Trustworthiness in Handling: Always consult the Safety Data Sheet (SDS) before use. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction followed by quenching with an electrophilic tin reagent.

Synthetic Workflow

The overall synthetic strategy involves two main steps: the synthesis of the precursor 2-bromo-4-methylpyridine, followed by its conversion to the desired organostannane.

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Stannylation 4-Amino-2-methylpyridine 4-Amino-2-methylpyridine 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine 4-Amino-2-methylpyridine->2-Bromo-4-methylpyridine  Sandmeyer Reaction (NaNO₂, HBr) Intermediate 2-Lithio-4-methylpyridine (in situ) 2-Bromo-4-methylpyridine->Intermediate Lithium-Halogen Exchange n-BuLi n-BuLi n-BuLi->Intermediate Tributyltin_chloride Tributyltin_chloride Final_Product This compound Tributyltin_chloride->Final_Product Intermediate->Final_Product Quenching

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part A: Synthesis of 2-Bromo-4-methylpyridine [7][8]

  • Rationale: The Sandmeyer reaction provides a reliable method for converting an amino group on the pyridine ring to a bromide, which is an excellent leaving group for the subsequent lithium-halogen exchange.

  • Procedure:

    • To a solution of 48% aqueous hydrobromic acid, add 2-amino-4-methylpyridine portion-wise while maintaining the temperature at -5 to 0 °C with an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 0 °C.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully neutralize the reaction mixture with a 50% aqueous solution of sodium hydroxide to a pH of approximately 9, keeping the temperature below 20 °C.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation to obtain 2-bromo-4-methylpyridine.

Part B: Synthesis of this compound

  • Rationale: The lithium-halogen exchange is a highly efficient method for generating a nucleophilic organolithium species from the corresponding aryl halide. This intermediate is then trapped with tributyltin chloride to form the desired C-Sn bond. The low temperature is critical to prevent side reactions.

  • Procedure:

    • In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-4-methylpyridine in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) in hexanes dropwise to the solution. A color change is typically observed, indicating the formation of the organolithium intermediate.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add tributyltin chloride dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for an additional 2-3 hours, then slowly warm to room temperature and stir for another hour.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to light yellow oil.

Spectroscopic Characterization

Authenticating the structure of the synthesized compound is a critical step. Below is a summary of expected spectroscopic data.

Spectroscopy Expected Features
¹H NMR Signals corresponding to the tributyl group (triplets and multiplets between ~0.8-1.6 ppm) and the methyl group on the pyridine ring (~2.3 ppm). Aromatic protons will appear in the region of ~7.0-8.5 ppm.
¹³C NMR Resonances for the aliphatic carbons of the butyl groups (~10-30 ppm) and the methyl group (~21 ppm). Aromatic carbons will be observed in the range of ~120-160 ppm.
Mass Spec (EI) The mass spectrum of the related 4-methylpyridine shows a molecular ion peak at m/z 93.[9] For the title compound, a molecular ion peak at m/z 383 would be expected, along with characteristic isotopic patterns for tin and fragmentation patterns corresponding to the loss of butyl groups.

Core Application: The Stille Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Stille reaction, a powerful tool for the formation of carbon-carbon bonds.[2][3]

The Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.[2]

StilleCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X ArylHalide->OxAdd PdII Ar-Pd(II)-X      L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Stannane R-SnBu₃ (4-Methyl-2-pyridyl-SnBu₃) Stannane->Transmetal PdII_R Ar-Pd(II)-R      L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Expertise & Experience: The rate-determining step is often the transmetalation. The choice of ligands on the palladium catalyst and the use of additives can significantly influence the reaction rate and yield. For electron-rich pyridines, the transmetalation is generally facile.

Application in Medicinal Chemistry

The Stille reaction using 2-stannylpyridines is instrumental in the synthesis of biaryl compounds, a common motif in pharmaceuticals.[10][11]

Exemplary Protocol: Coupling with an Aryl Iodide

  • Self-Validating System: This protocol includes a palladium(0) source, a phosphine ligand to stabilize the catalyst, and often a copper(I) co-catalyst to facilitate the transmetalation step.

  • Procedure:

    • To a reaction vessel, add the aryl iodide (1.0 eq.), this compound (1.1-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a copper(I) salt like CuI (0.1 eq.).

    • Evacuate and backfill the vessel with an inert gas.

    • Add a degassed solvent, such as N,N-dimethylformamide (DMF) or toluene.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Wash the organic layer with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 4-methyl-2-pyridyl moiety into organic molecules. Its synthesis, while requiring careful handling of air- and moisture-sensitive reagents, is straightforward. Its application in the Stille cross-coupling reaction provides a robust method for the formation of C-C bonds, which is of significant interest to researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to confidently and effectively utilize this important synthetic tool.

References

  • Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][2][4]benzodiazepines (PBDs). Bioorganic & Medicinal Chemistry Letters.

  • 4-Bromo-2-methylpyridine synthesis. ChemicalBook.
  • Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Organic Syntheses.
  • Stille reaction. Wikipedia.
  • Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions.
  • This compound.
  • This compound | C18H33NSn | CID 11222775. PubChem.
  • Pyridine, 4-methyl-. NIST WebBook.
  • This compound | 301652-23-3. Sigma-Aldrich.
  • A concise review on some synthetic routes and applic
  • 13C-NMR spectrum of ( 4 ).
  • Synthesis of 2-Bromo-4-methylpyridine. BenchChem.
  • Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry.
  • The Mechanisms of the Stille Reaction. University of Windsor.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
  • Discussion Addendum for: 4-Methoxy-4'-nitrophenyl.

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An In-depth Technical Guide to 4-Methyl-2-(tributylstannyl)pyridine: Properties, Synthesis, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, organostannanes have carved a niche as exceptionally versatile reagents, particularly in the realm of palladium-catalyzed cross-coupling reactions. Among these, 4-Methyl-2-(tributylstannyl)pyridine stands out as a valuable building block for the synthesis of complex molecules, finding utility in materials science and drug discovery. Its unique combination of a nucleophilic organotin moiety and a functionalized pyridine ring allows for the strategic introduction of the 4-methylpyridine scaffold into a wide array of substrates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and characterization, and its application in the widely utilized Stille cross-coupling reaction.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in any experimental setting. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₃NSn[1][2][3][4]
Molecular Weight 382.17 g/mol [1][3][5][6][7]
Appearance Colorless to light yellow liquid[5][6]
Boiling Point 401.1 ± 47.0 °C (Predicted)[3][8][9]
pKa 5.87 ± 0.27 (Predicted)[9]
Density ~1.1 g/mL at 25 °C (Estimated based on isomers)
Refractive Index ~1.51 at 20 °C (Estimated based on isomers)
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[9]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the stannylation of a suitable precursor, 2-bromo-4-methylpyridine. The following is a representative, two-step synthetic protocol.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromo-4-methylpyridine

This procedure is adapted from the Sandmeyer-type reaction of 4-amino-2-methylpyridine.[10]

  • To a solution of 4-amino-2-methylpyridine (10.8 g, 0.1 mol) in 48% hydrobromic acid (46 mL, 0.4 mol) cooled in an ice bath, slowly add a solution of sodium nitrite (6.9 g, 0.1 mol) in water. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Slowly add a 50% sodium hydroxide solution to the reaction mixture at a temperature below 20 °C to adjust the pH to 9.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-4-methylpyridine.

Step 2: Stannylation of 2-Bromo-4-methylpyridine

This procedure is a general method for the lithiation and subsequent stannylation of bromopyridines.

  • In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve 2-bromo-4-methylpyridine (17.2 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 0.11 mol) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • To the resulting solution, add tributyltin chloride (35.8 g, 0.11 mol) dropwise at -78 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Synthesis of 2-Bromo-4-methylpyridine cluster_1 Step 2: Stannylation 4-Amino-2-methylpyridine 4-Amino-2-methylpyridine Diazotization Diazotization 4-Amino-2-methylpyridine->Diazotization 1. NaNO2, HBr, 0°C 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine Diazotization->2-Bromo-4-methylpyridine 2. Workup 2-Bromo-4-methylpyridine_start 2-Bromo-4-methylpyridine Lithiation Lithiation 2-Bromo-4-methylpyridine_start->Lithiation 1. n-BuLi, THF, -78°C Stannylation_reaction Stannylation_reaction Lithiation->Stannylation_reaction 2. Bu3SnCl This compound This compound Stannylation_reaction->this compound 3. Workup & Purification G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R²-SnBu₃ Pd(II)_Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: A Representative Stille Coupling

The following is a general procedure for the Stille coupling of this compound with an aryl bromide.

  • In a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a copper(I) iodide (CuI) co-catalyst (0.1 mmol, if necessary).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous and degassed solvent (e.g., DMF or toluene, 5 mL).

  • Add this compound (1.2 mmol).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

  • To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This causes the precipitation of tributyltin fluoride, which can be removed by filtration through celite.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The 4-methylpyridine moiety is present in numerous biologically active compounds. The use of this compound allows for the efficient construction of such molecules. Its application extends to the synthesis of ligands for metal complexes used in catalysis and as emissive materials in organic light-emitting diodes (OLEDs). [9]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

HazardDescriptionGHS Pictogram
Acute Toxicity Toxic if swallowed and harmful in contact with skin. [5][6]💀
Skin and Eye Irritation Causes skin and serious eye irritation. [5]
Organ Toxicity Causes damage to organs through prolonged or repeated exposure. [5]⚕️
Environmental Hazard Very toxic to aquatic life with long-lasting effects. [5]環境

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Handle under an inert atmosphere as the compound may be sensitive to air and moisture. [11] First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Immediately call a poison center or doctor.

  • In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to participate in Stille cross-coupling reactions provides a reliable method for the introduction of the 4-methylpyridine unit into a diverse range of molecular architectures. A thorough understanding of its properties, synthesis, and safe handling is essential for its successful application in research and development, particularly in the fields of medicinal chemistry and materials science.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • abcr GmbH. This compound. [Link]

  • PubChemLite. This compound (C18H33NSn). [Link]

  • Wikipedia. Stille reaction. [Link]

  • Alfa Chemical. This compound CAS No.: 301652-23-3. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Myers, A. The Stille Reaction. Chem 115. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • chemeurope.com. Stille reaction. [Link]

  • Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]

  • ResearchGate. FTIR spectrum for Pyridine. [Link]

  • Universiti Kebangsaan Malaysia. synthesis and characterization of tributyltin(iv) complexes derived from pyridine monocarboxylic acids. [Link]

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An In-Depth Technical Guide to the NMR Spectral Data of 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of NMR Spectroscopy in the Characterization of Organotin Compounds

Organotin compounds, such as 4-Methyl-2-(tributylstannyl)pyridine, are versatile reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions (Stille coupling) for the formation of carbon-carbon bonds. The precise structural elucidation of these compounds is paramount to understanding their reactivity and ensuring the desired outcome of synthetic transformations. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.

This guide provides a detailed analysis of the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra of this compound. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we can gain a comprehensive understanding of the molecule's electronic and steric environment. This information is critical for confirming the successful synthesis of the compound and for predicting its behavior in subsequent chemical reactions. The inclusion of ¹¹⁹Sn NMR is particularly insightful, as it directly probes the local environment of the tin atom, a key reactive center in many applications.

Experimental Protocol: NMR Data Acquisition

The NMR spectra presented in this guide were obtained from a sample of this compound dissolved in deuterated chloroform (CDCl₃). The data was acquired on a spectrometer operating at 400 MHz for ¹H NMR, 101 MHz for ¹³C NMR, and 149 MHz for ¹¹⁹Sn NMR.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by signals corresponding to the protons of the 4-methylpyridine ring and the tributylstannyl group.

Key Observations and Interpretations:

  • Pyridine Ring Protons: The aromatic region of the spectrum displays signals for the three protons on the pyridine ring. Their chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing tributylstannyl group. The protons ortho to the nitrogen atom are typically the most deshielded.

  • Methyl Protons: A singlet in the upfield region corresponds to the three protons of the methyl group at the 4-position of the pyridine ring.

  • Tributylstannyl Protons: The protons of the three butyl groups give rise to a series of multiplets in the aliphatic region of the spectrum. The protons on the carbon alpha to the tin atom are the most deshielded within this group and may show satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.39d, J = 6.9 Hz1HPyridine-H
7.11 - 7.25m3HPyridine-H
2.40s3H-CH₃
1.47 - 1.56m6HSn-(CH₂CH₂CH₂CH₃)₃
1.28 - 1.40m6HSn-(CH₂CH₂CH₂CH₃)₃
0.98 - 1.18m6HSn-(CH₂CH₂CH₂CH₃)₃
0.89t, J = 7.3 Hz9HSn-(CH₂CH₂CH₂CH₃)₃

Table 1: ¹H NMR Data for this compound in CDCl₃.[1]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Key Observations and Interpretations:

  • Pyridine Ring Carbons: The signals for the five carbons of the pyridine ring appear in the downfield region (typically 120-170 ppm). The carbon atom directly bonded to the tin atom (C2) is expected to be significantly influenced by the metal and will likely show coupling to the tin isotopes.

  • Methyl Carbon: The carbon of the methyl group at the 4-position will appear as a sharp signal in the upfield region of the spectrum.

  • Tributylstannyl Carbons: The four distinct carbons of the butyl chains will give rise to four signals in the aliphatic region. The carbon alpha to the tin atom will exhibit the largest downfield shift within this group and will also show coupling to tin.

Data Summary:

Chemical Shift (δ) ppmAssignment
144.62Pyridine-C
142.01Pyridine-C
136.50Pyridine-C
128.84Pyridine-C
128.26Pyridine-C
124.84Pyridine-C
29.16Sn-(CH₂CH₂CH₂CH₃)₃
27.41Sn-(CH₂CH₂CH₂CH₃)₃
25.01-CH₃
13.66Sn-(CH₂CH₂CH₂CH₃)₃
9.99Sn-(CH₂CH₂CH₂CH₃)₃

Table 2: ¹³C NMR Data for this compound in CDCl₃.[1]

¹¹⁹Sn NMR Spectrum Analysis

¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the electronic environment of the tin atom. The chemical shift of the tin nucleus is highly sensitive to the nature of the substituents attached to it.

Key Observations and Interpretations:

The ¹¹⁹Sn NMR spectrum of this compound shows a single resonance, consistent with the presence of one tin atom in the molecule. The chemical shift value provides insight into the coordination state and electronic nature of the tin center. For tetraorganostannanes, the chemical shifts typically fall within a well-defined range.

Data Summary:

Chemical Shift (δ) ppm
-41.85

Table 3: ¹¹⁹Sn NMR Data for this compound in CDCl₃.[1]

Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key NMR-active nuclei.

Figure 1. Molecular structure of this compound.

Conclusion

The comprehensive NMR data presented in this guide provides an unambiguous structural confirmation of this compound. The detailed analysis of the ¹H, ¹³C, and ¹¹⁹Sn spectra offers valuable insights for researchers working with this important organotin reagent. The characteristic chemical shifts and coupling patterns serve as a reliable fingerprint for identity and purity assessment, which is crucial for its successful application in organic synthesis and drug development.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

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Mass Spectrometry of 4-Methyl-2-(tributylstannyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive technical guide provides an in-depth exploration of the mass spectrometric analysis of 4-methyl-2-(tributylstannyl)pyridine, an organotin compound of interest in synthetic chemistry and drug development. This document moves beyond a simple recitation of methods to offer a detailed examination of the underlying principles, experimental design, and expected outcomes in the analysis of this compound. We will delve into the characteristic fragmentation patterns of tributylstannyl compounds and substituted pyridines, providing a predictive framework for the interpretation of mass spectra obtained via Electron Ionization (EI) and Electrospray Ionization (ESI). Furthermore, this guide presents detailed, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), equipping researchers with the practical knowledge to implement these techniques effectively. The causality behind experimental choices is elucidated throughout, ensuring a deep understanding of the analytical process.

Introduction: The Analytical Challenge of Organotin Compounds

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a diverse class of organometallic compounds with wide-ranging applications, from catalysts in organic synthesis to biocides.[1] The specific compound of interest, this compound, combines a tributyltin moiety with a 4-methylpyridine group, making it a valuable building block in cross-coupling reactions for the synthesis of complex molecules.[2] The analysis of such compounds presents a unique set of challenges due to their varying polarity and thermal stability.

Mass spectrometry has emerged as the definitive technique for the identification and quantification of organotin compounds due to its high sensitivity and specificity.[3] Traditional methods often rely on Gas Chromatography (GC) for separation, which necessitates a derivatization step to increase the volatility of the more polar organotin species.[1][4] More recently, Liquid Chromatography (LC) coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), has gained prominence as it can often analyze these compounds directly, simplifying sample preparation.[5][6]

This guide will focus on the mass spectrometric behavior of this compound, providing a foundational understanding for researchers engaged in its synthesis, characterization, or use in downstream applications.

Predicted Mass Spectral Fragmentation of this compound

A thorough understanding of the fragmentation patterns of this compound is critical for its unambiguous identification. While an experimental spectrum is the gold standard, a highly probable fragmentation pathway can be predicted based on the well-established fragmentation rules for its constituent moieties: the tributyltin group and the 4-methyl-pyridine ring. The molecular formula for this compound is C18H33NSn, with a molecular weight of approximately 382.18 g/mol .[7][8]

Electron Ionization (EI) Fragmentation Pathway

Under Electron Ionization (EI) conditions, typically used in GC-MS, the molecular ion ([M]•+) will be formed, although it may be of low abundance or absent altogether in the spectra of tetraalkyltins.[7] The primary fragmentation pathway for tributyltin compounds is the sequential loss of butyl radicals (•C4H9). This occurs due to the relative weakness of the tin-carbon bond.

The proposed EI fragmentation cascade for this compound is as follows:

  • Initial Loss of a Butyl Radical: The most favorable initial fragmentation is the loss of a butyl radical to form the stable [M - C4H9]+ ion.

  • Subsequent Losses of Butene: Further fragmentation proceeds via the loss of neutral butene molecules (C4H8) through a hydrogen rearrangement mechanism.

  • Formation of Tin-containing Pyridine Ions: The fragmentation will also likely involve cleavage of the tin-pyridine bond, leading to ions corresponding to the protonated 4-methylpyridine or other fragments of the pyridine ring.

  • Pyridine Ring Fragmentation: The 4-methylpyridine cation itself can fragment, a common pathway being the loss of hydrogen cyanide (HCN) or a methyl radical (•CH3).

Diagram: Proposed EI Fragmentation Pathway of this compound

EI_Fragmentation M [C18H33NSn]•+ m/z 383 A [M - C4H9]•+ m/z 326 M->A - •C4H9 B [M - C4H9 - C4H8]+ m/z 270 A->B - C4H8 D [Sn-C6H6N]+ m/z 212 A->D - 2(C4H8) C [M - C4H9 - 2(C4H8)]+ m/z 214 B->C - C4H8 C->D - H2 E [C6H7N]+ m/z 93 D->E - Sn ESI_CID_Fragmentation MH [M+H]+ m/z 384 F1 [ (C4H9)3Sn ]+ m/z 291 MH->F1 - C6H7N F2 [ C6H8N ]+ m/z 94 MH->F2 - (C4H9)3SnH F3 [ (C4H9)2SnH ]+ m/z 235 F1->F3 - C4H8 F4 [ (C4H9)SnH2 ]+ m/z 179 F3->F4 - C4H8 GCMS_Workflow start Sample extraction Extraction start->extraction is_spike Internal Standard Spiking extraction->is_spike derivatization Derivatization with NaBEt4 is_spike->derivatization lle Liquid-Liquid Extraction derivatization->lle dry_concentrate Drying and Concentration lle->dry_concentrate gcms_analysis GC-MS Analysis dry_concentrate->gcms_analysis

Caption: Workflow for GC-MS sample preparation.

3.1.2. GC-MS Instrumental Parameters

Parameter Setting Rationale
GC Column Agilent HP-5MS (or equivalent)Provides good separation for a wide range of organic compounds.
Injection Mode SplitlessMaximizes the amount of analyte introduced onto the column for high sensitivity.
Injector Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program 50°C (hold 2 min), ramp to 300°C at 10°C/minA temperature gradient is necessary to separate compounds with different boiling points.
Carrier Gas Helium at 1.0 mL/minInert carrier gas with good chromatographic efficiency.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
MS Scan Range m/z 50-500Covers the expected mass range of the fragment ions.
LC-MS/MS Analysis Protocol

LC-MS/MS offers the advantage of direct analysis without derivatization, often with higher sensitivity and selectivity.

[5]3.2.1. Sample Preparation

  • Objective: To extract the analyte and prepare it in a solvent compatible with the LC mobile phase.

  • Rationale: A simple "dilute and shoot" approach can often be used for liquid samples, while a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is effective for solid matrices.

[3]Step-by-Step Protocol:

  • Sample Extraction (for solid matrices):

    • Weigh a homogenized sample (e.g., 1 g) into a centrifuge tube.

    • Add an internal standard, such as deuterated tributyltin (TBT-d27). [3] * Add acetonitrile and shake vigorously. [5] * Add extraction salts (e.g., magnesium sulfate, sodium acetate) and centrifuge.

  • Solvent Exchange/Dilution:

    • Take an aliquot of the supernatant and dilute it with the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). [7] * For liquid samples, a simple dilution with the mobile phase may be sufficient.

Diagram: LC-MS/MS Sample Preparation Workflow

LCMS_Workflow start Sample is_spike Internal Standard Spiking start->is_spike extraction QuEChERS Extraction (solids) or Direct Dilution (liquids) centrifuge Centrifugation (solids) extraction->centrifuge dilute Dilution with Mobile Phase is_spike->extraction centrifuge->dilute lcms_analysis LC-MS/MS Analysis dilute->lcms_analysis

Caption: Workflow for LC-MS/MS sample preparation.

3.2.2. LC-MS/MS Instrumental Parameters

Parameter Setting Rationale
LC Column C18 reverse-phase column (e.g., Phenomenex Kinetex)Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% formic acidAcidic modifier promotes protonation for positive ion ESI.
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acidOrganic solvent for gradient elution.
Gradient Start with a higher percentage of A, ramp to a higher percentage of BElutes compounds based on their hydrophobicity.
Flow Rate 0.4 mL/minTypical flow rate for analytical LC.
MS Ion Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar and thermally labile molecules.
MS Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that can be approached with confidence through a solid understanding of the compound's likely fragmentation behavior and the application of robust analytical protocols. This guide has provided a detailed predictive framework for the interpretation of both EI and ESI mass spectra, grounded in the established principles of organotin and pyridine chemistry. The step-by-step protocols for GC-MS and LC-MS/MS analysis offer researchers a practical starting point for method development and routine analysis. By explaining the causality behind experimental choices, this guide aims to empower scientists to not only perform these analyses but also to troubleshoot and adapt them to their specific research needs. The combination of theoretical prediction and practical methodology presented herein serves as a comprehensive resource for the scientific community engaged in the study and application of this important class of organotin compounds.

References

  • AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Retrieved from [Link]

  • British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Water by GC with MS Detection. Retrieved from [Link]

  • Czubacka, M., et al. (2021). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 26(15), 4447.
  • Harino, H., et al. (2013).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11222775, this compound. Retrieved from [Link]

  • Nichols, P. D., et al. (2014). Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(15), 3689-3697.
  • Sakai, M., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312.
  • ALS Environmental. (2022). Determination of Selected Organotin Compounds in Liquids by GCMS. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607784, 2-(Tributylstannyl)pyridine. Retrieved from [Link]

  • Michels, T. D., Rhee, J. U., & Vanderwal, C. D. (2007). Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. Organic Letters, 9(26), 5421–5424.
  • PubChemLite. (n.d.). This compound (C18H33NSn). Retrieved from [Link]

  • Spectroscopy Online. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]

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Navigating the Molecular Architecture: A Technical Guide to the Synthesis, Characterization, and Crystallographic Analysis of 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and prospective crystallographic analysis of 4-Methyl-2-(tributylstannyl)pyridine. As organostannane reagents and pyridine scaffolds are of significant interest in contemporary drug discovery and development, a detailed understanding of their three-dimensional structure is paramount for rational drug design. In the absence of a publicly available crystal structure for the title compound, this guide offers field-proven methodologies to enable researchers to synthesize, characterize, and ultimately determine the crystal structure of this compound. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stannylpyridines in Medicinal Chemistry

Pyridine derivatives are a cornerstone of modern drug development, forming the core of numerous therapeutic agents due to their ability to engage in a variety of intermolecular interactions. The introduction of an organostannane moiety, such as a tributylstannyl group, to the pyridine scaffold provides a versatile handle for further synthetic transformations, most notably the Stille cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules with potential therapeutic applications.

The specific compound, this compound, combines the features of a substituted pyridine with the synthetic utility of an organostannane. The methyl group at the 4-position can influence the electronic properties and steric environment of the pyridine ring, potentially modulating its interaction with biological targets. A definitive crystal structure would provide invaluable insights into the molecule's conformation, bond angles, and intermolecular packing, all of which are critical parameters for computational modeling and structure-activity relationship (SAR) studies in drug discovery.

Synthesis and Purification of this compound

The synthesis of this compound can be effectively achieved through a lithium-halogen exchange reaction with the corresponding bromopyridine, followed by quenching with tributyltin chloride. This method is reliable and generally proceeds with high yield.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow Start 4-Methyl-2-bromopyridine Step1 Lithium-Halogen Exchange (n-Butyllithium, THF, -78 °C) Start->Step1 Intermediate 2-Lithio-4-methylpyridine Step1->Intermediate Step2 Stannylation (Tributyltin chloride, -78 °C to RT) Intermediate->Step2 Product This compound Step2->Product Purification Aqueous Workup & Column Chromatography Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 4-Methyl-2-bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Tributyltin chloride (Bu₃SnCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add 4-methyl-2-bromopyridine (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. The solution will typically turn a dark color.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, dissolve tributyltin chloride (1.1 eq) in a small amount of anhydrous THF.

  • Add the tributyltin chloride solution to the reaction mixture dropwise via syringe at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate).

  • Load the adsorbed crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

Spectroscopic and Analytical Characterization

Thorough characterization of the synthesized compound is essential to confirm its identity and purity prior to crystallization experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridine ring protons, the methyl group protons, and the protons of the tributylstannyl group. The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the tin atom will exhibit satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

Expected Chemical Shifts:

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyridine CH7.0 - 8.5120 - 150
Pyridine C-Sn-160 - 170
Pyridine C-CH₃-145 - 155
Pyridine CH₃2.2 - 2.520 - 25
Sn-(CH₂)₃-CH₃0.8 - 1.610 - 30
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Organotin compounds exhibit a characteristic isotopic pattern due to the multiple stable isotopes of tin, which serves as a definitive confirmation of the compound's identity.[1] The fragmentation pattern typically involves the sequential loss of butyl groups.[2][3]

Expected Fragmentation Pattern:

  • [M]+ : Molecular ion peak with the characteristic tin isotopic pattern.

  • [M - C₄H₉]+ : Loss of one butyl group. This is often the base peak.

  • [M - 2(C₄H₉)]+ : Loss of two butyl groups.

  • [M - 3(C₄H₉)]+ : Loss of three butyl groups, resulting in the [4-methylpyridyl-Sn]+ fragment.

Crystallization and X-ray Crystallography

Obtaining single crystals of sufficient quality is a critical and often challenging step in determining the crystal structure. For organometallic compounds, which can be air-sensitive oils, specific techniques are required.

Crystallization Workflow

The process of obtaining a crystal structure is outlined below:

Crystallization_Workflow cluster_prep Sample Preparation cluster_growth Crystal Growth cluster_analysis X-ray Diffraction Analysis PureSample Pure, Dry Sample Method1 Slow Evaporation PureSample->Method1 Method2 Vapor Diffusion PureSample->Method2 Method3 Slow Cooling PureSample->Method3 SingleCrystal Single Crystal Formation Method1->SingleCrystal Method2->SingleCrystal Method3->SingleCrystal DataCollection Data Collection (Diffractometer) SingleCrystal->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

Caption: Workflow for crystallization and X-ray diffraction analysis.

Detailed Experimental Protocol: Crystallization

Given that this compound is an oil at room temperature, crystallization will likely require low temperatures and careful solvent selection.

General Considerations:

  • Purity: The starting material must be of the highest possible purity.

  • Solvent Selection: A solvent system in which the compound is sparingly soluble is ideal. This often involves a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is insoluble).

  • Air-Sensitive Techniques: While the title compound is not reported to be exceptionally air-sensitive, it is good practice to perform crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the process is lengthy.[4][5]

Method 1: Slow Evaporation

  • Dissolve a small amount of the pure compound in a suitable solvent (e.g., dichloromethane, diethyl ether).

  • Place the solution in a small vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Store the vial in an undisturbed location, preferably at a constant, cool temperature.

Method 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., toluene or THF) in a small, open vial.

  • Place this vial inside a larger, sealed jar that contains a more volatile "poor" solvent (e.g., pentane or hexane).

  • The "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.

Method 3: Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., hexane or a mixed solvent system) at room temperature or slightly elevated temperature.

  • Filter the solution to remove any particulate matter.

  • Slowly cool the solution. This can be achieved by placing the container in a Dewar flask with a warming solvent or by using a programmable cooling bath.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following steps are undertaken to determine the crystal structure:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and symmetry. The initial positions of the atoms are determined using computational methods.

  • Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate crystal structure.

Relevance to Drug Development

The determination of the crystal structure of this compound is not merely an academic exercise. The precise molecular geometry obtained from X-ray crystallography can be used to:

  • Inform SAR Studies: Understanding the three-dimensional shape of this building block can aid in the design of novel compounds with improved biological activity.

  • Facilitate Computational Modeling: The crystal structure provides a starting point for molecular docking studies and other computational techniques used to predict the binding of a molecule to a biological target.

  • Guide Formulation Development: The solid-state properties of a compound, which are determined by its crystal structure, can influence its solubility, stability, and bioavailability – key parameters in drug development.[6][7][8]

Conclusion

This technical guide has provided a comprehensive roadmap for the synthesis, purification, characterization, and crystallographic analysis of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers in both academic and industrial settings will be well-equipped to obtain the crystal structure of this and related compounds. The insights gained from such structural studies are invaluable for the advancement of medicinal chemistry and the rational design of new therapeutic agents.

References

  • Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application - LabRulez GCMS. (n.d.). Retrieved from [Link]

  • MS fragmentation of tributyltin chloride (A), triphenyltin chloride (B) and tetraphenyltin (C). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of g) 2,6-Dimethyl-4-(tributylstannyl)pyridine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Electrospray mass spectra of tributyltin chloride 2 recorded with different focus voltages: CV = 15 V (A), CV = 25 V (B) and CV = 50 V (C) and CV = 20 V after treatment with a trace of 6 M HCl (D). (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectrum in full scan mode (fragmentation pattern) showing the characteristic ions for. (n.d.). ResearchGate. Retrieved from [Link]

  • Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application - LabRulez GCMS. (n.d.). Retrieved from [Link]

  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 13 C{ 1 H} NMR Data a | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

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  • Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

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  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.). Retrieved from [Link]

  • How many uniques 1H NMR and 13C NMR signals exist for each compound? How many unique 1 H NMR and 13C. (2020, December 8). YouTube. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

  • Organometallic chemistry meets crystal engineering to give responsive crystalline materials. (2016, January 25). PubMed. Retrieved from [Link]

  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2007, September 20). Semantic Scholar. Retrieved from [Link]

  • A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. (2012, October 18). PubMed. Retrieved from [Link]

  • The Role of Cocrystals in Pharmaceutical Science. (n.d.). PubMed. Retrieved from [Link]

  • Mastering solubility and stability in drug development with Serán BioScience. (2025, December 4). YouTube. Retrieved from [Link]

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  • The Role of Biopharmaceutics in Drug Development: Bridging Pharmaceutical Science and Clinical Outcomes. (n.d.). SciTechnol. Retrieved from [Link]

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The Tin-Carbon Bond: A Technical History of Organotin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, defined by the presence of at least one tin-carbon bond, represent a significant and multifaceted class of organometallic substances.[1] Their history, stretching back to the mid-19th century, is a compelling narrative of chemical innovation, widespread industrial application, and subsequent environmental reckoning. This technical guide provides a comprehensive exploration of the discovery and historical development of organotin chemistry. It details the foundational syntheses, the expansion of their utility across diverse sectors, and the critical scientific investigations that uncovered their profound toxicological and ecological impacts. Through a blend of historical context, detailed experimental protocols for seminal synthetic methods, and data-driven visualizations, this document offers an in-depth perspective for professionals in research and development.

The Dawn of Organotin Chemistry: Foundational Discoveries

The journey into the world of organotin compounds began in the mid-1800s, a period of burgeoning exploration in the field of organometallic chemistry.

Edward Frankland and the First Tin-Carbon Bond

The distinction of synthesizing the first organotin compound belongs to the English chemist Sir Edward Frankland.[2][3][4] In 1849, through his work on the isolation of organic radicals, he successfully synthesized diethyltin diiodide ((C2H5)2SnI2).[4][5] This pioneering achievement was accomplished by heating ethyl iodide with metallic tin. Frankland's work was not only foundational to organotin chemistry but also contributed significantly to the development of the concept of chemical valency.[6] He introduced the term "organo-metallic" in 1852 to describe this new class of compounds he had discovered, which also included organo-derivatives of zinc, antimony, arsenic, and mercury.[7][8]

Early Contributions by Carl Löwig

Shortly after Frankland's discovery, German chemist Carl Löwig made his own significant contributions to the nascent field.[9] In 1852, Löwig reported the formation of alkyltin compounds by reacting alkyl halides with a tin-sodium alloy.[10][11][12] This work, often considered the beginning of organotin chemistry, expanded the synthetic routes to these novel compounds.[10][11]

The Grignard Revolution and Early 20th Century Expansion

The turn of the 20th century brought a pivotal development that greatly accelerated the field of organotin chemistry: the discovery of Grignard reagents.[2][3] The reaction of a Grignard reagent with tin halides, such as tin tetrachloride, provided a versatile and efficient method for creating tin-carbon bonds.[2] This breakthrough, coupled with the work of prominent chemists like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia, led to a rapid expansion in the number and variety of synthesized organotin compounds.[10][11][12] By 1935, hundreds of publications on organotin chemistry had appeared in scientific literature.[10][11]

The Rise of Industrial Applications: A Double-Edged Sword

For nearly a century after their discovery, organotin compounds remained largely a laboratory curiosity. This changed dramatically in the mid-20th century with the discovery of their wide-ranging industrial applications, a development spearheaded in large part by the work of van der Kerk and his colleagues in the Netherlands.[10][11]

PVC Stabilization: A Cornerstone Application

The burgeoning plastics industry of the 1940s and 1950s provided the first major industrial application for organotin compounds.[11] Polyvinyl chloride (PVC), a versatile and widely used polymer, suffers from thermal degradation during processing.[10][13] Organotin compounds, particularly dialkyltin derivatives like dibutyltin dilaurate and dibutyltin maleate, were found to be highly effective heat stabilizers for PVC.[11][14] This application remains a significant consumer of organotin compounds to this day.[2]

The Biocidal Boom: From Agriculture to Antifouling Paints

The 1950s also saw the discovery of the potent biocidal properties of triorganotin compounds, such as tributyltin (TBT) and triphenyltin (TPT).[3] This led to their widespread use in a variety of applications:

  • Agriculture: As fungicides and pesticides to protect crops.[3]

  • Wood Preservation: To protect wood from fungal and insect attack.[10]

  • Antifouling Paints: As a highly effective agent in marine paints to prevent the growth of barnacles, algae, and other organisms on ship hulls.[3][15][16]

The use of TBT in antifouling paints, in particular, became a global industry, with an estimated annual production of about 60,000 tons of organotins for various applications.[15]

Catalysis and Other Industrial Uses

Beyond stabilization and biocidal applications, organotin compounds found utility as catalysts in various industrial processes, including the production of polyurethane foams and silicones.[3][15] Mono- and diorganotins are effective catalysts for esterification and transesterification reactions.[17]

Unveiling the Dark Side: Toxicity and Environmental Impact

The widespread success and application of organotin compounds, particularly the triorganotins, eventually led to the discovery of their significant toxicity and detrimental environmental effects.

Early Awareness of Toxicity

Even in the early days of organotin chemistry, there were indications of the potential toxicity of these compounds. Frankland himself was reportedly made ill for several months during his research, and by 1881, the high toxicity of compounds like triethyltin hydroxide and triethyltin acetate had been confirmed in animal studies.[12]

The Tributyltin (TBT) Crisis: A Global Environmental Problem

The extensive use of TBT in antifouling paints for ships led to its widespread contamination of marine ecosystems.[15][18] In the late 1970s and early 1980s, the devastating environmental consequences of TBT began to emerge.[19] One of the most notorious effects was the phenomenon of "imposex" in female marine snails, where they developed male sexual characteristics, leading to reproductive failure and population decline.[15][19] The collapse of oyster fisheries in Arcachon Bay, France, was also linked to TBT pollution.[19]

TBT and its derivatives were found to be persistent in sediments and bioaccumulate in the food chain, with the highest concentrations found in top predators.[15][19] These compounds are now recognized as endocrine disruptors, immunotoxicants, and potential carcinogens in wildlife and humans.[15] Human exposure can occur through the consumption of contaminated seafood, as well as through contact with products containing organotins, such as some plastics and textiles.[15]

Regulatory Response and the Search for Alternatives

The growing body of evidence on the environmental and health risks of organotin compounds prompted regulatory action worldwide.[1] In 2008, the International Maritime Organization (IMO) implemented a global ban on the use of organotin compounds in antifouling paints on ships.[14] Regulations such as the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) have further restricted the use of certain organotin compounds in consumer products.[14]

Key Synthetic Methodologies: A Practical Overview

The synthesis of organotin compounds has evolved significantly since the pioneering work of Frankland and Löwig. The following sections detail the protocols for some of the most fundamental and historically significant synthetic methods.

The Grignard Reaction: A Versatile Workhorse

The reaction of a Grignard reagent with a tin halide is a classic and highly versatile method for the formation of tin-carbon bonds.[2]

Experimental Protocol: Synthesis of Tetraethyltin via Grignard Reaction

Objective: To synthesize tetraethyltin by reacting ethylmagnesium bromide with tin tetrachloride.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Tin(IV) chloride (tin tetrachloride)

  • Anhydrous work-up reagents (e.g., saturated ammonium chloride solution)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the reaction. The reaction is exothermic and may require cooling.

  • Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

  • Reaction with Tin Tetrachloride: Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of tin tetrachloride in anhydrous diethyl ether from the dropping funnel. A vigorous reaction will occur.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Isolation: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude tetraethyltin can be purified by distillation under reduced pressure.

Reaction Equation: 4 CH₃CH₂MgBr + SnCl₄ → (CH₃CH₂)₄Sn + 4 MgClBr[2]

The Kocheshkov Redistribution Reaction

This reaction is crucial for the synthesis of organotin halides with a specific number of organic substituents from tetraorganotin compounds.[2]

Experimental Protocol: Synthesis of Triethyltin Chloride

Objective: To synthesize triethyltin chloride via the redistribution reaction between tetraethyltin and tin tetrachloride.

Materials:

  • Tetraethyltin

  • Tin(IV) chloride (tin tetrachloride)

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, combine tetraethyltin and tin tetrachloride in the desired stoichiometric ratio.

  • Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the specific reactants.

  • Monitor the reaction progress by techniques such as gas chromatography or NMR spectroscopy.

  • Upon completion, the desired organotin halide can be isolated and purified by distillation.

Reaction Equation (example): 3 (CH₃CH₂)₄Sn + SnCl₄ → 4 (CH₃CH₂)₃SnCl[2]

Data Summary and Visualization

Table 1: Timeline of Key Discoveries and Events in Organotin Chemistry
YearEventKey Figure(s) / OrganizationSignificance
1849Synthesis of the first organotin compound, diethyltin diiodide.[2][4][10]Edward FranklandMarks the beginning of organotin chemistry.[10][11]
1852Synthesis of alkyltin compounds from alkyl halides and a tin-sodium alloy.[10][11]Carl LöwigProvided an alternative synthetic route to organotins.
~1900Application of Grignard reagents for Sn-C bond formation.[2][3]Victor GrignardRevolutionized the synthesis of organotin compounds.
1940s-1950sDiscovery of industrial applications as PVC stabilizers and biocides.[11]van der Kerk et al.Ushered in the era of widespread industrial use.[10][11]
1970s-1980sEmergence of evidence of the severe environmental impact of TBT.[19]Various researchersLed to global concern and the beginning of regulatory action.
2008Global ban on organotin compounds in antifouling paints.[14]International Maritime Organization (IMO)A major step in mitigating the environmental damage caused by TBT.
Diagram 1: Classification of Organotin Compounds

G cluster_0 Organotin Compounds (RₙSnX₄₋ₙ) Organotin Organotin Monoorganotin (RSnX₃) Monoorganotin (RSnX₃) Organotin->Monoorganotin (RSnX₃) n=1 Diorganotin (R₂SnX₂) Diorganotin (R₂SnX₂) Organotin->Diorganotin (R₂SnX₂) n=2 Triorganotin (R₃SnX) Triorganotin (R₃SnX) Organotin->Triorganotin (R₃SnX) n=3 Tetraorganotin (R₄Sn) Tetraorganotin (R₄Sn) Organotin->Tetraorganotin (R₄Sn) n=4

Caption: General classification of organotin compounds based on the number of organic substituents.

Diagram 2: Historical Trajectory of Organotin Compounds

G cluster_0 Discovery & Early Synthesis cluster_1 Industrial Applications cluster_2 Environmental Impact & Regulation a 1849: Frankland synthesizes diethyltin diiodide b 1852: Löwig's synthesis a->b c Early 1900s: Grignard reaction b->c d 1940s-50s: PVC Stabilizers c->d e 1950s: Biocides (Agriculture, Wood Preservatives) d->e f 1960s: Antifouling Paints (TBT) e->f g 1970s-80s: Discovery of TBT toxicity (Imposex) f->g h 2008: IMO Ban on TBT in antifouling paints g->h i Ongoing: REACH & other regulations h->i

Caption: A timeline illustrating the progression from discovery to regulation of organotin compounds.

Conclusion

The history of organotin compounds is a powerful illustration of the dual nature of chemical innovation. From their initial synthesis as laboratory curiosities to their rise as indispensable industrial chemicals, they have brought significant technological advancements. However, this progress came at a considerable environmental cost, particularly with the widespread use of tributyltin. The story of organotin compounds serves as a critical case study for the importance of thorough toxicological and environmental assessment in the development and application of new chemical technologies. For researchers and drug development professionals, this history underscores the necessity of a holistic approach that balances efficacy and utility with safety and environmental stewardship.

References

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The Genesis of a Cornerstone in C-C Bond Formation: An In-depth Technical Guide to the Early Studies of Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Organic Synthesis

The Stille coupling reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic electrophile, stands as a pillar of modern organic synthesis. Its discovery in the late 1970s marked a significant leap forward, offering a robust and versatile method for the formation of carbon-carbon bonds under mild conditions. This guide delves into the foundational studies that established the Stille coupling, providing a detailed technical overview of the early methodologies, mechanistic understanding, and the pioneering work that transformed this reaction into an indispensable tool for chemists worldwide. The reaction's tolerance for a wide array of functional groups and the stability of organotin reagents to air and moisture were key advantages that propelled its rapid adoption in complex molecule synthesis.[1][2]

The Pioneering Researchers and Their Seminal Contributions

The development of the Stille coupling was not the work of a single individual but rather a culmination of key discoveries by several research groups.

In 1976, Colin Eaborn and his colleagues reported the first palladium-catalyzed coupling of aryl halides with organotin reagents, laying the initial groundwork for what was to come.[1] Their work demonstrated the feasibility of using palladium to mediate the formation of a new carbon-carbon bond between an aromatic ring and a tin-bound organic group, albeit with modest yields.

Building on this, Toshihiko Migita and his team in 1977 expanded the scope of the reaction, reporting the successful coupling of acyl chlorides and aryl halides with allyl- and alkyltin reagents.[1] Their findings showcased the potential for creating ketones and functionalized aromatic compounds using this emerging methodology.

However, it was the comprehensive and systematic studies by John Kenneth Stille, beginning in 1978, that truly solidified the reaction's place in the synthetic chemist's arsenal. Stille and his postdoctoral associate, David Milstein, published a seminal paper in the Journal of the American Chemical Society detailing a general and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[3][4][5] Their work demonstrated high yields (often exceeding 90%) and a broad substrate scope, establishing the reaction as a powerful and reliable synthetic method. It is due to Stille's extensive contributions that the reaction now bears his name.

The Core of the Reaction: Early Mechanistic Insights

The early mechanistic proposals for the Stille coupling reaction correctly identified the fundamental steps of the catalytic cycle, which remain central to our understanding today. The proposed cycle involves a palladium(0) species as the active catalyst and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Early Stille Coupling Reaction

Stille_Early_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1X R¹-X (Organic Electrophile) R1X->OxAdd PdII_Intermediate R¹-Pd(II)Ln-X OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation R2SnR3 R²-SnR₃ (Organotin Reagent) R2SnR3->Transmetalation Diorganopalladium R¹-Pd(II)Ln-R² Transmetalation->Diorganopalladium SnX X-SnR₃ Transmetalation->SnX RedElim Reductive Elimination Diorganopalladium->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² (Coupled Product) RedElim->Product

Caption: The proposed catalytic cycle for the early Stille coupling reaction.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic electrophile (R¹-X) to the active palladium(0) catalyst. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate. Early studies recognized that the reactivity of the organic halide was crucial, with iodides being more reactive than bromides, and chlorides being the least reactive.

  • Transmetalation: The next key step is the transfer of the organic group (R²) from the organotin reagent to the palladium(II) center. This process, known as transmetalation, displaces the halide from the palladium complex and forms a diorganopalladium(II) intermediate. The facility of this step was observed to be dependent on the nature of the organic group being transferred from the tin atom.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups (R¹ and R²) couple to form the desired carbon-carbon bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to participate in another catalytic cycle. This step was understood to be facile and irreversible, driving the overall reaction towards product formation.

A Closer Look at the Reagents: The Building Blocks of the Early Stille Coupling

The success of the early Stille coupling reactions was heavily dependent on the nature and preparation of the organotin reagents and the organic electrophiles.

Organotin Reagents: Stable and Versatile Nucleophiles

A significant advantage of the Stille coupling was the remarkable stability of the organotin reagents to air and moisture, a stark contrast to the highly reactive and sensitive organolithium and Grignard reagents commonly used at the time.[1][2] This stability allowed for easier handling, purification, and storage of the reagents.

Synthesis of Key Organotin Reagents:

The organotin reagents used in the early studies were typically prepared through the reaction of a trialkyltin halide with an organolithium or Grignard reagent.

  • Tetramethyltin (Me₄Sn): This simple alkyltin reagent was often prepared by reacting methylmagnesium iodide with tin tetrachloride.

    Representative Protocol for Tetramethyltin Synthesis (Conceptual based on literature of the era):

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon).

    • Anhydrous diethyl ether is added to cover the magnesium.

    • A solution of methyl iodide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (methylmagnesium iodide).

    • After the formation of the Grignard reagent is complete, a solution of tin(IV) chloride in anhydrous diethyl ether is added slowly at a controlled temperature.

    • The reaction mixture is then stirred for a specified period, followed by quenching with a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation.

    • The resulting crude tetramethyltin is purified by fractional distillation.

  • Vinyltributyltin ((CH₂=CH)SnBu₃): This versatile reagent was synthesized by the reaction of vinylmagnesium bromide with tributyltin chloride.

    Representative Protocol for Vinyltributyltin Synthesis (Conceptual based on literature of the era):

    • In a similar setup as for tetramethyltin, vinylmagnesium bromide is prepared by the reaction of vinyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF).

    • A solution of tributyltin chloride in anhydrous THF is then added dropwise to the freshly prepared Grignard reagent.

    • The reaction mixture is typically refluxed to ensure complete reaction.

    • Workup involves quenching with saturated aqueous ammonium chloride, extraction with an organic solvent, drying, and removal of the solvent.

    • The final product, vinyltributyltin, is purified by vacuum distillation.

Organic Electrophiles: The Coupling Partners

The early Stille coupling reactions demonstrated success with a variety of organic electrophiles, primarily aryl and acyl halides.

  • Aryl Halides: Aryl iodides and bromides were the most commonly used electrophiles in the initial studies. The reactivity order was found to be I > Br >> Cl, a trend that is still recognized today.

  • Acyl Chlorides: The use of acyl chlorides as electrophiles provided a direct and efficient route to the synthesis of ketones. The preparation of acyl chlorides was a standard procedure, typically involving the reaction of a carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Table 1: Representative Substrate Scope in Early Stille Coupling Reactions

Organotin Reagent (R²-SnR₃)Organic Electrophile (R¹-X)Catalyst System (Typical)Solvent (Typical)Product (R¹-R²)Approximate Yield Range (%)
Tetramethyltin (Me₄Sn)Benzoyl chloridePd(PPh₃)₄ or PdCl₂(PPh₃)₂Tetrahydrofuran (THF)Acetophenone76-99[1]
VinyltributyltinIodobenzenePd(PPh₃)₄TolueneStyreneHigh
AllyltributyltinBromobenzenePd(PPh₃)₄BenzeneAllylbenzene4-100[1]
PhenyltrimethyltinBenzoyl chloridePd(PPh₃)₄THFBenzophenoneHigh
Tributyl(phenyl)tin1-IodonaphthalenePd(PPh₃)₄Toluene1-Phenylnaphthalene7-53[1]

A Seminal Experimental Protocol: The Stille Ketone Synthesis (1978)

The following protocol is a representative example of the conditions reported by Milstein and Stille in their 1978 J. Am. Chem. Soc. publication for the synthesis of ketones.

Objective: To synthesize a ketone via the palladium-catalyzed cross-coupling of an acyl chloride with an organotin reagent.

Materials:

  • Acyl chloride (e.g., benzoyl chloride)

  • Organotin reagent (e.g., tetramethyltin)

  • Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂])

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

Experimental Workflow:

Caption: A generalized workflow for the early Stille ketone synthesis.

Step-by-Step Methodology:

  • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet is charged with the palladium catalyst (typically 1-2 mol%).

  • Anhydrous THF is added to dissolve the catalyst.

  • The acyl chloride (1.0 equivalent) is added to the stirred solution.

  • The organotin reagent (1.0-1.2 equivalents) is then added dropwise via syringe at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-65 °C) and monitored for completion by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times typically ranged from a few hours to overnight.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of potassium fluoride to remove the tin byproducts as insoluble fluorides.

  • The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by distillation to afford the pure ketone.

Challenges and Limitations of the Early Methodology

Despite its groundbreaking nature, the early Stille coupling was not without its challenges. The primary concern was the toxicity of the organotin compounds and the difficulty in completely removing the tin byproducts from the desired product. This remains a significant consideration for the application of the Stille reaction, particularly in the pharmaceutical industry.

Furthermore, the reactivity of the organotin reagent was found to vary significantly depending on the nature of the organic group to be transferred. While aryl, vinyl, and alkynyl groups transferred readily, the transfer of alkyl groups was often less efficient and required more forcing conditions. Homocoupling of the organotin reagent was also a potential side reaction that could lower the yield of the desired cross-coupled product.

Conclusion: A Lasting Legacy

The early studies on the Stille coupling reaction laid the foundation for one of the most powerful and versatile transformations in organic chemistry. The pioneering work of Eaborn, Migita, and especially Stille, provided the chemical community with a reliable method for constructing complex molecular architectures under mild conditions. While the initial methodologies have been refined and improved upon over the decades with the development of new catalysts, ligands, and reaction conditions, the fundamental principles established in these early investigations remain at the heart of this indispensable reaction. The insights gained from these foundational studies continue to inform the development of new and improved cross-coupling methodologies, ensuring that the legacy of the Stille coupling will endure for years to come.

References

  • Milstein, D.; Stille, J. K. A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. J. Am. Chem. Soc.1978 , 100 (11), 3636–3638. [Link]

  • Stille reaction. In Wikipedia; 2023. [Link]

  • A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. The Weizmann Institute of Science - WIS Works. [Link]

  • Milstein, D. and Stille, J.K. (1978) A General, Selective, and Facile Method for Ketone Synthesis from Acid Chlorides and Organotin Compounds Catalyzed by Palladium. Journal of the American Chemical Society, 100, 3636-3638. - References - Scientific Research Publishing - Scirp.org. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1-652. [Link]

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An In-Depth Technical Guide to 4-Methyl-2-(tributylstannyl)pyridine: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Utility of Organostannanes in Complex Molecule Synthesis

In the landscape of modern organic synthesis, the quest for efficient and selective methods for the construction of carbon-carbon bonds remains a paramount objective. Among the myriad of organometallic reagents developed for this purpose, organostannanes, particularly functionalized heteroaromatic derivatives, have carved out a significant and enduring niche. This guide focuses on 4-Methyl-2-(tributylstannyl)pyridine, a versatile building block that has found considerable application in the synthesis of complex organic molecules, ranging from pharmaceuticals to advanced materials. While the toxicity of organotin compounds necessitates careful handling, their unique reactivity profile, stability, and functional group tolerance often make them the reagent of choice for challenging synthetic transformations. This document aims to provide a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a particular focus on its role in the widely utilized Stille cross-coupling reaction and in the burgeoning field of organic electronics.

Physicochemical Properties and Safety Considerations

This compound is a colorless to light yellow liquid at room temperature.[1] A thorough understanding of its physical and chemical properties is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 301652-23-3[1][2]
Molecular Formula C₁₈H₃₃NSn[1][2]
Molecular Weight 382.18 g/mol [1]
Boiling Point 401.1 °C (Predicted)[1]
Physical Form Liquid

Safety Profile:

Organotin compounds, including this compound, are toxic and require handling with appropriate safety precautions.[3] The primary hazards are associated with acute toxicity if swallowed or in contact with skin, and it can cause serious eye irritation and skin irritation.[2] Prolonged or repeated exposure may cause damage to organs.[2]

Handling and Storage:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

  • In case of spills, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the lithiation of a suitable halopyridine precursor followed by quenching with a trialkyltin halide. The starting material of choice is typically 2-bromo-4-methylpyridine.

Synthesis of the Precursor: 2-Bromo-4-methylpyridine

2-Bromo-4-methylpyridine can be synthesized from 4-methyl-2-aminopyridine via a Sandmeyer-type reaction.

Experimental Protocol:

  • To a solution of 4-methyl-2-aminopyridine in aqueous hydrobromic acid at -10°C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is then neutralized with a base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield 2-bromo-4-methylpyridine.

Stannylation of 2-Bromo-4-methylpyridine

The conversion of 2-bromo-4-methylpyridine to the desired organostannane is achieved through a lithium-halogen exchange followed by reaction with tributyltin chloride.

Experimental Protocol:

  • An oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen) is charged with 2-bromo-4-methylpyridine and anhydrous tetrahydrofuran (THF).

  • The solution is cooled to -78°C (dry ice/acetone bath).

  • A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred at -78°C for a specified time (e.g., 1 hour) to ensure complete lithium-halogen exchange.

  • Tributyltin chloride is then added dropwise to the reaction mixture at -78°C.

  • After the addition is complete, the reaction is slowly warmed to room temperature and stirred for an additional period (e.g., 1-2 hours).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to light yellow oil.

Spectroscopic Characterization

Technique Expected Features
¹H NMR Signals corresponding to the tributyl groups (triplets and multiplets between ~0.9 and 1.6 ppm). A singlet for the methyl group on the pyridine ring (~2.3 ppm). Aromatic protons on the pyridine ring will appear as distinct signals in the aromatic region (~7.0-8.5 ppm), with characteristic coupling patterns.
¹³C NMR Resonances for the four distinct carbons of the tributyl groups. A signal for the methyl carbon. Aromatic carbon signals, with the carbon attached to the tin atom showing characteristic coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
Mass Spec. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of butyl groups. The isotopic pattern of tin (multiple stable isotopes) will be a key diagnostic feature. PubChemLite predicts a monoisotopic mass of 383.1635 Da.[4]

Applications in Organic Synthesis

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.

The Stille Cross-Coupling Reaction

The Stille reaction is a powerful and versatile method for the formation of carbon-carbon bonds between an organostannane and an organic electrophile, typically an organic halide or triflate.[3][5] This reaction is valued for its tolerance of a wide range of functional groups, its insensitivity to moisture and air in many cases, and the stability of the organostannane reagents.[6]

Mechanism of the Stille Coupling:

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Stille_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ R1PdX R¹-Pd(II)L₂-X Pd0->R1PdX Oxidative Addition R1X R¹-X R1PdR2 R¹-Pd(II)L₂-R² R1PdX->R1PdR2 Transmetalation R2SnBu3 R²-SnBu₃ R1PdR2->Pd0 Reductive Elimination R1R2 R¹-R² XSnBu3 X-SnBu₃

Figure 1: Catalytic Cycle of the Stille Cross-Coupling Reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organostannane (R²-SnBu₃, in this case, this compound) transfers its organic group (the 4-methylpyridin-2-yl moiety) to the palladium center, displacing the halide or triflate, which then forms a bond with the tin atom. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium center (R¹ and R²) couple and are eliminated from the palladium, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Workflow for a Typical Stille Coupling:

Stille_Workflow start Combine Aryl Halide, Palladium Catalyst, and Ligand in Solvent degas Degas the Reaction Mixture start->degas add_stannane Add this compound degas->add_stannane heat Heat the Reaction Mixture add_stannane->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify end Isolate Pure Product purify->end

Figure 2: General Experimental Workflow for a Stille Coupling Reaction.

Representative Protocol:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene, DMF, or dioxane).

  • Add this compound (1.1-1.2 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. This may involve the addition of an aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Synthesis of Iridium(III) Complexes for Organic Light-Emitting Diodes (OLEDs)

This compound serves as a key intermediate in the synthesis of cyclometalated iridium(III) complexes, which are highly efficient phosphorescent emitters in OLEDs.[7][8] The pyridine nitrogen and the potential for C-H activation at the 2-position of a coupled aromatic ring allow for the formation of stable, bidentate ligands for the iridium center.

The general approach involves a Stille coupling of this compound with a suitable aryl halide to generate a 2-aryl-4-methylpyridine ligand. This ligand is then reacted with an iridium source, such as iridium(III) chloride, to form the cyclometalated complex.

General Synthetic Scheme:

  • Stille Coupling: this compound is coupled with an aryl halide (e.g., a substituted bromobenzene) under standard Stille conditions to yield the corresponding 2-aryl-4-methylpyridine ligand.

  • Cyclometalation: The synthesized ligand is then reacted with IrCl₃·nH₂O in a high-boiling solvent mixture (e.g., 2-ethoxyethanol and water) to form a chloride-bridged iridium dimer.

  • Ancillary Ligand Addition: The final iridium(III) complex is obtained by reacting the dimer with an ancillary ligand (e.g., a β-diketonate like acetylacetonate) in a suitable solvent.

These iridium complexes often exhibit bright phosphorescence with high quantum yields, making them valuable materials for the emissive layer in OLEDs.[9] The emission color can be tuned by modifying the electronic properties of the cyclometalating and ancillary ligands.[10]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its primary application in the Stille cross-coupling reaction provides a reliable method for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. Furthermore, its role as a precursor to ligands for phosphorescent iridium(III) complexes highlights its importance in the development of advanced materials for organic electronics. While the inherent toxicity of organotin compounds necessitates careful handling, the synthetic advantages offered by this compound ensure its continued relevance in both academic research and industrial applications. As the demand for complex molecules with precisely controlled architectures grows, the strategic use of well-defined building blocks like this compound will undoubtedly remain a cornerstone of synthetic chemistry.

References

  • NROChemistry. Stille Coupling. [Link] (accessed Jan 1, 2026).

  • Fast Synthesis of the Iridium (Iii) Complexes At Room Temperature for High-Performance Oleds. [Link] (accessed Jan 1, 2026).

  • MDPI. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. [Link] (accessed Jan 1, 2026).

  • Journal of Materials Chemistry C. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency. [Link] (accessed Jan 1, 2026).

  • The Royal Society of Chemistry. Supplementary Information for Dalton Transactions. [Link] (accessed Jan 1, 2026).

  • PubChem. This compound. [Link] (accessed Jan 1, 2026).

  • ResearchGate. Iridium(III) Complexes for OLED Application. [Link] (accessed Jan 1, 2026).

  • ResearchGate. Diiridium(III) Complexes with Fluorenylpyridyl Cyclometalating and μ2‐Oxamidato Bridging Ligands and their High Efficiency Phosphorescent Solution‐Processed OLEDs. [Link] (accessed Jan 1, 2026).

  • Wikipedia. Stille reaction. [Link] (accessed Jan 1, 2026).

  • Organic Chemistry Portal. Stille Coupling. [Link] (accessed Jan 1, 2026).

  • PubChemLite. This compound (C18H33NSn). [Link] (accessed Jan 1, 2026).

  • Organic Syntheses. PALLADIUM-CATALYZED COUPLING OF ACID CHLORIDES WITH ORGANOTIN REAGENTS: ETHYL (E)-4-(4-METHOXYPHENYL)-4-OXO-2-BUTENOATE. [Link] (accessed Jan 1, 2026).

  • MSU Chemistry. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. [Link] (accessed Jan 1, 2026).

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A Technical Guide to the Spectroscopic Characterization of 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the spectroscopic analysis of 4-Methyl-2-(tributylstannyl)pyridine, a key organostannane reagent in organic synthesis. While direct experimental data for this specific compound is not uniformly available in public literature, this guide establishes a robust framework for its characterization based on foundational spectroscopic principles and data from closely related analogues. We will detail the protocols for data acquisition and provide an in-depth, predictive analysis of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of how to verify the structure and purity of this and similar organotin compounds.

Introduction and Molecular Structure

This compound belongs to the class of organotin compounds, or stannanes, which are widely utilized in organic chemistry, most notably as coupling partners in the Stille reaction for the formation of carbon-carbon bonds. The molecule consists of a pyridine ring substituted with a methyl group at the 4-position and a tributyltin group at the 2-position. This structure combines an aromatic, electron-deficient heterocycle with a nucleophilic organometallic moiety, making it a versatile building block.

Accurate structural confirmation is paramount before its use in any synthetic protocol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.

Figure 1: Molecular Structure of this compound.

Workflow for Spectroscopic Analysis

A logical workflow is essential for the unambiguous characterization of the target molecule. The process involves acquiring data from multiple complementary techniques and integrating the results to build a complete structural picture.

start Sample of This compound prep_nmr Protocol 1: NMR Sample Preparation (CDCl₃, TMS) start->prep_nmr prep_ms Protocol 2: MS Sample Preparation (Dilution in MeCN/MeOH) start->prep_ms acq_nmr NMR Data Acquisition (¹H, ¹³C) prep_nmr->acq_nmr interpret_h ¹H NMR Interpretation: - Chemical Shift - Integration - Splitting Patterns acq_nmr->interpret_h interpret_c ¹³C NMR Interpretation: - Chemical Shift - Number of Signals acq_nmr->interpret_c acq_ms HRMS Data Acquisition (e.g., ESI-TOF) prep_ms->acq_ms interpret_ms MS Interpretation: - Molecular Ion (M⁺) - Isotopic Pattern (Sn) - Fragmentation acq_ms->interpret_ms elucidate Structure Elucidation interpret_h->elucidate interpret_c->elucidate interpret_ms->elucidate confirm Confirmed Structure & Purity Assessment elucidate->confirm

Figure 2: Integrated workflow for spectroscopic structure confirmation.

Experimental Protocols

Protocol for NMR Data Acquisition

This protocol describes the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common and effective choice for organostannanes.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of CDCl₃.

  • Internal Standard: The CDCl₃ solvent typically contains a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) which serves as the internal standard for calibrating the chemical shift axis.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum first, as it is a faster experiment. Following this, acquire the ¹³C NMR spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer are generally sufficient.

Protocol for High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental composition of the molecule.

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that can often detect the molecular ion.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a solvent suitable for ESI, such as acetonitrile or methanol.

  • Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum in positive ion mode. The high-resolution data allows for the calculation of the elemental formula from the exact mass of the molecular ion.

Predictive Spectroscopic Data and Interpretation

The following sections describe the expected spectroscopic data for this compound based on the analysis of its structural components.

¹H NMR Spectroscopy

The ¹H NMR spectrum is the most informative for initial structural verification. The signals can be divided into two regions: the aliphatic signals from the tributyl group and the aromatic/methyl signals from the 4-methylpyridine moiety.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Notes
~8.50 d 1H H-6 The proton adjacent to the nitrogen (H-6) is the most deshielded aromatic proton.[1][2]
~7.15 s or d 1H H-3 Proton ortho to the stannyl group.
~7.00 d 1H H-5 Proton meta to the stannyl group and adjacent to the methyl-bearing carbon.
~2.35 s 3H -CH₃ (Py) Methyl groups on a pyridine ring typically appear in this region.[1]
~1.45-1.65 m 6H Sn-CH₂-CH₂ -CH₂-CH₃ Aliphatic protons in the middle of the butyl chain.[3][4]
~1.25-1.40 sextet 6H Sn-CH₂-CH₂-CH₂ -CH₃ Aliphatic protons adjacent to the terminal methyl group.[3]
~1.05-1.15 m 6H Sn-CH₂ -CH₂-CH₂-CH₃ The protons on the carbon directly attached to the tin atom. Often show satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes.

| ~0.90 | t | 9H | Sn-CH₂-CH₂-CH₂-CH₃ | The terminal methyl protons of the butyl groups, appearing as a triplet.[3][4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. It should display 10 distinct signals: 4 for the tributyl group (as all three butyl groups are equivalent) and 6 for the 4-methylpyridine ring.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment Rationale & Notes
~165-170 C-2 The carbon directly bonded to the tin atom is significantly deshielded.
~148-150 C-6 Aromatic carbon adjacent to nitrogen.[5][6]
~145-147 C-4 Aromatic carbon bonded to the methyl group.[5][6]
~125-130 C-3 Aromatic carbon.
~122-125 C-5 Aromatic carbon.[5][6]
~29.1 Sn-CH₂-CH₂ -CH₂-CH₃ Aliphatic carbons. General ranges for sp³ carbons are 0-77 ppm.[7]
~27.3 Sn-CH₂-CH₂-CH₂ -CH₃ Aliphatic carbons.[7]
~21.1 -CH₃ (Py) Pyridine methyl carbon.[5][6]
~13.7 Sn-CH₂-CH₂-CH₂-CH₃ Terminal methyl carbon of the butyl group.

| ~9.5-11.0 | Sn-CH₂ -CH₂-CH₂-CH₃ | The carbon directly attached to the tin atom is shifted upfield. |

Mass Spectrometry

High-resolution mass spectrometry provides the exact mass, confirming the elemental formula C₁₈H₃₃NSn. A key feature of the mass spectrum of organotin compounds is the distinctive isotopic pattern of tin, which has multiple stable isotopes.

  • Molecular Ion (M⁺): The expected monoisotopic mass is approximately 383.1635 Da.

  • Isotopic Pattern: The molecular ion region will show a characteristic cluster of peaks reflecting the natural abundance of tin isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn). This pattern is a definitive signature for a tin-containing compound.

  • Fragmentation: The most common fragmentation pathway for tributyltin compounds is the sequential loss of butyl radicals (C₄H₉•, mass = 57).[8][9] The primary fragments would therefore be:

    • [M - 57]⁺: Loss of one butyl group. This is often the base peak.

    • [M - 114]⁺: Loss of two butyl groups.

    • [M - 171]⁺: Loss of all three butyl groups, leaving the [4-methylpyridin-2-yl-Sn]⁺ fragment.

Conclusion

The structural integrity of this compound can be rigorously confirmed through a synergistic application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The ¹H NMR provides detailed information on the proton environment, including the characteristic upfield signals of the tributyl moiety and the distinct aromatic signals of the substituted pyridine ring. The ¹³C NMR confirms the carbon framework. Finally, HRMS validates the elemental composition through its exact mass measurement and the unmistakable isotopic signature of the tin atom, while its fragmentation pattern corroborates the connectivity of the molecular structure. By following the outlined protocols and predictive analyses, researchers can confidently verify the identity and purity of this important synthetic reagent.

References

  • Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model. ResearchGate. Available at: [Link]

  • Synthesis and Mass Spectra of Butenyltin Compounds. Defense Technical Information Center. Available at: [Link]

  • 4-Methylpyridine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. UCI Department of Chemistry. Available at: [Link]

  • Electrospray mass spectra of tributyltin chloride 2 recorded with different focus voltages. ResearchGate. Available at: [Link]

  • 13C - NMR Absorptions of Major Functional Groups. NIST. Available at: [Link]

  • Organotin chemistry. Wikipedia. Available at: [Link]

  • Mass spectrum in full scan mode (fragmentation pattern) showing the characteristic ions for. ResearchGate. Available at: [Link]

  • Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. LabRulez GCMS. Available at: [Link]

  • 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Stille Coupling Using 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines and the Power of the Stille Coupling

In the landscape of modern drug discovery and development, the pyridine scaffold stands as a cornerstone of molecular design. Its presence in a multitude of blockbuster pharmaceuticals underscores its importance as a privileged structure. The nitrogen atom within the aromatic ring not only influences the molecule's physicochemical properties, such as solubility and basicity, but also provides a key point of interaction with biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The Stille cross-coupling reaction has emerged as a robust and versatile method for the construction of carbon-carbon bonds, proving particularly effective in the synthesis of complex heterocyclic systems.[1][2] This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide offers a powerful tool for medicinal chemists.[1] The air and moisture stability of the organotin reagents, coupled with the mild reaction conditions and broad functional group tolerance, make the Stille coupling an attractive choice for the synthesis of highly functionalized molecules.[2][3]

This application note provides a detailed guide to the use of a specific and highly valuable building block, 4-Methyl-2-(tributylstannyl)pyridine , in Stille cross-coupling reactions. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for its successful execution, and explore its applications in the synthesis of medicinally relevant compounds.

Understanding the Reagent: this compound

This compound is a versatile organotin reagent that serves as a nucleophilic partner in Stille coupling reactions. The methyl group at the 4-position can influence the electronic properties of the pyridine ring and provide an additional vector for molecular design. The tributyltin moiety at the 2-position is the key to its reactivity in the palladium-catalyzed cycle.

Synthesis of the Precursor: 2-Bromo-4-methylpyridine

The common precursor to our organostannane reagent is 2-bromo-4-methylpyridine. A reliable method for its synthesis is the Sandmeyer reaction, which involves the diazotization of 2-amino-4-methylpyridine followed by bromination.

Protocol: Synthesis of 2-Bromo-4-methylpyridine
  • Preparation: In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (1.0 equivalent) in 48% hydrobromic acid.

  • Cooling: Cool the mixture to between -5 °C and 0 °C using an ice-salt bath with vigorous stirring.

  • Bromination: Slowly add bromine (1.5-3.0 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 0 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 equivalents) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 0 °C.

  • Reaction Completion: Stir the reaction mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Work-up:

    • Slowly raise the temperature to 20 °C.

    • Adjust the pH of the solution to approximately 9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product can be further purified by fractional distillation or column chromatography to yield 2-bromo-4-methylpyridine.

Synthesis of this compound

The conversion of 2-bromo-4-methylpyridine to the desired organostannane can be achieved via a lithium-halogen exchange followed by quenching with tributyltin chloride.[4]

Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 2-bromo-4-methylpyridine (1.0 equivalent) in anhydrous diethyl ether or THF, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 equivalents) dropwise.

  • Lithium-Halogen Exchange: Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching: Add tributyltin chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is often purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.

The Stille Coupling Reaction: Mechanism and Key Parameters

The catalytic cycle of the Stille reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Stille_Coupling_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation (R-SnBu3) PdII->Transmetalation PdII_R Ar-Pd(II)-R Ln Transmetalation->PdII_R PdII_R->Pd0 RedElim Reductive Elimination PdII_R->RedElim Product Ar-R RedElim->Product Byproduct X-SnBu3 RedElim->Byproduct ArX Aryl Halide (Ar-X) RSnBu3 Organostannane (R-SnBu3)

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

Key Reaction Parameters:

ParameterCommon Choices & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂. The choice of catalyst can influence reaction rates and yields.[5]
Ligand Triphenylphosphine (PPh₃), tri(2-furyl)phosphine, triphenylarsine (AsPh₃). Electron-rich and sterically hindered ligands often accelerate the coupling.[2][5]
Solvent Toluene, dioxane, DMF, THF. The choice of solvent can affect the solubility of reagents and the reaction temperature.
Additives Copper(I) iodide (CuI) can significantly accelerate the rate of transmetalation. Lithium chloride (LiCl) can also be beneficial.[5]
Temperature Typically ranges from 60 °C to 120 °C, depending on the reactivity of the coupling partners.

Experimental Protocol: Stille Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Stille coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equivalent)

  • Aryl bromide (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.1 equivalents) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reagent Addition: Add anhydrous solvent (e.g., toluene) to dissolve the solids. Then, add this compound (1.0 equivalent) via syringe.

  • Degassing: Degas the reaction mixture by bubbling with argon for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). A white precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of Celite to remove the precipitate.

    • Wash the filtrate with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-aryl-4-methylpyridine.

Figure 2: Experimental workflow for the Stille coupling reaction.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The 2-aryl-4-methylpyridine moiety is a key structural motif in a number of biologically active compounds. The Stille coupling with this compound provides a direct and efficient route to these valuable scaffolds. While specific examples directly citing the use of this compound in late-stage drug candidates can be proprietary, the utility of closely related 2-stannylpyridines in the synthesis of kinase inhibitors and other therapeutic agents is well-documented.[5] The ability to introduce a wide range of aryl and heteroaryl groups at the 2-position of the 4-methylpyridine core allows for the rapid generation of compound libraries for high-throughput screening and lead optimization.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, low reaction temperature, unreactive aryl halide.Use a fresh batch of catalyst, increase the reaction temperature, consider using a more reactive aryl iodide or triflate.
Homocoupling of the Stannane Reaction conditions favoring stannane homocoupling.Lower the reaction temperature, use a less reactive palladium catalyst, or add a copper(I) co-catalyst.
Difficult Removal of Tin Byproducts Incomplete precipitation of tributyltin fluoride.Perform multiple KF washes, or consider alternative workup procedures such as filtration through a plug of silica gel treated with triethylamine.
Destannylation of the Starting Material Presence of protic impurities or acidic conditions.Ensure all reagents and solvents are anhydrous and the reaction is performed under strictly inert conditions.

Conclusion

The Stille coupling using this compound is a powerful and reliable method for the synthesis of 2-aryl-4-methylpyridines, which are valuable building blocks in drug discovery and medicinal chemistry. The mild reaction conditions, broad functional group tolerance, and the stability of the organostannane reagent make this a highly attractive transformation for the construction of complex molecular architectures. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this methodology to accelerate the discovery and development of novel therapeutics.

References

  • Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Stille reaction. (2023, December 19). In Wikipedia. Retrieved from [Link]

  • Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. (2011). Organic Syntheses, 88, 197-201. Retrieved from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst System. (2010). Heterocycles, 80(2), 1215-1226. Retrieved from [Link]

  • On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. (2013). European Journal of Organic Chemistry, 2013(24), 5347-5363. Retrieved from [Link]

  • The Stille Reaction. (n.d.). Myers Group, Harvard University. Retrieved from [Link]

  • The Mechanisms of the Stille Reaction. (2004). Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2018). Molecules, 23(10), 2469. Retrieved from [Link]

  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. (1981). Organic Syntheses, 60, 43. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Stille Couplings Catalytic in Tin: The “Sn-O” Approach. (2001). Journal of the American Chemical Society, 123(14), 3195-3205. Retrieved from [Link]

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Introduction: The Enduring Power of the Pyridine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[1][2]

However, the application of this Nobel Prize-winning reaction to pyridine-containing substrates is notoriously challenging.[3] This guide serves as a comprehensive technical resource, moving beyond simple protocols to explain the underlying chemical principles, troubleshoot common failures, and provide robust, field-proven methodologies for successfully coupling pyridine derivatives.

Part 1: Understanding "The 2-Pyridyl Problem" and Other Challenges

The perceived simplicity of the Suzuki-Miyaura catalytic cycle belies the significant hurdles presented by nitrogen-containing heterocycles. For pyridines, these challenges are multifaceted and often lead to low yields or complete reaction failure if not properly addressed.

Catalyst Inhibition and Deactivation

The most significant challenge arises from the Lewis basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen can coordinate strongly to the electron-deficient palladium catalyst.[4][5] This coordination sequesters the active catalyst into a stable, off-cycle complex, effectively poisoning the reaction. This issue is particularly pronounced with 2-substituted pyridines, where the nitrogen atom is sterically accessible and can act as a chelating ligand, shutting down the catalytic cycle.[3][6]

G cluster_0 Active Catalytic Cycle cluster_1 Inhibition Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd0->OxAdd R¹-X Inactive Inactive Complex (Py-Pd(0)L₂) Pd0->Inactive Coordination Trans Transmetalation (R¹-Pd(II)-R²)L₂ OxAdd->Trans R²-B(OR)₂ RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Product R¹-R² RedEl->Product Pyridine Pyridine Substrate Pyridine->Inactive caption Fig 1: Pyridine coordination leading to catalyst inhibition.

Fig 1: Pyridine coordination leading to catalyst inhibition.
Instability of Pyridine Boronic Acids

Pyridine boronic acids and their esters are often the weak link in the reaction sequence. They are highly susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (often water), converting the nucleophile back to pyridine.[4][7] This decomposition pathway depletes the key organoboron coupling partner, leading to low conversion. 2-Pyridyl boron reagents are particularly notorious for their instability and poor reactivity.[3]

Electronic Effects and Reaction Kinetics

The electron-deficient nature of the pyridine ring can also pose a challenge. This property can slow the rate of the crucial transmetalation step in the catalytic cycle.[7] Furthermore, electron-donating groups on the pyridine ring, such as an amino group, can decrease the reactivity of an adjacent C-X bond towards the initial oxidative addition step.[5]

Part 2: A Strategic Approach to Reaction Optimization

Success in coupling pyridine derivatives hinges on the rational selection of each reaction component to mitigate the challenges outlined above.

The Catalyst System: Ligand Selection is Paramount

The choice of ligand is the single most critical factor for a successful outcome. Standard, less-hindered ligands like triphenylphosphine (PPh₃) are often ineffective because they do not adequately shield the palladium center, allowing for inhibitory pyridine coordination.[4]

The solution lies in using bulky, electron-rich phosphine ligands . These ligands serve two primary purposes:

  • Steric Shielding : Their large size creates a "cone" around the palladium atom, physically blocking the pyridine nitrogen from coordinating and deactivating the catalyst.

  • Electronic Activation : Their electron-donating nature increases the electron density on the palladium center, which promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination.

Highly effective ligand families include the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) and other bulky phosphines like tri-tert-butylphosphine (P(t-Bu)₃).[4][5][8] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for these challenging couplings.[4]

Ligand ClassExamplesKey Advantages
Buchwald Ligands SPhos, XPhos, RuPhosExcellent for heteroaryl couplings; provide steric bulk and are highly electron-donating.[4][5][8]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating, promoting oxidative addition with less reactive halides like chlorides.[9]
Phosphine Oxides/Phosphites 1, 2 (from ref[7])Shown to be highly active for coupling 2-pyridyl boron derivatives.[7][10]
The Boron Reagent: Enhancing Stability

To combat protodeboronation, it is often advantageous to move away from boronic acids in favor of more stable derivatives.

  • Pinacol Boronate Esters (Bpin) : These are significantly more stable towards hydrolysis than the corresponding boronic acids and are a common choice for challenging substrates.[5][11]

  • MIDA Boronates : These offer even greater stability, allowing for purification by chromatography and controlled, slow release of the boronic acid under reaction conditions.[5][12]

  • Trifluoroborates (-BF₃K) : Potassium trifluoroborate salts are crystalline, air-stable solids that show excellent reactivity and resistance to protodeboronation.

The Base: More Than Just an Activator

The base plays multiple critical roles in the Suzuki-Miyaura reaction.[13][14] It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which is essential for transmetalation.[9][15] For pyridine couplings, stronger bases are often required.

  • Potassium Phosphate (K₃PO₄) : An excellent, strong, and finely ground anhydrous base that is highly effective in many challenging couplings.[4][16]

  • Cesium Carbonate (Cs₂CO₃) : Another strong base that often provides superior results due to the solubility of its salts in organic solvents.[4]

  • Fluoride Bases (KF, CsF) : Can be effective, particularly with boronate esters, and may leave base-labile functional groups unaffected.[7][10]

Crucially, the base must be anhydrous and finely ground to ensure maximum reactivity and to minimize water content, which promotes protodeboronation.[4]

Solvent and Atmosphere: Rigorous Control is Non-Negotiable

The active Pd(0) catalyst is highly sensitive to oxygen.[4] Therefore, strict exclusion of oxygen is imperative . All solvents must be thoroughly degassed, and the reaction should be conducted under a robust inert atmosphere (argon or nitrogen). Failure to do so will lead to catalyst oxidation and reaction failure.

Commonly used solvents include:

  • 1,4-Dioxane [7][17]

  • Toluene [16]

  • Tetrahydrofuran (THF) [16]

Often, a small amount of water is added to the organic solvent (e.g., Dioxane/H₂O 4:1) to help dissolve the base and facilitate the reaction.[1] However, this must be balanced against the risk of protodeboronation.

Part 3: Experimental Protocols and Methodologies

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of pyridine derivatives. Optimization of catalyst, ligand, and base may be necessary for specific substrate combinations.

General Protocol for Suzuki-Miyaura Coupling of a Halopyridine

This protocol is designed for a reaction at a 0.5 mmol scale.

Materials:

  • Halopyridine (1.0 equiv, 0.5 mmol)

  • Pyridine or Aryl Boronic Acid/Ester (1.2 - 1.5 equiv, 0.6 - 0.75 mmol)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol% per Pd)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, 1.0 - 1.5 mmol)

  • Degassed Solvent (e.g., 1,4-Dioxane, ~3-5 mL)

Fig 2: General experimental workflow for pyridine coupling.

Procedure:

  • Vessel Preparation : Add the halopyridine, boronic acid/ester, and finely ground anhydrous base to a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.

  • Inert Atmosphere : Seal the flask with a septum and purge the vessel by evacuating under high vacuum and backfilling with argon or nitrogen. Repeat this cycle at least three times to ensure all oxygen is removed.[4]

  • Catalyst Addition : Under a positive flow of inert gas, quickly add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition : Add the previously degassed solvent via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

Recommended Starting Conditions
Substrate TypeRecommended Catalyst SystemBaseSolventTemp (°C)Notes
2-Chloropyridine Pd₂(dba)₃ / SPhos (or XPhos)K₃PO₄Toluene or Dioxane100-110Chlorides are less reactive; requires a highly active catalyst system.[7]
3-Bromopyridine Pd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃ or K₃PO₄Dioxane/H₂O85-100Generally more reactive than 2-halopyridines. Standard conditions may suffice.[17][18]
4-Bromopyridine Pd(OAc)₂ / SPhosK₃PO₄Dioxane90-100Reactivity is generally good; catalyst inhibition is less of an issue than with 2-pyridyls.[4]
Amino-pyridines Pd₂(dba)₃ / XPhos (or RuPhos)Cs₂CO₃Toluene100-110The amino group can also inhibit the catalyst; requires a robust ligand. Protection is sometimes avoidable.[5][8]

Part 4: Troubleshooting Guide

Even with optimized protocols, problems can arise. The following table provides a systematic guide to diagnosing and solving common issues.

ProblemPotential Cause(s)Recommended Solution(s)
No or Very Low Conversion 1. Catalyst Deactivation (Oxygen).[4] 2. Catalyst Inhibition (Pyridine).[5] 3. Poor Reagent Quality.[4]1. Improve Degassing : Use freeze-pump-thaw cycles for the solvent. Ensure a robust inert atmosphere. 2. Switch Ligand : Use a bulkier, more electron-rich ligand (SPhos, XPhos).[4] Increase catalyst/ligand loading slightly (e.g., to 3-5 mol%). 3. Use Fresh Reagents : Use a fresh bottle of boronic ester and finely ground, anhydrous base.
Protodeboronation (Loss of Boron Reagent) 1. Water in the reaction.[4] 2. Boronic acid is inherently unstable.[7]1. Ensure Anhydrous Conditions : Flame-dry glassware, use anhydrous solvents and base. 2. Switch Boron Reagent : Use a more stable pinacol ester or MIDA boronate instead of the boronic acid.[5]
Homocoupling of Boronic Acid 1. Presence of Oxygen.[4]1. Strictly Exclude Oxygen : This is the most critical step. Thoroughly degas all solvents and maintain a strict inert atmosphere.[4]
Dehalogenation of Starting Material 1. Hydride source in the reaction. 2. Reaction time is too long.1. Check Solvents : Ensure solvents are pure and not a source of hydrides. 2. Optimize Reaction Time : Stop the reaction as soon as the starting material is consumed to minimize side reactions.[5]

Conclusion

The Suzuki-Miyaura coupling of pyridine derivatives, while challenging, is an achievable and highly valuable transformation. Success is not found in a single "universal" protocol but in a deep understanding of the competing reaction pathways and failure modes. By strategically selecting bulky, electron-rich ligands to prevent catalyst inhibition, utilizing stable boronic esters to circumvent protodeboronation, and maintaining rigorously inert conditions, researchers can reliably forge new C-C bonds and unlock novel chemical space for drug discovery and materials science.

References

  • Butters, M., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Couto, I., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • Comins, D. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Kinzel, T., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • ResearchGate. (2005). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Li, G. Y. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]

  • Güder, A., et al. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Available at: [Link]

  • ResearchGate. (2013). Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry. Available at: [Link]

  • ResearchGate. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • El-Darzi, N., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Wang, H., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. Available at: [Link]

  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]

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cross-coupling reactions involving 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cross-Coupling Reactions Involving 4-Methyl-2-(tributylstannyl)pyridine

Introduction: The synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry and drug development, as the pyridine scaffold is a ubiquitous feature in a vast array of pharmacologically active molecules.[1][2] Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions offer unparalleled efficiency and functional group tolerance for creating carbon-carbon bonds. This guide focuses on a key building block, This compound , an air- and moisture-stable organostannane reagent that serves as a robust nucleophilic partner in these transformations.[3][4][5]

While the Suzuki-Miyaura coupling is often the first choice for C-C bond formation, the instability and challenging preparation of 2-pyridylboronic acids can render it unreliable for this particular substitution pattern.[6][7] This is where this compound emerges as a superior alternative, primarily through the Stille cross-coupling reaction. Its stability, coupled with predictable reactivity, makes it an indispensable tool for researchers aiming to construct complex 2-substituted 4-methylpyridine derivatives.

This document provides an in-depth exploration of the mechanisms, protocols, and practical considerations for utilizing this reagent, with a primary focus on the Stille reaction. Comparative insights into related Sonogashira and Suzuki couplings are also provided to offer a comprehensive strategic perspective for synthetic planning.

Part 1: The Stille Cross-Coupling Reaction: The Core Application

The Stille reaction is a powerful palladium-catalyzed process that couples an organotin compound (organostannane) with an organic electrophile, typically an organohalide or triflate.[3][5] This reaction is celebrated for its mild conditions and exceptional tolerance of a wide variety of functional groups, including esters, amides, ketones, and hydroxyl groups, which often obviates the need for protecting group strategies.[5][8][9]

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][8][10]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic electrophile (e.g., an aryl bromide, R¹-X) to the active Pd(0) catalyst. This step forms a Pd(II) intermediate.[3][10]

  • Transmetalation: The organostannane (in this case, this compound, R²-SnBu₃) exchanges its organic group (the 4-methylpyridyl moiety) with the halide on the Pd(II) complex. This is often the rate-limiting step of the cycle.[3][11]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][8]

Stille_Mechanism Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_B R¹-Pd(II)L₂-R² PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A PdII_A->Pd0 Transmetal Transmetalation PdII_A->Transmetal Transmetal->PdII_B output2 X-SnBu₃ Transmetal->output2 PdII_B->PdII_A RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 output1 R¹-R² (Coupled Product) RedElim->output1 input1 R¹-X (Aryl Halide) input1->OxAdd input2 R²-SnBu₃ (Stannane) input2->Transmetal Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Aryl Bromide, Pd(PPh₃)₄, and CuI to a flame-dried flask. prep2 2. Evacuate and backfill with Argon (3x). prep1->prep2 prep3 3. Add anhydrous Toluene via syringe. prep2->prep3 prep4 4. Add Stannane via syringe. prep3->prep4 react1 5. Heat to 90-100 °C under Argon. prep4->react1 react2 6. Monitor by TLC or LC-MS (typically 12-24h). react1->react2 workup1 7. Cool to RT, dilute with Ethyl Acetate. react2->workup1 workup2 8. Wash with saturated aqueous KF solution. workup1->workup2 workup3 9. Stir vigorously for 1-2h. (Formation of white precipitate) workup2->workup3 workup4 10. Filter through Celite. workup3->workup4 workup5 11. Dry organic layer (Na₂SO₄), concentrate. workup4->workup5 workup6 12. Purify by column chromatography. workup5->workup6

Caption: Experimental workflow for a typical Stille coupling.

Materials:

  • 1-bromo-4-methoxybenzene (1.0 mmol, 1.0 eq)

  • This compound (1.1 mmol, 1.1 eq) [12]* Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Anhydrous, deoxygenated Toluene (5 mL)

  • Saturated aqueous Potassium Fluoride (KF) solution

  • Ethyl Acetate, Hexanes, Celite, Sodium Sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).

  • Seal the flask with a septum, and alternately evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add this compound (420 mg, 1.1 mmol) via syringe.

  • Heat the reaction mixture to 95 °C under a positive pressure of argon.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Add an equal volume of saturated aqueous KF solution and stir the resulting biphasic mixture vigorously for 1-2 hours. A thick white precipitate of Bu₃SnF will form.

  • Filter the entire mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to yield the pure 2-(4-methoxyphenyl)-4-methylpyridine.

Data Summary: Typical Stille Reaction Conditions
Electrophile (R¹-X)Catalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp (°C)Typical Yield (%)
Aryl IodidePd₂(dba)₃ (2%)P(o-tol)₃ (8%)-Toluene80-9085-95
Aryl BromidePd(PPh₃)₄ (5%)-CuI (10%)DMF90-10070-90
Aryl TriflatePd(OAc)₂ (4%)SPhos (8%)CsF (2 eq)Dioxane10065-85
Aryl ChloridePd₂(dba)₃ (2%)P(t-Bu)₃ (6%)CsF (2 eq)Dioxane100-11050-75 [9]

Part 3: Comparative Analysis with Other Cross-Coupling Reactions

A senior scientist must choose the right tool for the job. While the Stille reaction is excellent, understanding its place relative to other major cross-coupling reactions is key to efficient synthesis design.

The Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, utilizing a dual palladium and copper catalytic system. [13][14][15]It is invaluable for synthesizing molecules with aryl-alkynyl linkages.

Mechanism: The Sonogashira cycle involves a palladium cycle similar to the Stille reaction, but it is co-catalyzed by a copper cycle that forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. [13]

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-C≡CR² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination (R¹-C≡CR²) CuX Cu(I)-X CuAcetylide Cu(I)-C≡CR² CuX->CuAcetylide Base, R²C≡CH CuAcetylide->PdII_A CuAcetylide->CuX Transmetalation to Pd(II) Suzuki_Mechanism Suzuki Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X PdII_A->Pd0 Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² PdII_B->PdII_A RedElim Reductive Elimination PdII_B->RedElim OxAdd->PdII_A Transmetal->PdII_B RedElim->Pd0 output1 R¹-R² RedElim->output1 input1 R¹-X input1->OxAdd input2 R²-B(OH)₂ + Base input2->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Insight: The primary reason to choose this compound for a Stille coupling over its boronic acid equivalent in a Suzuki reaction is practicality. Pyridine-2-boronic acids are notoriously prone to decomposition via protodeboronation, making them difficult to handle, store, and use effectively in couplings, often leading to low and irreproducible yields. T[6][7]he stability of the organostannane reagent provides a more reliable and robust synthetic route despite the toxicity concerns.

Part 4: Troubleshooting and Safety

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently deoxygenated solvent; Poorly reactive electrophile (e.g., aryl chloride).Use a fresh batch of catalyst; Ensure rigorous degassing of the solvent (e.g., sparging with argon); For chlorides, switch to a stronger ligand system (e.g., Pd₂(dba)₃/P(t-Bu)₃) and higher temperatures.
Stannane Homocoupling Reaction temperature is too high; Catalyst decomposition.Lower the reaction temperature; Use a more stable catalyst or add fresh catalyst portion-wise; Ensure the reaction is truly anaerobic.
Tin Residue in Product Incomplete removal of Bu₃SnX byproducts.Repeat the aqueous KF wash with vigorous stirring for a longer duration; Use a small amount of triethylamine in the chromatography eluent; Consider a final recrystallization step.

Safety Imperative: Organotin compounds are highly toxic. A[3][9][16]ll manipulations involving this compound and the resulting tin byproducts must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. All tin-containing waste must be segregated and disposed of according to institutional hazardous waste protocols.

References

  • Stille reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Stille Coupling. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. (A representative link for the "copper effect" discussion can be found in various academic sources, a specific open-access one is harder to pinpoint, but the concept is well-documented in reviews like this one). A relevant article discussing this can be found at [Link]

  • Doraghi, F., Rezainia, L., Morshedsolouk, M. H., et al. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 14, 2755-2782. [Link]

  • Chem Help ASAP. (2020, February 13). Stille cross-coupling reaction [Video]. YouTube. [Link]

  • Fall, Y., et al. (2015). An investigation of palladium-catalyzed Stille-type cross-coupling of nitroarenes in perylenediimide series. Organic & Biomolecular Chemistry, 13, 8338-8341. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

  • Zhang, Y., Gao, X., Li, J., & Tu, G. (2015). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C, 3, 10468-10475. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]

  • Procter, D. J., et al. (2020). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. Angewandte Chemie International Edition, 59(31), 12797-12802. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391. [Link]

  • Anderson, A. G., & Stang, P. J. (1981). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 60, 34. [Link]

  • Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]

  • Thomas, K. R. J., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Williams, J. M., et al. (2011). PALLADIUM-CATALYZED STILLE BIARYL COUPLING: A NEW, PRACTICAL PREPARATION OF 4-METHOXY-4'-NITROBIPHENYL. Organic Syntheses, 88, 197. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Heravi, M. M., et al. (2018). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Molecules, 23(8), 2043. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Sonogashira Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(4), 793-815. [Link]

  • Kumar, P., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Discovery and Therapeutics, 3(28), 34-42. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved from [Link]

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Application Notes and Protocols: Strategic Implementation of 4-Methyl-2-(tributylstannyl)pyridine in Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-methyl-2-(tributylstannyl)pyridine in palladium-catalyzed Stille cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss critical parameters for optimization and troubleshooting. The focus is on providing not just a procedure, but the scientific rationale behind each step to ensure robust and reproducible outcomes in the synthesis of valuable 2,4-disubstituted pyridine scaffolds.

Introduction: The Stille Reaction and the Value of Pyridine Scaffolds

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Developed in the late 1970s, it involves the palladium-catalyzed reaction between an organostannane (organotin) compound and an organic electrophile, typically a halide or triflate.[3][4] One of the key advantages of the Stille reaction is the remarkable stability of organostannane reagents to air and moisture, which simplifies their handling compared to other reactive organometallics.[1][4] Furthermore, the reaction conditions are generally mild and tolerate a wide variety of sensitive functional groups, including esters, amides, and ketones, making it an invaluable tool in the total synthesis of complex natural products and pharmaceuticals.[3][5]

Pyridine derivatives are ubiquitous structural motifs in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7][8] Their unique electronic properties and ability to act as hydrogen bond acceptors make them critical pharmacophores.[6][9] Consequently, efficient methods for their synthesis and functionalization are of paramount importance to the drug discovery process.[10] this compound serves as a key building block for introducing the 4-methylpyridin-2-yl moiety, enabling the construction of complex molecular architectures.

The Catalytic Cycle: Mechanism of the Stille Reaction

The mechanism of the Stille reaction has been studied extensively and proceeds through a catalytic cycle involving a palladium(0) species.[1] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic electrophile (R¹-X) to the active 14-electron Pd(0) catalyst. This step forms a 16-electron Pd(II) intermediate, where the R¹ and X groups are now bonded to the palladium center.[1][5] The reactivity of the electrophile generally follows the trend I > Br > Cl, with iodides and bromides being the most common substrates.[4]

  • Transmetalation: This is often the rate-determining step of the cycle.[11] The organostannane reagent (in this case, this compound) exchanges its organic group (the 4-methylpyridin-2-yl moiety) with the halide on the Pd(II) complex. This forms a new Pd(II) intermediate with both organic partners (R¹ and R²) bound to the metal center. The three non-transferable butyl groups on the tin atom are crucial, as alkyl groups transfer much more slowly than the desired sp²-hybridized pyridine ring.[5]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹-R²) from the palladium center, forming the desired carbon-carbon bond. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5] For this to occur, the two organic groups must be in a cis orientation on the palladium complex.

Stille_Cycle Figure 1: Catalytic Cycle of the Stille Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_B R¹-Pd(II)L₂-R² Pd0->PdII_B PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A PdII_A->Pd0 Transmetal Transmetalation Transmetal->PdII_B XSnBu3 X-SnBu₃ Transmetal->XSnBu3 PdII_B->PdII_A RedElim Reductive Elimination RedElim->Pd0 R1R2 R¹-R² (Product) RedElim->R1R2 R1X R¹-X R1X->OxAdd R2SnBu3 R²-SnBu₃ R2SnBu3->Transmetal R2_label R² = 4-Methylpyridin-2-yl

Caption: Figure 1: Catalytic Cycle of the Stille Reaction

Experimental Protocol: Coupling of this compound with an Aryl Bromide

This section provides a representative protocol for the Stille coupling of this compound with 1-bromo-4-nitrobenzene. This specific example was chosen to illustrate the reaction's tolerance for electron-withdrawing groups.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥95%e.g., Sigma-Aldrich[12]Store under inert gas.
1-Bromo-4-nitrobenzene≥98%Standard supplier
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Standard supplierAir-sensitive, handle under inert gas.
TolueneAnhydrousStandard supplierUse freshly distilled or from a solvent purification system.
Saturated aqueous KF solutionReagentPrepared in-houseFor workup.
Diethyl etherACS GradeStandard supplierFor extraction.
Brine (Saturated NaCl)ReagentPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ReagentStandard supplierFor drying.
Silica Gel230-400 meshStandard supplierFor column chromatography.
Round-bottom flask, condenser, magnetic stir barOven-dried before use.
Inert gas system (Nitrogen or Argon)
Safety Precautions
  • Organotin Compounds: this compound and its byproducts are toxic.[13][14] They can be harmful if swallowed or absorbed through the skin and may cause organ damage through prolonged exposure.[15] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Palladium Catalysts: Palladium compounds can be irritants and sensitizers. Avoid inhalation of dust.

  • Solvents: Toluene is a flammable liquid. Handle away from ignition sources.

Step-by-Step Reaction Procedure

Caption: Figure 2: General Experimental Workflow

  • Preparation: Oven-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the glassware to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Addition: To the flask, add 1-bromo-4-nitrobenzene (202 mg, 1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%), and a stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent and Stannane Addition: Through a syringe, add anhydrous toluene (10 mL). Stir the mixture for 5 minutes. Then, add this compound (459 mg, 1.2 mmol, 1.2 equiv) via syringe. The excess stannane helps to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).

  • Workup - Tin Removal: Cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL). Add a saturated aqueous solution of potassium fluoride (KF, 15 mL) and stir vigorously for 1-2 hours. This step is crucial as the fluoride ions react with the tributyltin bromide byproduct to form insoluble tributyltin fluoride, which precipitates out of the organic phase.[16][17]

  • Filtration: Filter the biphasic mixture through a pad of Celite® to remove the solid tin fluoride precipitate. Wash the pad with diethyl ether (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product, 4-methyl-2-(4-nitrophenyl)pyridine.

Causality and Optimization
  • Choice of Catalyst and Ligand: Pd(PPh₃)₄ is a common and effective Pd(0) precatalyst. The triphenylphosphine ligands stabilize the palladium center. For more challenging couplings, particularly with aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., t-Bu₃P) may be required.[18]

  • Solvent: Toluene is a common non-polar solvent for Stille reactions. Other solvents like DMF or dioxane can also be used and may influence the reaction rate.

  • Additives: In cases of slow transmetalation, the addition of a stoichiometric amount of copper(I) iodide (CuI) can significantly accelerate the reaction rate.[11][19] The exact mechanism of the copper co-catalysis is complex but is believed to involve a more rapid transmetalation from a copper-pyridyl intermediate to the palladium center.[20]

  • Tin Byproduct Removal: The KF workup is a standard and effective method.[16] If tin impurities persist, alternative methods include partitioning between acetonitrile and hexane or using specific scavenger resins.[21] Another effective technique is to perform the initial filtration through silica gel that has been treated with a small amount of triethylamine (~2-5%).[16]

Conclusion

The Stille reaction using this compound is a robust and reliable method for synthesizing 2,4-disubstituted pyridine derivatives, which are valuable intermediates in pharmaceutical and materials science research. Understanding the underlying mechanism and the rationale behind the choice of reagents and conditions is key to successful implementation. While the toxicity of organotin compounds necessitates careful handling and purification, the established protocols for their removal allow for the clean synthesis of the desired products. By following the detailed protocol and considering the optimization strategies outlined in these notes, researchers can confidently apply this powerful reaction in their synthetic endeavors.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. The Stille Reaction. Organic Reactions, 1997, 50, 1-652. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • Li, J.-H., et al. Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 2005, 70(7), 2832-2834. [Link]

  • Crisp, G. T. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, 1987, (8), 600-601. [Link]

  • Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004, 43(36), 4704-4734. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Palladium Catalysts in Modern Stille Coupling. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • Littke, A. F., & Fu, G. C. The First General Method for Stille Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 1999, 38(16), 2411-2413. [Link]

  • ResearchGate. Schematic drawing of the purification process of the Stille reaction product mixture. [Link]

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  • Farina, V. New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 1996, 68(1), 73-78. [Link]

  • Casado, A. L., & Espinet, P. On the Configuration at Palladium during the Transmetalation and Reductive Elimination Steps of the Stille Cross-Coupling Reaction. A DFT Study. Organometallics, 1998, 17(5), 954-959. [Link]

  • ResearchGate. Pd cross-coupling mechanism of the Stille reaction. [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 2004, 43(9), 1132-1136. [Link]

  • Myers, A. G. The Stille Reaction. Chem 115 Handout. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • ResearchGate. Workup for removing tin byproducts? [Link]

  • SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Modern Drug Discovery. [Link]

  • ResearchGate. Scheme 4. Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13. [Link]

  • ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]

  • Mohammad, H., et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 2023, 28(10), 4184. [Link]

  • Saini, M. S., et al. Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 2022, 12(24), 15066-15087. [Link]

  • Nair, D. S., et al. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Journal of Molecular Structure, 2022, 1250, 131845. [Link]

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The Strategic Application of 4-Methyl-2-(tributylstannyl)pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Pyridine Scaffold and the Power of Organostannanes

The pyridine ring is a cornerstone in medicinal chemistry and materials science, with its presence in numerous FDA-approved drugs and functional materials underscoring its importance.[1] The ability to selectively functionalize the pyridine nucleus is paramount for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. Among the myriad of synthetic tools available, the Stille cross-coupling reaction has emerged as a robust and highly versatile method for the formation of carbon-carbon bonds.[2][3] This reaction's tolerance of a wide array of functional groups and the relative stability of the requisite organostannane reagents have cemented its place in the synthetic chemist's arsenal.[4][5]

Within the diverse family of organostannanes, 4-Methyl-2-(tributylstannyl)pyridine has proven to be a particularly valuable building block. This reagent provides a direct and efficient means to introduce a 4-methylpyridin-2-yl moiety into a target molecule. The methyl group at the 4-position can serve to modulate the electronic properties and steric environment of the pyridine ring, influencing factors such as pKa, metabolic stability, and binding interactions with biological targets. This application note will provide an in-depth exploration of the utility of this compound, with a focus on its application in the Stille cross-coupling reaction, including a detailed experimental protocol and insights into the causality of procedural choices.

Core Application: The Stille Cross-Coupling Reaction

The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[2] This reaction facilitates the formation of a new carbon-carbon bond between the C2 position of the pyridine ring and an sp²-hybridized carbon of an organic electrophile, typically an aryl, heteroaryl, or vinyl halide or triflate.[6]

Mechanistic Rationale

The catalytic cycle of the Stille reaction is a well-established sequence of elementary steps involving a palladium catalyst.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Stille_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 SnBu3X XSnBu₃ Transmetal->SnBu3X Stannane R²SnBu₃ (this compound) Stannane->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R¹-X), forming a Pd(II) intermediate.[2]

  • Transmetalation: The organostannane (in this case, this compound) transfers its pyridyl group to the Pd(II) center, displacing the halide or triflate. This is often the rate-determining step.[2]

  • Reductive Elimination: The two organic groups (R¹ and the 4-methylpyridin-2-yl moiety) on the Pd(II) complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[2]

Detailed Application Protocol: Synthesis of 2-(Aryl)-4-methylpyridine

This protocol provides a representative procedure for the Stille cross-coupling of this compound with an aryl bromide.

Materials and Reagents
  • This compound (1.1 eq)

  • Aryl bromide (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Tri(2-furyl)phosphine (P(2-furyl)₃) (0.08 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen for inert atmosphere

  • Saturated aqueous potassium fluoride (KF) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Bromide, Pd₂(dba)₃, and P(2-furyl)₃ in a flame-dried flask. Inert Evacuate and backfill with Argon (3x). Reagents->Inert Solvent Add anhydrous, degassed DMF. Inert->Solvent AddStannane Add this compound via syringe. Solvent->AddStannane Heat Heat the reaction mixture to 80-100 °C. AddStannane->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Quench Add saturated aqueous KF solution and stir. Cool->Quench Filter Filter through Celite®. Quench->Filter Extract Extract with Ethyl Acetate. Filter->Extract Wash Wash with water and brine. Extract->Wash Dry Dry over Na₂SO₄. Wash->Dry Concentrate Concentrate in vacuo. Dry->Concentrate Purify Purify by silica gel column chromatography. Concentrate->Purify

Caption: A typical experimental workflow for a Stille cross-coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), and tri(2-furyl)phosphine (0.08 mmol, 18.6 mg).

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (5 mL) to the flask via syringe.

  • Reagent Addition: Add this compound (1.1 mmol, 420 mg) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (10 mL). Stir the resulting mixture vigorously for 30 minutes.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(aryl)-4-methylpyridine.

Causality Behind Experimental Choices
  • Catalyst and Ligand: Pd₂(dba)₃ is a common and relatively air-stable source of Pd(0). Tri(2-furyl)phosphine is an electron-rich and sterically demanding ligand that can accelerate the rate-limiting transmetalation step.[4]

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst, facilitating the reaction. It is crucial to use anhydrous and degassed solvent to prevent deactivation of the catalyst.

  • Temperature: The reaction is typically heated to increase the rate of reaction, particularly the oxidative addition and reductive elimination steps. The optimal temperature may vary depending on the reactivity of the aryl halide.

  • KF Work-up: The use of potassium fluoride is a standard procedure to remove the tributyltin byproducts. Fluoride ions have a high affinity for tin, forming insoluble tributyltin fluoride, which can be easily removed by filtration.[7]

Tabulated Reaction Parameters

The optimal conditions for a Stille coupling can vary depending on the specific substrates. The following table provides a general overview of typical reaction parameters.

ParameterTypical Range/ValueRationale
Catalyst Loading 1-5 mol% PdBalances reaction efficiency with cost and ease of removal.
Ligand Phosphines (e.g., PPh₃, P(t-Bu)₃, P(2-furyl)₃), AsPh₃Ligand choice influences catalyst stability and reactivity.
Solvent DMF, Dioxane, Toluene, NMPSolvent polarity and boiling point can affect reaction rates.
Temperature 60-120 °CHigher temperatures are often required for less reactive electrophiles.
Additives Cu(I) salts, LiCl, CsFCan accelerate the transmetalation step and improve yields.[4]

Applications in Drug Discovery and Medicinal Chemistry

The introduction of the 4-methyl-2-pyridyl moiety is of significant interest in drug discovery. The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can participate in π-stacking interactions with biological targets. The methyl group can provide a steric handle to probe binding pockets and can also block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

Safety and Handling of Organotin Reagents

It is imperative to handle organotin compounds with extreme caution due to their toxicity.[2] this compound, like other tributyltin derivatives, is toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 4-methylpyridin-2-yl group in organic synthesis. Its primary application in the Stille cross-coupling reaction provides a reliable and functional group tolerant method for the formation of carbon-carbon bonds. By understanding the underlying mechanism and the rationale behind the experimental protocol, researchers can effectively utilize this reagent to construct complex molecules with potential applications in drug discovery and materials science. As with all organotin compounds, proper safety precautions must be strictly adhered to during its handling and disposal.

References

  • Stille Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Stille reaction. (2023, November 29). In Wikipedia. [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-201. [Link]

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • The Stille Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Design and Synthesis of Bioactive Compounds for Therapeutic Applications. (n.d.). MDPI. Retrieved from [Link]

  • Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. (2011). NIH. Retrieved from [Link]

  • Special Issue : Organic Synthesis and Application of Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). MDPI. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). NIH. Retrieved from [Link]

  • palladium-catalyzed coupling of acid chlorides with organotin reagents. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Scheme 4. Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2013). ResearchGate. Retrieved from [Link]

  • The Stille Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]

  • The Mechanisms of the Stille Reaction. (2004). University of Windsor. Retrieved from [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2020). PMC. Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). PMC. Retrieved from [Link]

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Harnessing 4-Methyl-2-(tributylstannyl)pyridine for the Synthesis of Advanced Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Senior Application Scientist, Dr. Gemini

Abstract

Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals, agrochemicals, and functional materials.[1] The precise installation of these heterocycles remains a cornerstone of synthetic chemistry. This guide provides an in-depth exploration of 4-Methyl-2-(tributylstannyl)pyridine, a versatile and efficient building block for constructing complex molecules containing the 4-methylpyridin-2-yl moiety. We will focus on its primary application in the palladium-catalyzed Stille cross-coupling reaction, offering field-proven protocols, mechanistic insights, and critical guidance on handling and purification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors.

Introduction: The Strategic Value of Organostannanes in Pyridine Synthesis

The pyridine ring is a privileged structure in medicinal chemistry, integral to the function of numerous therapeutic agents.[1] The development of robust and predictable methods for its incorporation into complex molecular architectures is therefore of paramount importance. Among the array of C-C bond-forming reactions, the palladium-catalyzed Stille cross-coupling has emerged as a particularly powerful tool.[2][3]

The Stille reaction's prominence stems from the unique characteristics of its organostannane (organotin) reagents.[3][4] These compounds exhibit remarkable stability to air and moisture and are tolerant of a wide variety of sensitive functional groups (e.g., esters, amides, hydroxyls), a feature not always shared by other reactive organometallics like organoboranes or organozincs.[2][5][6] This stability allows for reliable preparation, isolation, and storage, streamlining synthetic workflows.[4]

This compound stands out as a key reagent, enabling the direct coupling of the 4-methylpyridin-2-yl group with various organic electrophiles. This guide will provide the necessary technical details to successfully and safely employ this building block.

Reagent Profile: Properties and Safe Handling

While powerful, organotin compounds carry significant toxicity, and their handling demands rigorous safety protocols.[3][7] Understanding the properties and hazards of this compound is the first step toward its effective use.

Chemical and Physical Properties
PropertyValueReference
CAS Number 301652-23-3[8][9][10][11][12]
Molecular Formula C₁₈H₃₃NSn[8][9][12]
Molecular Weight 382.18 g/mol [8][10]
Appearance Colorless to light yellow liquid[9][10]
Boiling Point ~401.1 °C (Predicted)[8][9]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[9][10]
Critical Safety and Handling Protocols

Organotin compounds are acutely toxic by all routes of exposure—inhalation, ingestion, and dermal contact.[7][13] The tributyltin (TBT) moiety is a known environmental pollutant and can cause severe skin irritation or chemical burns upon contact.[7][13][14] Strict adherence to the following safety procedures is mandatory.

  • Engineering Controls : All manipulations involving this compound and its byproducts must be performed in a properly functioning, certified chemical fume hood to prevent inhalation of vapors.[13]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often suitable, but check compatibility), and splash-proof safety goggles or a face shield.[13][15]

  • Handling : Avoid all personal contact.[13] Use syringes or cannulas for liquid transfers. Never eat, drink, or smoke in the laboratory.[13][15]

  • Spill Management : In case of a spill, absorb the material with an inert substance like vermiculite or sand.[13] Place the contaminated material in a sealed, clearly labeled container for hazardous waste disposal.[7]

  • Waste Disposal : All organotin-containing waste, including reaction residues and contaminated materials, must be disposed of according to institutional and national hazardous waste regulations. Do not discharge to the environment.[16]

The Stille Cross-Coupling Reaction: Mechanism and Protocol

The Stille reaction is the cornerstone application for this compound, enabling the formation of a C(sp²)-C(sp²) bond between the pyridine ring and an organic electrophile.

Reaction Principle and Catalytic Cycle

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle consisting of three key steps:[3][4][17]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation : The organostannane transfers its organic group (the 4-methylpyridin-2-yl moiety) to the palladium center, displacing the tin halide. This is often the rate-determining step.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which re-enters the cycle.

Stille_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_coupled R¹-Pd(II)L₂-R² pd0->pd_coupled pd_intermediate R¹-Pd(II)L₂-X pd_intermediate->pd0 transmetalation Transmetalation tin_byproduct Tin Byproduct X-SnBu₃ transmetalation->tin_byproduct pd_coupled->pd_intermediate reductive_elimination Reductive Elimination product Product R¹-R² reductive_elimination->product electrophile Electrophile R¹-X electrophile->oxidative_addition stannane Stannane R²-SnBu₃ stannane->transmetalation

Figure 1. The catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Conditions may require optimization for different substrates.

Materials and Reagents:

  • Aryl bromide (1.0 equiv)

  • This compound (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Reaction vessel (e.g., flame-dried Schlenk flask or sealed tube)

  • Inert gas supply (Argon or Nitrogen)

  • Stir plate and magnetic stir bar

  • Saturated aqueous potassium fluoride (KF) solution

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Celite® or silica gel

Procedure:

  • Reaction Setup : To a flame-dried reaction vessel under a positive pressure of inert gas, add the aryl bromide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent and Reagent Addition : Add anhydrous, degassed solvent (to make a ~0.1 M solution) via syringe.[17] Stir the mixture for 5-10 minutes. Then, add this compound (1.1 equiv) dropwise via syringe.

  • Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.[17]

    • Causality Note: Heating is necessary to promote the oxidative addition and reductive elimination steps. The choice of solvent and temperature is substrate-dependent and may require screening.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up - Tin Removal : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Add an equal volume of saturated aqueous KF solution and stir the resulting biphasic mixture vigorously for at least 1-2 hours.[17][18]

    • Causality Note: This is the most critical step for purification. Fluoride ions have a high affinity for tin, leading to the precipitation of insoluble and less toxic tributyltin fluoride (Bu₃SnF), which can then be physically removed.[19] Incomplete precipitation is a common source of product contamination.[17]

  • Filtration and Extraction : Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF precipitate, washing the pad with ethyl acetate.[19] Transfer the filtrate to a separatory funnel, wash the organic layer with water and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[19]

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-aryl-4-methylpyridine product.

Work-up and Purification Workflow

Workup_Workflow start Crude Reaction Mixture dilute Dilute with Ethyl Acetate start->dilute kf_treatment Add Saturated aq. KF Stir Vigorously (1-2h) dilute->kf_treatment precipitate Precipitation of Insoluble Bu₃SnF kf_treatment->precipitate filtration Filter through Celite® Pad kf_treatment->filtration solids Solid Waste (Bu₃SnF, Celite®) filtration->solids filtrate Organic Filtrate filtration->filtrate extraction Wash with H₂O, then Brine filtrate->extraction dry Dry over Na₂SO₄ extraction->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product chromatography Flash Column Chromatography crude_product->chromatography final_product Pure Product chromatography->final_product

Figure 2. Standard workflow for post-reaction work-up and purification.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Sterically hindered substrates.Ensure anhydrous and oxygen-free conditions by properly degassing solvents.[17] Increase reaction temperature incrementally. Consider a more active ligand or adding a Cu(I) co-catalyst.[17]
Homocoupling of Stannane Presence of oxygen; High temperature.Thoroughly degas all reagents and solvents and maintain a positive inert gas pressure.[17] Run the reaction at the lowest effective temperature.
Difficult Removal of Tin Byproducts Incomplete KF precipitation; Byproducts are not Bu₃SnF.Increase the stirring time with aqueous KF or use a larger volume.[17] Consider alternative work-up procedures, such as chromatography on fluoride-impregnated silica or a K₂CO₃/silica gel mixture.[18][19]
Stalled Reaction Catalyst decomposition.Use a more robust palladium catalyst/ligand system. Ensure high purity of reagents and solvents.

Scope and Broader Applications

The utility of this compound extends beyond simple aryl bromides. It is a versatile coupling partner compatible with a wide range of electrophiles, including:

  • Aryl and heteroaryl iodides, bromides, and triflates.[3]

  • Under more forcing conditions or with specialized catalyst systems, aryl chlorides and tosylates can also be effective partners.[20]

  • Vinyl halides and triflates.

This versatility makes it a valuable tool in drug discovery and materials science. For instance, it has been used as a key reagent in the preparation of iridium complexes, which are of interest for their application in blue phosphorescent organic light-emitting diodes (OLEDs).[9] The resulting 2-substituted-4-methylpyridine core is a common motif in pharmacologically active compounds, making this building block highly relevant for medicinal chemists.[1]

Conclusion

This compound is a highly effective building block for the synthesis of substituted pyridines via the Stille cross-coupling reaction. Its stability and functional group tolerance provide significant advantages in complex molecule synthesis.[2] However, its utility is intrinsically linked to the diligent application of stringent safety protocols due to the high toxicity of organotin compounds.[7] By following the detailed protocols for reaction setup, and particularly for the critical post-reaction removal of tin byproducts, researchers can safely and efficiently harness the synthetic power of this valuable reagent.

References

  • Benchchem. Application Notes and Protocols for Stille Coupling Reactions Involving 1-Iodocyclohexene.
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  • Apollo Scientific. (2023). Tributyltin azide Safety Data Sheet.
  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
  • Synquest Labs. Tributyltin chloride Safety Data Sheet.
  • NROChemistry. Stille Coupling.
  • Collaborative for Health & Environment. Tributyltin.
  • Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2000). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry.
  • Stille couplings in water at room temperature. (2012). Green Chemistry, Royal Society of Chemistry. doi:10.1039/C2GC36042J.
  • Thermo Fisher Scientific. Stille Cross-Coupling Reaction.
  • National Research Council. (1994). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
  • PubMed Central. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners.
  • Rotterdam Convention. (2006). Draft decision guidance document for tributyltin compounds.
  • ResearchGate. (2025). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis.
  • ACS Publications. Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Stille Coupling.
  • Biosynth. This compound | 301652-23-3.
  • Wikipedia. Stille reaction.
  • ChemicalBook. This compound CAS#: 301652-23-3.
  • ResearchGate. Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions.
  • Shah, U. A., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. doi:10.1080/10408347.2022.2089839.
  • Sigma-Aldrich. This compound | 301652-23-3.
  • Matrix Scientific. This compound.
  • PubChem. This compound.
  • Fors, B. P., & Buchwald, S. L. (2010). Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst. Heterocycles, 80(2), 1215–1226.

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Introduction: The Strategic Importance of the Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 4-Methyl-2-(tributylstannyl)pyridine in modern medicinal chemistry, designed for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars, with pyridine derivatives holding a place of particular prominence.[1][2] The pyridine ring is a ubiquitous scaffold found in numerous biologically active molecules and approved pharmaceuticals.[3] Its nitrogen atom acts as a hydrogen bond acceptor and can engage in crucial coordination interactions with biological targets like enzymes and receptors, making it a privileged structure in drug design.[3] The ability to strategically functionalize the pyridine ring allows medicinal chemists to meticulously tune a compound's pharmacological profile, including its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[3]

Among the vast arsenal of synthetic tools available, this compound has emerged as a highly versatile and powerful building block. Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions, enabling the efficient installation of the 4-methylpyridin-2-yl moiety into complex molecular architectures.[4][5] This capability is particularly valuable in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[6][7][8]

This guide provides a comprehensive overview of this compound, detailing its properties, core applications, and field-proven protocols to empower researchers in their drug discovery endeavors.

Reagent Profile and Safety Considerations

A thorough understanding of the reagent's properties and handling requirements is paramount for its safe and effective use.

PropertyValueReference(s)
CAS Number 301652-23-3[9][10][11][12]
Molecular Formula C₁₈H₃₃NSn[9][10][13]
Molecular Weight 382.18 g/mol [9][11][13]
Appearance Colorless to light yellow liquid[11][12]
Boiling Point ~401.1 °C[9][12]
MDL Number MFCD07787403[10][11]

Safety and Handling: Organotin compounds, including this compound, are highly toxic and must be handled with extreme caution.[4][14] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. This reagent is classified as toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[13] Furthermore, it can cause damage to organs through prolonged or repeated exposure.[13] Due to the toxicity of tin byproducts, purification procedures must be designed to effectively remove all tin residues from the final compound.

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance.[4][15] It facilitates the formation of carbon-carbon bonds by coupling an organostannane with an organic halide or pseudohalide (like a triflate) under palladium catalysis.[14]

The Catalytic Cycle: The mechanism of the Stille reaction is a well-understood catalytic cycle that proceeds through three fundamental steps:[4][16]

  • Oxidative Addition: The active Palladium(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halide bond to form a Palladium(II) complex.

  • Transmetalation: The organostannane reagent (R²-SnBu₃) exchanges its organic group (R²) with the halide (X) on the Palladium(II) complex. This is often the rate-limiting step.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled and eliminated from the complex, forming the desired new C-C bond (R¹-R²) and regenerating the Palladium(0) catalyst, which re-enters the cycle.

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 XSnBu3 X-SnBu₃ Transmetalation->XSnBu3 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R1R2 R¹-R² RedElim->R1R2 R1X R¹-X R1X->OxAdd R2SnBu3 R²-SnBu₃ R2SnBu3->Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The stability of organostannanes to air and moisture, combined with the mild reaction conditions, makes the Stille reaction exceptionally valuable for the late-stage functionalization of complex molecules, a common requirement in drug development programs.[15]

Application Spotlight: Synthesis of Kinase Inhibitors

Kinase signaling pathways, such as the RAS/RAF/MEK/ERK cascade, are frequently dysregulated in human cancers, making them prime targets for therapeutic intervention.[6] Many potent and selective kinase inhibitors feature a substituted pyridine or pyrimidine core, which serves as a scaffold for orienting other functional groups to interact with the kinase active site.[7][8]

This compound is an ideal reagent for constructing these scaffolds. For instance, in the development of novel MEK or JNK (c-Jun N-terminal kinase) inhibitors, a key synthetic step often involves coupling a heterocyclic halide (e.g., a bromopyrimidine or chloro/bromo-substituted indole) with a pyridine-containing fragment.[6][7] The Stille coupling provides a robust method to achieve this transformation.

Kinase_Inhibitor_Synthesis Stannane This compound Reaction Stille Coupling (Pd Catalyst, Heat) Stannane->Reaction Halide Heterocyclic Halide (e.g., Bromo-Indole) Halide->Reaction Product Kinase Inhibitor Scaffold Reaction->Product

Sources

Application Notes & Protocols: Synthesis of Substituted Pyridines using 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and clinical candidates.[1][2] Its presence in a molecule can enhance biochemical potency, improve metabolic stability, and address protein-binding challenges.[1] The functionalization of the pyridine ring allows for the fine-tuning of a drug candidate's physicochemical properties, which is a critical aspect of modern drug design.[3] Pyridine derivatives are integral to the development of therapeutics across a wide range of disease areas, including cancer, infectious diseases, and neurological disorders.[2][4]

The Stille cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of complex organic molecules, including highly functionalized pyridine derivatives.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane and an organic electrophile. A key advantage of the Stille coupling is its remarkable tolerance for a wide variety of functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.[2] The organotin reagents used in this reaction are also notably stable to both air and moisture.[5] This application note provides a detailed guide to the synthesis of substituted pyridines using 4-Methyl-2-(tributylstannyl)pyridine, a versatile building block for the introduction of the 4-methylpyridin-2-yl moiety.

The Key Reagent: this compound

This compound is an air- and moisture-stable organotin compound that serves as an effective nucleophilic partner in Stille cross-coupling reactions. The tributyltin group facilitates the crucial transmetalation step in the catalytic cycle, while the pyridine ring acts as the transferable group.

Physicochemical Properties
PropertyValue
CAS Number 301652-23-3
Molecular Formula C18H33NSn
Molecular Weight 382.18 g/mol
Appearance Liquid

Synthesis of this compound: A Detailed Protocol

The following protocol is adapted from a similar synthesis of a substituted stannylpyridine and is expected to provide a high yield of the desired product.[7] The reaction involves a lithium-halogen exchange followed by quenching with tributyltin chloride.

Experimental Workflow for the Synthesis of this compound

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Flame-dry a round-bottom flask under vacuum. 2. Equip with a magnetic stir bar and septum. 3. Purge with an inert atmosphere (Nitrogen or Argon). add_reagents 4. Add 2-bromo-4-methylpyridine and anhydrous diethyl ether. setup->add_reagents cool 5. Cool the reaction mixture to -78 °C. add_reagents->cool add_nBuLi 6. Slowly add n-butyllithium (n-BuLi) dropwise. Maintains temperature below -70 °C. cool->add_nBuLi Proceed to Reaction stir1 7. Stir for 1 hour at -78 °C. add_nBuLi->stir1 add_tributyltin 8. Add tributyltin chloride dropwise. Maintains temperature below -70 °C. stir1->add_tributyltin stir2 9. Stir for 2 hours at -78 °C. add_tributyltin->stir2 warm 10. Gradually warm to room temperature. stir2->warm quench 11. Quench the reaction with saturated aqueous NH4Cl. warm->quench Proceed to Work-up extract 12. Extract with diethyl ether. quench->extract wash 13. Wash the combined organic layers with brine. extract->wash dry 14. Dry over anhydrous Na2SO4. wash->dry concentrate 15. Concentrate under reduced pressure. dry->concentrate purify 16. Purify by vacuum distillation to yield the final product. concentrate->purify

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

Materials:

  • 2-bromo-4-methylpyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tributyltin chloride

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Septa

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of inert gas.

    • Add 2-bromo-4-methylpyridine (1.0 eq) to the flask, followed by anhydrous diethyl ether to make an approximately 0.2 M solution.

    • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Lithium-Halogen Exchange:

    • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Stannylation:

    • Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

    • Stir the reaction at -78 °C for an additional 2 hours.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound as a clear oil.

Application in Stille Cross-Coupling Reactions

This compound is a versatile reagent for the synthesis of a wide range of substituted pyridines via the Stille cross-coupling reaction. It can be coupled with various organic electrophiles, including aryl, heteroaryl, and vinyl halides or triflates.

General Mechanism of the Stille Coupling Reaction

The catalytic cycle of the Stille reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X (Aryl Halide) PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-SnBu3 (this compound) PdII_R_R R-Pd(II)L_n-R' Transmetalation->PdII_R_R + X-SnBu3 RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R' (Product)

Sources

Application Notes and Protocols for the Stille Reaction with 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines and the Stille Reaction

In the landscape of modern synthetic organic chemistry, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture, particularly in the synthesis of complex molecules for pharmaceuticals and materials science. Among the myriad of cross-coupling reactions, the Stille reaction, a palladium-catalyzed coupling between an organostannane and an organic electrophile, stands out for its remarkable functional group tolerance and its ability to be performed under relatively mild conditions.[1][2][3] This makes it an invaluable tool for the late-stage functionalization of intricate molecular scaffolds.

This application note provides a detailed, step-by-step guide for performing a Stille reaction using 4-Methyl-2-(tributylstannyl)pyridine as a key building block. Substituted pyridines are prevalent motifs in a vast array of biologically active compounds and functional materials. The 2-pyridyl moiety, in particular, is a common structural feature in medicinal chemistry due to its ability to act as a hydrogen bond acceptor and a metal-chelating ligand. The presence of a methyl group at the 4-position can further modulate the electronic properties and steric profile of the resulting biaryl products.

The use of organostannanes like this compound offers several advantages, including their stability to air and moisture, which simplifies handling and storage.[1][2] However, the toxicity of organotin compounds necessitates careful handling and meticulous purification strategies to remove tin byproducts from the final product.[1][4][5] This guide will address these practical considerations, providing researchers, scientists, and drug development professionals with a robust protocol and the rationale behind each experimental step.

Delving into the Mechanism: The Palladium Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic electrophile (typically an aryl or vinyl halide/triflate) to a coordinatively unsaturated Pd(0) complex.[1][6] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) intermediate.

  • Transmetalation: The next step is the transmetalation, where the organic group from the organostannane reagent (in this case, the 4-methyl-2-pyridyl group) is transferred to the palladium center, displacing the halide.[1][8] This is often the rate-determining step of the reaction. The presence of additives, such as copper(I) iodide (CuI), can accelerate this step.[9]

  • Reductive Elimination: Finally, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Below is a diagram illustrating the catalytic cycle of the Stille reaction.

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-SnBu3 R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 X-SnBu3 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 Product (R1-R2) Reductive\nElimination->R1-R2

Caption: The catalytic cycle of the Stille reaction.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplierNotes
This compound≥95% purityCommercially available[10][11][12]Store under inert atmosphere.
1-Bromo-4-iodobenzene≥98% purityCommercially availableExample aryl halide. Other aryl or vinyl halides/triflates can be used.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially availableCan be substituted with other Pd(0) or Pd(II) sources like Pd(PPh₃)₄ or Pd₂(dba)₃.[4][9]
Triphenylphosphine (PPh₃)≥99% purityCommercially availableExample ligand. Other phosphine ligands can be used.[13]
Copper(I) iodide (CuI)≥98% purityCommercially availableAdditive to accelerate transmetalation.[9]
Anhydrous N,N-Dimethylformamide (DMF)≥99.8% purityCommercially availableEnsure solvent is dry and degassed.
Saturated aqueous potassium fluoride (KF) solutionReagent gradePrepared in-houseUsed for workup to remove tin byproducts.[5][14]
Diethyl etherAnhydrousCommercially available
Brine (saturated aqueous NaCl solution)Reagent gradePrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeCommercially available
Schlenk flask or microwave vial------For carrying out the reaction under inert atmosphere.
Magnetic stirrer with heating------
Inert gas supply (Argon or Nitrogen)High purity---
Standard glassware for workup and purification------
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially availableFor reaction monitoring.
Column chromatography setupSilica gelCommercially availableFor product purification.

Experimental Protocol: Stille Coupling of this compound with 1-Bromo-4-iodobenzene

This protocol details the coupling of this compound with 1-bromo-4-iodobenzene, a reaction that selectively proceeds at the more reactive carbon-iodine bond.[15]

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Combine Reagents: - 1-Bromo-4-iodobenzene - this compound - Pd(OAc)₂ - PPh₃ - CuI - Anhydrous DMF inert Degas the reaction mixture (e.g., Argon bubbling for 15 min) reagents->inert heat Heat the reaction mixture (e.g., 80-100 °C) inert->heat monitor Monitor reaction progress by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction complete quench Quench with saturated aq. KF solution cool->quench extract Extract with diethyl ether quench->extract wash Wash organic layer with brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography characterize Characterize the product (NMR, MS) chromatography->characterize

Caption: Experimental workflow for the Stille reaction.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene (1.0 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and copper(I) iodide (0.1 equiv).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous, degassed N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (1-bromo-4-iodobenzene).

    • Add this compound (1.1 equiv) to the reaction mixture via syringe.

    • Degas the resulting mixture by bubbling with Argon for 15 minutes.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1-bromo-4-iodobenzene) is consumed. This typically takes 2-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30 minutes. A precipitate of tributyltin fluoride (Bu₃SnF) may form.[14]

    • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(4-bromophenyl)-4-methylpyridine.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Poor quality solvent or reagents- Reaction temperature too low- Use a fresh batch of palladium catalyst.- Ensure all reagents are pure and the solvent is anhydrous and degassed.- Increase the reaction temperature in increments of 10 °C.
Formation of homocoupled stannane byproduct - Reaction conditions too harsh- Inefficient transmetalation- Lower the reaction temperature.- Ensure the reaction is run under a strictly inert atmosphere.- Increase the amount of CuI additive.[9]
Difficulty in removing tin byproducts - Incomplete precipitation with KF- Co-elution during chromatography- Increase the stirring time with the KF solution during workup.- Filter the reaction mixture through Celite after the KF wash to remove the precipitate.[14]- Consider alternative workup procedures, such as washing with 10-15% aqueous CuSO₄ solution.[16]
Product contains residual pyridine - Incomplete removal during workup- Wash the organic layer with a dilute aqueous HCl solution (e.g., 1-5%) during workup, followed by a wash with saturated aqueous sodium bicarbonate.[16]

Conclusion

The Stille reaction is a powerful and versatile method for the synthesis of biaryl compounds, and the use of this compound provides a direct route to valuable 2-substituted pyridine derivatives. By following the detailed protocol and understanding the underlying principles outlined in these application notes, researchers can confidently and successfully employ this reaction in their synthetic endeavors. Careful attention to reaction setup, monitoring, and particularly the workup and purification steps, is crucial for obtaining high yields of pure product.

References

  • Stille reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Stille Coupling. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Espinet, P., & Casado, A. L. (1999). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 121(38), 8775–8785. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). The Mechanism of the Stille Reaction Investigated by Electrospray Ionization Mass Spectrometry. The Journal of Organic Chemistry, 77(13), 5531–5541. [Link]

  • Li, J. H., Liang, Y., & Wang, D. P. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(6), 2820–2822. [Link]

  • Li, Y., Wu, H., & Zou, J. (2014). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C, 2(41), 8785–8791. [Link]

  • Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]

  • Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • What is best method to remove pyridine from a reaction mixture? (2014, April 2). ResearchGate. Retrieved from [Link]

  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Hartwig, J. F. (2004). The Mechanisms of the Stille Reaction. University of Windsor. Retrieved from [Link]

  • Workup for removing tin byproducts? (2017, June 20). ResearchGate. Retrieved from [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(23), 5596–5597. [Link]

  • Zultanski, S. L., & Gu, C. (2020). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Molecules, 25(16), 3632. [Link]

  • Workup for Removing Tin Byproducts. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. (2015, October 29). YouTube. Retrieved from [Link]

  • Chapter 11 -- Organometallic Chemistry, Part 3 of 4: the Stille Reaction. (2013, November 3). YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Stille Couplings with 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Stille cross-coupling reactions involving 4-Methyl-2-(tributylstannyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.

Introduction: The "2-Pyridyl Problem" in Stille Couplings

While the Stille reaction is celebrated for its tolerance of a wide array of functional groups, the use of 2-pyridyl organometallics can be challenging.[1][2][3] This "2-pyridyl problem" stems from the ability of the pyridine nitrogen to coordinate with the palladium catalyst, potentially altering its reactivity and leading to lower yields or undesired side reactions. However, 2-pyridylstannanes, such as this compound, are generally more robust and offer higher yields compared to their boronic acid counterparts in Suzuki-Miyaura couplings.[1][4] This guide will help you navigate the nuances of working with this specific reagent.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and issues encountered when using this compound in Stille couplings.

Q1: My reaction is not proceeding, or the yield is very low. What are the first things I should check?

A1: Low or no yield can often be traced back to a few key factors.[5] First, ensure the integrity of your palladium catalyst. Pd(0) catalysts like Pd(PPh₃)₄ are sensitive to oxygen and should be stored under an inert atmosphere.[6] If using a Pd(II) precatalyst, ensure that it is being effectively reduced to the active Pd(0) species in situ. Secondly, verify the purity of your this compound, as organostannanes can degrade over time. Finally, confirm that your solvent is anhydrous and thoroughly degassed, as both water and oxygen can significantly hinder the reaction.[6][7]

Q2: I'm observing a significant amount of homocoupling of the stannane. How can I minimize this?

A2: Homocoupling (formation of a dimer of the stannane) is a common side reaction in Stille couplings.[8] This is often promoted by the presence of oxygen, so maintaining strictly anaerobic conditions is crucial.[6] Additionally, the choice of palladium catalyst and ligands plays a role. In some cases, adding a copper(I) co-catalyst, such as CuI, can suppress homocoupling and accelerate the desired cross-coupling.[9][10]

Q3: What is the best palladium catalyst and ligand combination for coupling with this compound?

A3: The optimal choice depends on the coupling partner (your organic halide or triflate). For many standard couplings, Pd(PPh₃)₄ is a reliable choice. However, for more challenging substrates, a combination of a palladium source like Pd₂(dba)₃ with a sterically hindered, electron-rich phosphine ligand can improve reaction rates and yields.[9] Given the potential for pyridine coordination, ligands that can compete effectively for binding to the palladium center are often beneficial.

Q4: How do I effectively remove the tin byproducts after the reaction?

A4: The removal of toxic organotin byproducts is a critical step. A common and effective method is to quench the reaction with a saturated aqueous solution of potassium fluoride (KF).[11] This causes the tin halides to precipitate as insoluble tributyltin fluoride, which can then be removed by filtration through a pad of Celite. Alternatively, purification by column chromatography on silica gel is also effective.[11]

In-Depth Troubleshooting Guides

For more persistent issues, the following guides provide a more detailed analysis of potential problems and their solutions.

Problem 1: Consistently Low Yields Despite Standard Conditions

If you've addressed the basics and are still facing low yields, a more systematic optimization is necessary.

Possible Causes & Solutions:

Parameter Potential Issue Troubleshooting Steps & Rationale
Catalyst/Ligand Suboptimal catalyst-ligand combination for the specific substrate.Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and ligands. For 2-pyridylstannanes, consider ligands like P(t-Bu)₃ or other bulky, electron-rich phosphines to facilitate reductive elimination.[9]
Solvent Poor solvent choice affecting catalyst solubility or reaction kinetics.While DMF and toluene are common, consider switching to a more polar aprotic solvent like NMP, which can sometimes accelerate the transmetalation step.[10] Ensure the solvent is rigorously dried and degassed.
Temperature Reaction temperature is too low for efficient transmetalation or too high, leading to decomposition.Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and the appearance of degradation products by TLC or LC-MS.
Additives The transmetalation step, often rate-limiting, is slow.The addition of stoichiometric amounts of CuI can significantly accelerate the reaction.[9][10] LiCl can also be beneficial by stabilizing the palladium complex.[11] For aryl chloride electrophiles, the use of a fluoride source like CsF can activate the stannane.[7]
Problem 2: Formation of Unidentified Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace can be perplexing.

Possible Causes & Solutions:

  • Proto-destannylation: The stannane can be replaced by a hydrogen atom from a proton source (e.g., trace water in the solvent).

    • Solution: Ensure all reagents and solvents are scrupulously dried. The use of a non-protic solvent is highly recommended.

  • Decomposition of Starting Materials or Product: The reaction conditions may be too harsh.

    • Solution: Attempt the reaction at a lower temperature for a longer period. Ensure the reaction is run under a positive pressure of an inert gas to prevent oxidation.

  • Isomerization: In the case of vinyl halide coupling partners, isomerization of the double bond can occur under harsh conditions.

    • Solution: Use milder conditions and consider ligands that promote retention of stereochemistry.[12]

Visualizing the Process: The Stille Catalytic Cycle and Troubleshooting

To better understand the reaction and potential points of failure, refer to the diagrams below.

The Stille Catalytic Cycle

Stille_Cycle cluster_cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R¹-X) Pd(II)_Complex R¹-Pd(II)L_n-X Pd(0)L_n->Pd(II)_Complex R¹-X Transmetalation Transmetalation (R²-SnBu₃) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R¹-Pd(II)L_n-R² Pd(II)_Complex->Pd(II)_Intermediate R²-SnBu₃ Transmetalation->Pd(II)_Intermediate Pd(II)_Intermediate->Pd(0)L_n Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Product R¹-R² Pd(II)_Intermediate->Product Reductive_Elimination->Pd(0)L_n Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Caption: The catalytic cycle of the Stille cross-coupling reaction.[8][11]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Catalyst, Stannane, Solvent) start->check_reagents check_conditions Verify Anhydrous & Anaerobic Conditions check_reagents->check_conditions optimize_catalyst Optimize Catalyst System (Pd Source & Ligand) check_conditions->optimize_catalyst optimize_solvent Screen Solvents (Toluene, DMF, NMP) optimize_catalyst->optimize_solvent optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp use_additives Incorporate Additives (CuI, LiCl, CsF) optimize_temp->use_additives success Improved Yield use_additives->success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

Experimental Protocols

The following protocols provide a starting point for your experiments. Remember that optimization may be necessary for your specific substrates.

Protocol 1: General Stille Coupling with this compound

This protocol is a good starting point for coupling with aryl bromides or iodides.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous and degassed toluene

  • Saturated aqueous KF solution

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous and degassed toluene to dissolve the catalyst.

  • Add the aryl halide (1.0 equiv) to the flask via syringe.

  • Add this compound (1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 90-110 °C and monitor the progress by TLC or GC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Stille Coupling for Challenging Substrates

This protocol incorporates a co-catalyst and is suitable for less reactive aryl halides or when homocoupling is an issue.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • P(t-Bu)₃ (10 mol%)

  • CuI (10 mol%)

  • Anhydrous and degassed DMF

  • Saturated aqueous KF solution

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%), P(t-Bu)₃ (10 mol%), and CuI (10 mol%).

  • Add anhydrous and degassed DMF to dissolve the solids.

  • Add the aryl halide (1.0 equiv) to the flask.

  • Add this compound (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor its progress.

  • Follow steps 6-10 from Protocol 1 for workup and purification.

References

Technical Support Center: Purification of Products from 4-Methyl-2-(tributylstannyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of products derived from reactions utilizing 4-Methyl-2-(tributylstannyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of substituted pyridine compounds, particularly from Stille cross-coupling reactions. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work-up and purification. Each problem is followed by a detailed explanation of the cause and a step-by-step protocol for its resolution.

Issue 1: Persistent Organotin Contamination in the Purified Product

Question: I have performed a Stille coupling reaction using this compound and despite a standard aqueous workup and silica gel chromatography, my NMR and/or mass spectrometry data show significant tributyltin impurities. How can I effectively remove these byproducts?

Expertise & Experience: The removal of organotin byproducts, such as tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted starting material, is the most common challenge in Stille reactions.[1][2] These compounds are often greasy, have moderate polarity, and can co-elute with the desired product on silica gel. Their toxicity necessitates their removal to parts-per-million (ppm) levels for biological screening and pharmaceutical applications.[2][3] The key is to convert the relatively nonpolar organotin byproducts into species that are either highly polar and water-soluble or completely insoluble for easy removal.

Authoritative Grounding: The most widely adopted and effective method for removing tributyltin byproducts is treatment with a fluoride source, typically potassium fluoride (KF).[1][3][4] Fluoride ions have a high affinity for tin, leading to the formation of a strong Sn-F bond and the precipitation of insoluble tributyltin fluoride (Bu₃SnF).

Protocol 1.1: Aqueous Potassium Fluoride (KF) Wash

This is the first line of defense and should be incorporated into your initial workup.

  • Reaction Quench: Upon completion of the reaction, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.

  • KF Treatment: Transfer the diluted mixture to a separatory funnel and wash it two to three times with a 1M aqueous solution of potassium fluoride. Vigorous shaking for at least 1-2 minutes per wash is crucial to ensure complete reaction.[1]

  • Observation: An insoluble white precipitate of Bu₃SnF may form at the interface between the organic and aqueous layers.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[1]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with water and then with brine to remove any remaining KF and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Issue 2: Product Streaking and Poor Separation During Silica Gel Chromatography

Question: My product, a substituted 4-methylpyridine derivative, streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography, leading to impure fractions. What is causing this and how can I improve the separation?

Expertise & Experience: The basic nitrogen atom in the pyridine ring is the primary cause of these chromatographic issues. It can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel, leading to irreversible adsorption, streaking, and poor separation. This is a common problem when purifying pyridine-containing compounds.[5]

Authoritative Grounding: To mitigate this, the acidic sites on the silica gel must be neutralized or "deactivated." This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the eluent.[6]

Protocol 1.2: Basic-Modified Silica Gel Chromatography
  • Eluent Preparation: Prepare your chromatography eluent (e.g., a mixture of hexanes and ethyl acetate) and add 0.5-2% triethylamine by volume.

  • Column Packing: Pack your silica gel column using this modified eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the modified eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the basic-modified eluent, collecting fractions as usual.

  • Analysis: Monitor the fractions by TLC. You should observe more compact spots and significantly reduced streaking.

Issue 3: KF Wash is Ineffective for Removing Tin Byproducts

Question: I've tried the aqueous KF wash, but I'm still observing significant tin impurities. What are my alternative options?

Expertise & Experience: While the KF wash is often effective, its success can be limited by factors such as insufficient mixing or the formation of a passivating layer of Bu₃SnF on the surface of the precipitate.[1] In such cases, or for particularly stubborn separations, specialized chromatographic techniques are highly effective.

Authoritative Grounding: A powerful method involves using silica gel that has been pre-treated with potassium carbonate (K₂CO₃).[2][3] The basic K₂CO₃-treated silica acts as a scavenger for the organotin byproducts, which are retained on the column while the desired product elutes.

Protocol 1.3: Chromatography on K₂CO₃-Treated Silica Gel
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight). This mixture can be stored for several months in a sealed container.[2][3]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in your desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate your product from the immobilized tin impurities.

  • Benefit: This method can reduce organotin impurities from stoichiometric levels to less than 15 ppm.[3]

Issue 4: The Desired Product is Highly Polar and Water-Soluble

Question: My final product is a highly polar, substituted pyridine, and I suspect I'm losing a significant amount of it in the aqueous washes during workup. How can I purify it without substantial product loss?

Expertise & Experience: Highly polar organic compounds, especially those with basic nitrogen atoms, can exhibit significant solubility in aqueous phases, particularly under acidic conditions where they form water-soluble pyridinium salts.[7] Standard aqueous workups can lead to low recovery.[8]

Authoritative Grounding: For highly polar compounds, minimizing aqueous contact or using alternative purification techniques like reverse-phase chromatography is often necessary.[9][10] If traditional chromatography is required, a direct loading approach after solvent evaporation can be effective.

Protocol 1.4: Purification Strategy for Polar Pyridine Derivatives
  • Minimize Aqueous Workup: If possible, after the reaction, concentrate the mixture directly under reduced pressure.

  • Dry Loading onto Silica Gel: Adsorb the crude residue onto a small amount of silica gel. To do this, dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or methanol), add silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Chromatography: Place the dry-loaded silica gel at the top of a pre-packed column and proceed with elution. This technique ensures that the entire crude product is subjected to the chromatographic separation without prior aqueous extraction losses.

  • Consider Reverse-Phase Chromatography: If the compound is still difficult to purify, consider using reverse-phase (C18) HPLC or flash chromatography.[9] A mobile phase of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile is typically used.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common organotin byproducts I need to remove after a Stille reaction?

A1: The most common organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted tetraalkyltin starting materials.[1] If your reaction conditions involve tin hydrides, you may also have hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH) to remove.[1]

Q2: My reaction involves unreacted tributyltin hydride (Bu₃SnH) and the tributyltin dimer (Bu₃SnSnBu₃). Will the KF wash remove these?

A2: The KF wash is most effective for removing tributyltin halides. To remove Bu₃SnH and Bu₃SnSnBu₃, it's best to first convert them to tributyltin iodide (Bu₃SnI). This can be done by adding a solution of iodine (I₂) in an organic solvent (like diethyl ether) dropwise to the diluted reaction mixture until the purple color of the iodine persists.[2] The resulting Bu₃SnI can then be effectively removed by an aqueous KF wash or chromatography on K₂CO₃-silica.[2]

Q3: How can I quantify the amount of residual tin in my final product?

A3: For pharmaceutical applications where very low levels of tin are required, highly sensitive analytical techniques are necessary. These include:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for detecting trace and ultra-trace elements.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust method for quantifying elemental composition.

  • Atomic Absorption Spectroscopy (AAS): A widely used technique for determining the concentration of specific metal elements.[2]

Q4: Can I use recrystallization to purify my substituted 4-methylpyridine product?

A4: Yes, recrystallization can be a very effective purification technique, especially for solid products, if a suitable solvent system can be found.[11][12] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[11] This method can be particularly advantageous for removing trace impurities after an initial chromatographic purification.

Q5: Are there any safety precautions I should be aware of when working with organotin compounds?

A5: Organotin compounds are toxic and should be handled with care in a well-ventilated fume hood.[2][3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Waste containing organotin compounds should be disposed of according to your institution's hazardous waste guidelines.[3]

Section 3: Data and Workflow Visualizations

Table 1: Comparison of Organotin Removal Methods
MethodPrinciple of RemovalAdvantagesDisadvantages
Aqueous KF Wash Precipitation of insoluble Bu₃SnFSimple, inexpensive, effective for many cases[1][4]Can be less effective for large scales; may form emulsions[1][8]
K₂CO₃-Silica Chromatography Adsorption of organotin byproductsHighly effective, can achieve ppm levels of tin[3]Requires an additional chromatographic step
Iodine Treatment Oxidation to Bu₃SnIEffectively removes Bu₃SnH and Bu₃SnSnBu₃[2]Requires an additional reagent and subsequent purification
Basic Alumina Chromatography Adsorption of organotin byproductsCan be effective for certain compounds[6]Less commonly used than modified silica gel
Workflow Diagram: Standard Purification of a Stille Reaction Product

Stille_Purification_Workflow reaction Stille Reaction Mixture dilution Dilute with Organic Solvent reaction->dilution kf_wash Wash with 1M KF (aq) (2-3 times) dilution->kf_wash filtration Filter through Celite® kf_wash->filtration sep_funnel Separate Layers filtration->sep_funnel brine_wash Wash with Brine sep_funnel->brine_wash drying Dry over Na₂SO₄ brine_wash->drying concentration Concentrate in vacuo drying->concentration chromatography Silica Gel Chromatography (with 1% Et₃N in eluent) concentration->chromatography final_product Pure Product chromatography->final_product

Caption: Standard workflow for purifying products from Stille reactions.

Decision Tree: Troubleshooting Tin Removal

Tin_Removal_Troubleshooting start Crude Product with Tin Impurities kf_wash Perform Aqueous KF Wash start->kf_wash check_purity Check Purity (NMR, MS) kf_wash->check_purity pure Product is Pure check_purity->pure Yes i2_treatment Does the reaction use Bu₃SnH or Bu₃SnSnBu₃? check_purity->i2_treatment No k2co3_chrom Chromatography on K₂CO₃-Treated Silica check_again Re-check Purity k2co3_chrom->check_again check_again->pure Yes i2_treatment->k2co3_chrom No perform_i2 Perform I₂ Treatment, then KF Wash i2_treatment->perform_i2 Yes perform_i2->check_purity

Sources

Technical Support Center: Troubleshooting Low Yield in 4-Methyl-2-(tributylstannyl)pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Stille cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, when using 4-Methyl-2-(tributylstannyl)pyridine. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you diagnose and resolve common issues in your experimental workflow.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common causes of low product yield in a direct question-and-answer format. We will explore potential issues from reagent quality to reaction kinetics and provide actionable solutions.

Question 1: My reaction shows little to no conversion of starting materials. What are the primary causes?

Answer: Complete reaction failure or very low conversion typically points to a fundamental issue with one of the core components of the catalytic cycle. The most common culprits are an inactive catalyst, poor quality reagents, or the presence of inhibitors.

Possible Causes and Solutions:

  • Inactive Palladium Catalyst: The active catalyst in a Stille coupling is a Pd(0) species.[1] Oxygen can oxidize and deactivate this catalyst. Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, require in situ reduction to Pd(0) to initiate the cycle, and this step may be failing.

    • Solution: Ensure your reaction is conducted under a strictly inert atmosphere (argon or high-purity nitrogen).[1] Use freshly degassed, anhydrous solvents. If using a Pd(0) source like Pd(PPh₃)₄, verify its quality and storage conditions; it should be stored under an inert atmosphere.

  • Organostannane Reagent Degradation: While generally stable, organostannanes can undergo hydrolysis or protodestannylation, especially in the presence of acid or moisture.[2] This is particularly relevant for heteroaromatic stannanes.

    • Solution: Use freshly purified or recently purchased this compound. Confirm its integrity via ¹H or ¹¹⁹Sn NMR if possible. Ensure all solvents and reagents are anhydrous.

  • Inhibitors in the Reaction Mixture: The pyridine nitrogen in your organostannane is a Lewis base and can potentially coordinate to the palladium center, inhibiting its catalytic activity. Other impurities in your starting materials or solvents can also act as catalyst poisons.

    • Solution: Purify all starting materials. Use high-purity, anhydrous, and degassed solvents.[1] Sometimes, the choice of ligand can mitigate inhibition from the substrate itself.

Question 2: My reaction is proceeding, but I'm observing significant amounts of homocoupled 3,3'-dimethoxybiphenyl. How can I minimize this side reaction?

Answer: Homocoupling of the organostannane (R¹-SnBu₃ + R¹-SnBu₃ → R¹-R¹) is a common side reaction that competes with the desired cross-coupling pathway.[3][4] It depletes your stannane reagent and complicates purification.

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: Oxygen is a known promoter of homocoupling.[4] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas are critical.

  • Optimize Catalyst and Ligands: The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling.

    • Solution: For electron-rich heteroaromatic stannanes, ligands like triphenylarsine (AsPh₃) or tri(2-furyl)phosphine (P(2-furyl)₃) can sometimes outperform standard triphenylphosphine (PPh₃).[2][5]

  • Use of Additives: Certain additives can accelerate the rate-determining transmetalation step, favoring the desired cross-coupling pathway.[3]

    • Solution: The addition of copper(I) iodide (CuI) as a co-catalyst is a well-established method to accelerate Stille couplings and can suppress homocoupling.[2][6] It is believed to act by scavenging free phosphine ligands which can inhibit the reaction.[6]

  • Slow Addition of Reagents: Maintaining a low concentration of the organostannane can disfavor the bimolecular homocoupling reaction.

    • Solution: Add the this compound solution slowly to the reaction mixture using a syringe pump.[1]

Question 3: I've isolated a product, but the yield is low and I see a significant amount of a byproduct that appears to be 4-methylpyridine. What is happening?

Answer: The formation of 4-methylpyridine indicates that a protodestannylation (or other destannylation) reaction is occurring, where the C-Sn bond is cleaved and replaced by a C-H bond.

Causes and Prevention of Destannylation:

  • Acidic Impurities: Organostannanes, particularly vinyl and heteroarylstannanes, are sensitive to acids and can undergo rapid protodestannylation.[2]

    • Solution: Ensure all reagents and solvents are free from acidic impurities. Washing glassware with a mild base solution followed by thorough drying can remove acidic residues. If your other coupling partner or its precursor is acidic, it must be neutralized before adding the palladium catalyst and stannane.

  • Moisture: Water can be a proton source, leading to hydrolysis and subsequent protodestannylation.

    • Solution: Use anhydrous solvents and reagents. Flame-dry glassware and perform the reaction under a strictly inert atmosphere.

  • Electrophilic Attack: Besides protons, other electrophiles can cleave the C-Sn bond.[7]

    • Solution: Ensure the purity of your electrophilic coupling partner (e.g., aryl halide/triflate). Unwanted side reactions with impurities can lead to destannylation.

Workflow for Troubleshooting Low Yield

To systematize your troubleshooting process, follow this logical workflow.

Troubleshooting_Workflow Start Low Yield Observed Analyze_Byproducts 3. Analyze Crude Reaction Mixture (TLC, LC-MS, GC-MS) Start->Analyze_Byproducts Check_Catalyst 1. Verify Catalyst Activity - Use fresh Pd(0) or ensure Pd(II) reduction - Maintain strict inert atmosphere Check_Reagents 2. Assess Reagent Quality - Check stannane for degradation (NMR) - Purify coupling partner - Use anhydrous, degassed solvents Check_Catalyst->Check_Reagents If catalyst is OK Optimize_Conditions Optimize Reaction Conditions - Increase temperature incrementally - Screen different solvents (Toluene, DMF, Dioxane) - Add rate accelerators (LiCl, CsF) Check_Reagents->Optimize_Conditions If reagents are OK Homocoupling Homocoupling (R-R) is Major Byproduct Analyze_Byproducts->Homocoupling Analysis Shows... Destannylation Destannylation (R-H) is Major Byproduct Analyze_Byproducts->Destannylation Analysis Shows... No_Reaction Mainly Unreacted Starting Material Analyze_Byproducts->No_Reaction Analysis Shows... Optimize_Homocoupling Optimize for Homocoupling - Add CuI co-catalyst - Change ligand (e.g., AsPh₃) - Slow addition of stannane Homocoupling->Optimize_Homocoupling Optimize_Destannylation Optimize for Destannylation - Ensure strictly anhydrous conditions - Remove all acidic impurities - Use a non-protic solvent Destannylation->Optimize_Destannylation No_Reaction->Check_Catalyst

Caption: A logical workflow for diagnosing and solving low-yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for coupling with this compound?

A1: There is no single "best" combination, as the optimal choice depends on the electrophilic partner. However, here are some excellent starting points. Pd(PPh₃)₄ is a widely used and effective catalyst.[1] Alternatively, a combination of a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand such as P(t-Bu)₃ or P(o-tol)₃ often leads to improved yields, especially for challenging couplings.[1] The electron-rich and bulky nature of these ligands can accelerate the oxidative addition and reductive elimination steps.[2]

Catalyst/Ligand SystemCommon Use CaseKey Considerations
Pd(PPh₃)₄ General purpose, widely availableReliable starting point for many couplings.[1]
Pd₂(dba)₃ + P(o-tol)₃ Challenging or sterically hindered couplingsLigand is air-sensitive; must be handled under inert gas.[8]
PdCl₂(PPh₃)₂ Pd(II) precatalystRequires in situ reduction; can be effective for some vinyl couplings.[1]
Pd₂(dba)₃ + AsPh₃ Couplings prone to ligand inhibitionAsPh₃ is a weaker donor ligand which can accelerate transmetalation.[2][5]
Q2: Which solvent should I use for my reaction?

A2: The choice of solvent can significantly impact reaction rate and yield. Non-polar aprotic solvents like toluene or dioxane are common and effective. For less reactive coupling partners, more polar aprotic solvents like DMF or THF can be beneficial.[1] It is crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation and side reactions.[1]

Q3: What is the role of additives like CuI, LiCl, and CsF?

A3: These additives are used to accelerate the reaction, particularly the transmetalation step, which is often rate-limiting.[3]

  • Copper(I) Iodide (CuI): Can increase the reaction rate by over 1000-fold.[3] It is thought to facilitate transmetalation via an organocopper intermediate or by scavenging inhibitory ligands.[2][6]

  • Lithium Chloride (LiCl): In polar solvents like DMF, LiCl can accelerate the reaction by aiding the dissociation of the halide from the palladium intermediate, making the metal center more accessible for transmetalation.[3][6]

  • Cesium Fluoride (CsF): Fluoride ions can coordinate to the tin atom, forming a hypervalent tin species.[2] This polarization of the C-Sn bond makes the organic group more nucleophilic and facilitates its transfer to the palladium center.[9]

Q4: How can I effectively remove the tributyltin byproducts during workup?

A4: Removing toxic and often greasy tributyltin halides (e.g., Bu₃SnCl) is a critical and frequently challenging step.

  • Aqueous KF Wash: This is the most common method.[1][10] After the reaction, quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. The fluoride ions react with the tin byproducts to form insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[11]

  • Chromatography: If KF treatment is insufficient, flash chromatography can be effective.

    • Pre-treating silica gel with triethylamine (~2-5% in the eluent) can help trap the tin residues.[10][11]

    • Using a stationary phase of silica gel mixed with 10% w/w anhydrous potassium carbonate has also been shown to be highly effective.[11]

  • Iodine Treatment: If you suspect unreacted Bu₃SnH or hexa-n-butylditin (Bu₃SnSnBu₃) is present, adding I₂ can convert them to Bu₃SnI, which is then more readily removed by a subsequent KF wash.[10]

Visualizing the Stille Catalytic Cycle and Side Reactions

Understanding the main reaction pathway and potential off-cycle reactions is key to effective troubleshooting.

Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetalation SnBu3X Bu₃Sn-X (Byproduct) PdII->SnBu3X Transmetal Transmetalation (Rate-Limiting) PdII_R2->Pd0 Reductive Elimination Product R¹-R² (Desired Product) PdII_R2->Product RedElim Reductive Elimination Homocoupling Homocoupling (R²-R²) Destannylation Destannylation (R²-H) R1X R¹-X (Electrophile) R2SnBu3 R²-SnBu₃ (Stannane) R2SnBu3->Homocoupling R2SnBu3->Destannylation

Sources

Technical Support Center: Stability of 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methyl-2-(tributylstannyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the stability of this versatile reagent under various reaction conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction using this compound is sluggish or failing. What are the common causes related to reagent stability?

A1: The success of a Stille coupling reaction is highly dependent on the integrity of the organostannane reagent.[1][2] Several factors related to the stability of this compound can lead to poor reaction outcomes:

  • Decomposition via Proto-destannylation: The C-Sn bond is susceptible to cleavage by acidic protons. Trace amounts of acid or moisture in your reaction mixture can lead to the formation of 4-methylpyridine and tributyltin byproducts, effectively quenching your reagent. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Oxidative Instability: Organotin compounds can be sensitive to air.[2] While many are relatively stable, prolonged exposure to oxygen, especially at elevated temperatures, can lead to degradation. It is best practice to handle the reagent under an inert atmosphere and to degas your reaction mixture.

  • Thermal Decomposition: While organostannanes are generally considered thermally stable, prolonged heating at high temperatures can cause decomposition.[4][5] If your Stille coupling requires high temperatures, it is advisable to add the this compound portion-wise or via syringe pump to minimize its time at elevated temperatures before reacting.

  • Ligand Effects: The choice of palladium ligand can influence the stability of the organostannane. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, minimizing the time the organostannane is exposed to potentially degrading conditions.[6]

Q2: I am observing significant homocoupling of my aryl halide and/or the formation of 4,4'-dimethyl-2,2'-bipyridine. Why is this happening?

A2: Homocoupling is a common side reaction in Stille couplings.[6] In the context of using this compound, the formation of 4,4'-dimethyl-2,2'-bipyridine suggests a competing reaction pathway.

  • Mechanism of Homocoupling: This side reaction can be promoted by the palladium catalyst, particularly if the transmetalation step is slow. Two molecules of the organostannane can react with the palladium center, leading to the formation of the homocoupled product.

  • Influence of Reaction Conditions:

    • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly can sometimes mitigate homocoupling compared to in-situ reduction of a Pd(II) precatalyst.[6]

    • Additives: The addition of a copper(I) co-catalyst, such as CuI, can significantly accelerate the rate of the desired cross-coupling reaction, thereby outcompeting the homocoupling pathway.[7]

    • Solvent: The polarity of the solvent can influence the rates of the various steps in the catalytic cycle. It may be beneficial to screen different solvents (e.g., THF, dioxane, toluene) to find the optimal conditions for your specific substrates.

Q3: How should I properly store and handle this compound to ensure its long-term stability?

A3: Proper storage and handling are critical for maintaining the integrity of your organostannane reagent.

  • Storage Conditions: this compound should be stored under an inert gas (nitrogen or argon) at 2-8°C.[8][9] It is a liquid that should be kept in a tightly sealed container to prevent exposure to air and moisture.

  • Handling: Always handle the reagent under an inert atmosphere using anhydrous techniques. Use dry syringes or cannulas for transfers. Given that organotin compounds are toxic, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[10][11][12]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when using this compound.

Issue 1: Low or No Conversion to the Desired Product
Potential Cause Troubleshooting Steps & Explanation
Reagent Decomposition Verify Reagent Quality: Before use, check the purity of the this compound by ¹H NMR or GC-MS. Look for the presence of 4-methylpyridine or tributyltin oxide, which are common degradation products. Use Fresh Reagent: If the reagent is old or has been improperly stored, consider using a fresh bottle.
Presence of Protic Impurities Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use. If possible, use a glovebox for reaction setup. Use of a Hindered Base: If your reaction is sensitive to trace acid, the addition of a non-nucleophilic, hindered base like 2,6-di-tert-butyl-4-methylpyridine can scavenge protons without interfering with the palladium catalyst.[13]
Inefficient Catalysis Catalyst and Ligand Screening: The choice of palladium source and ligand is crucial. Screen different combinations, such as Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃, or others. Bulky, electron-rich ligands often promote efficient cross-coupling.[6] Check Catalyst Activity: Ensure your palladium catalyst is active. If it's old, consider purchasing a new batch.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps & Explanation
Proto-destannylation Strict Anhydrous/Inert Conditions: As mentioned above, rigorously exclude water and acid from your reaction. The C-Sn bond is susceptible to cleavage by protons.[3]
Homocoupling Optimize Reaction Parameters: Lowering the reaction temperature or concentration may disfavor the bimolecular homocoupling reaction. Additive Effects: The addition of CuI can dramatically accelerate the desired cross-coupling.[7] Ligand Modification: Switching to a more sterically demanding ligand can sometimes suppress homocoupling.
Oxidative Degradation Degas Solvents Thoroughly: Use techniques like freeze-pump-thaw or sparging with an inert gas to remove dissolved oxygen from your reaction mixture. The C-Sn bond can undergo oxidative cleavage.[14][15]

Experimental Protocols

Protocol 1: Standard Stille Coupling with this compound

This protocol provides a general starting point for a Stille coupling reaction. Optimization of specific parameters may be required for your particular substrates.

Materials:

  • Aryl halide (or triflate)

  • This compound (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., toluene, THF, dioxane)

  • Optional: Copper(I) iodide (CuI, 5-10 mol%)

  • Optional: Ligand (e.g., PPh₃, P(t-Bu)₃)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium catalyst, and any optional ligand or additive.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add the this compound via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up typically involves dilution with an organic solvent, washing with aqueous KF or NH₄Cl to remove tin byproducts, and purification by column chromatography.

Diagram: Stille Coupling Catalytic Cycle

Stille_Coupling cluster_0 Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII inv1 PdII->inv1 Transmetal Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² RedElim->Product inv2 RedElim->inv2 inv1->Transmetal R²-SnBu₃ inv2->Pd0 X-SnBu₃

Caption: Catalytic cycle of the Stille cross-coupling reaction.[1]

In-Depth Scientific Discussion

Understanding the C-Sn Bond Lability

The carbon-tin bond is a covalent, yet polarized, bond. The electronegativity difference between carbon (2.55) and tin (1.96) results in a bond with some ionic character. This polarization makes the carbon atom slightly nucleophilic and the tin atom susceptible to electrophilic attack.

The stability of the C-Sn bond is influenced by several factors:

  • Hybridization of the Carbon Atom: C(sp²)-Sn bonds, as found in this compound, are generally more stable than C(sp³)-Sn bonds.

  • Electronic Effects of Substituents: The electron-donating methyl group on the pyridine ring can slightly increase the electron density on the ring, which may have a minor stabilizing or destabilizing effect depending on the reaction conditions. The pyridine nitrogen itself, being electron-withdrawing, can influence the reactivity of the C-Sn bond.[16]

  • Steric Hindrance: The bulky tributyl groups on the tin atom provide some steric protection to the C-Sn bond, contributing to its relative stability compared to smaller alkyltin derivatives.

Degradation Pathways

A primary concern with this compound is its susceptibility to degradation, which can occur through several pathways.

Proto-destannylation

This is often the most significant degradation pathway in non-anhydrous or acidic conditions. The mechanism involves the protonation of the pyridine nitrogen, which increases the electrophilicity of the pyridyl ring and facilitates the cleavage of the C-Sn bond by a proton source.

Oxidative Cleavage

The C-Sn bond can be cleaved by oxidizing agents, including atmospheric oxygen, particularly under photolytic or harsh thermal conditions.[14][15] This process can generate radical intermediates that may lead to a complex mixture of byproducts.

Thermal Decomposition

At elevated temperatures, organostannanes can undergo decomposition.[4][5] For this compound, this could involve homolytic cleavage of the C-Sn bond or other complex degradation pathways.

Diagram: Key Degradation Pathways

Degradation_Pathways Start This compound Protic Proto-destannylation Start->Protic H⁺/H₂O Oxidative Oxidative Cleavage Start->Oxidative [O] / hv Thermal Thermal Decomposition Start->Thermal Δ Product1 4-Methylpyridine + Bu₃SnX Protic->Product1 Product2 Oxidized Byproducts Oxidative->Product2 Product3 Degradation Products Thermal->Product3

Caption: Major degradation pathways for this compound.

By understanding these potential stability issues and implementing the recommended troubleshooting and handling procedures, researchers can significantly improve the reliability and success of their reactions involving this compound.

References

  • (2017). Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process.
  • On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. Wiley Online Library.
  • Mechanistic aspects of the thermal stabilisation of PVC by organotin compounds. ScienceDirect.
  • This compound. Biosynth.
  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses.
  • (2017). Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process. PMC - NIH.
  • Thermal stabilisation of poly(vinyl chloride) by organotin compounds. GCRIS - İYTE.
  • Organotin chemistry. Wikipedia.
  • (2025).
  • This compound. Sigma-Aldrich.
  • This compound.
  • Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies. PMC - PubMed Central.
  • (2009).
  • (2025). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
  • tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses.
  • This compound. ChemicalBook.
  • preventing homocoupling of Tributyl(3-methoxyphenyl)stannane in Stille reactions. Benchchem.
  • 2-(Tributylstannyl)pyridine. Frontier Specialty Chemicals.
  • Stille reaction. Wikipedia.
  • Stille Coupling. Organic Chemistry Portal.
  • (2025).
  • palladium-catalyzed coupling of acid chlorides with organotin reagents. Organic Syntheses.
  • The Stille Reaction. Organic Reactions.
  • (2025). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh 3 )(DMF) Is the Species Reacting with Vinylstannane in DMF.
  • 1 Fundamental Reactions to Cleave Carbon–Carbon 𝛔-Bonds with Transition Metal Complexes. Wiley-VCH.
  • The Mechanisms of the Stille Reaction. University of Windsor.
  • Single pass process for making trimethyl pyridine.
  • (2025). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene.
  • 3-(Tributylstannyl)pyridine. PubChem - NIH.
  • This compound. PubChem.
  • 2-(Tributylstannyl)pyridine. PubChem.
  • 2-(Tributylstannyl)pyridine 85. Sigma-Aldrich.
  • (2025). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines.
  • Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols and Its Application to the Depolymerization of Lignin Rel
  • The stability of pyridine nucleotides. PubMed.
  • This compound. Apollo Scientific.
  • Thermal decomposition of allylic sulfinic acids: confirmation of a retro-ene mechanism. ScienceDirect.

Sources

Technical Support Center: Strategies for Removing Tin Byproducts from 4-Methyl-2-(tributylstannyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification involving 4-Methyl-2-(tributylstannyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of organotin residues. The basicity of the pyridine nucleus and the lipophilic nature of the tributyltin group present unique challenges that require tailored purification strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during the workup and purification of reactions utilizing this compound.

Issue 1: Persistent Tin Contamination After Aqueous Potassium Fluoride (KF) Wash

  • Question: I've performed multiple washes with saturated aqueous KF, but my NMR/LC-MS analysis still shows significant tributyltin impurities. What's going wrong?

  • Possible Causes & Solutions:

    • Insufficient Mixing: Vigorous shaking of the separatory funnel for at least one minute per wash is critical to ensure the complete reaction of organotin species with fluoride ions to form the insoluble tributyltin fluoride (Bu₃SnF) precipitate.[1][2]

    • Formation of an Interfacial Precipitate/Emulsion: A solid precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, which may trap your product or prevent clean separation.[1][2] If this occurs, filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate.[1][2]

    • pH Considerations: The basicity of your 4-methylpyridine product can influence the pH of the aqueous layer. While not always a primary factor for Bu₃SnF precipitation, ensuring the aqueous phase is not overly basic can be beneficial.

    • Unreacted Starting Material: Excess this compound will not be removed by a KF wash. The KF wash primarily targets charged tributyltin species like Bu₃SnCl or Bu₃SnBr.

Issue 2: Product Loss During Purification

  • Question: My yield is significantly lower after attempting to remove the tin byproducts. How can I minimize product loss?

  • Possible Causes & Solutions:

    • Product Trapping in Precipitate: As mentioned, your product can be adsorbed onto the Bu₃SnF precipitate. A thorough rinse of the Celite® pad with your organic solvent after filtration is crucial.

    • Product Basicity and Acid Washes: Using acidic washes (e.g., dilute HCl) to remove tin can lead to the protonation of your 4-methylpyridine product, causing it to partition into the aqueous layer. If an acid wash is used, the aqueous layer should be basified and re-extracted to recover the product. A safer alternative for pyridine-containing compounds is often a wash with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic.[2]

    • Silica Gel Chromatography Issues: The basic nitrogen of the pyridine ring can interact strongly with the acidic surface of standard silica gel, leading to peak tailing and potential product degradation or irreversible adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the primary tin-containing byproducts I need to remove?

In a typical Stille coupling reaction, the main byproducts are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed from the transfer of the 4-methyl-2-pyridyl group.[1] You may also have unreacted this compound starting material and, depending on reaction conditions, hexaalkylditin (Bu₃SnSnBu₃).[1]

Q2: Are there more effective alternatives to the aqueous KF wash for pyridine-containing compounds?

Yes, several methods are often more suitable, especially when dealing with basic products.

  • Chromatography on Treated Silica Gel:

    • Triethylamine-Treated Silica: Filtering the crude product through a plug of silica gel pre-treated with 2-5% triethylamine in the eluent is a rapid and highly effective method.[2] The triethylamine deactivates the acidic sites on the silica, preventing product tailing while still retaining the polar tin byproducts.

    • Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has proven effective in reducing organotin impurities to parts-per-million (ppm) levels.[1] This basic stationary phase is ideal for purifying basic compounds like your 4-methylpyridine derivative.

  • Chemical Conversion: If you have significant amounts of unreacted tributyltin hydride (Bu₃SnH) or the dimer (Bu₃SnSnBu₃), you can treat the reaction mixture with iodine (I₂). This converts these less polar species into tributyltin iodide (Bu₃SnI), which is then more readily removed by a subsequent KF wash or chromatography.[1][2]

Q3: My product is a solid. What is the best purification strategy?

For solid products, recrystallization can be a powerful purification technique. Slurrying the crude solid in a non-polar solvent like hexane or a slightly more polar one like methyl tert-butyl ether (MTBE), followed by filtration, can wash away many of the greasy tin residues.[1] Subsequent recrystallization from an appropriate solvent system can then yield a highly pure product.

Q4: How can I minimize the formation of tin byproducts in the first place?

While byproduct formation is inherent to the Stille reaction, you can optimize conditions to minimize excess reagents. Using a 1:1 stoichiometry of your reactants is ideal, but often a slight excess of one partner is needed to drive the reaction to completion. Careful monitoring of the reaction by TLC or LC-MS can help you determine the optimal reaction time and prevent the addition of unnecessary excess organostannane.

Data Summary: Comparison of Tin Removal Methods

MethodTarget Tin SpeciesAdvantagesDisadvantagesSuitability for Pyridine Derivatives
Aqueous KF Wash Bu₃SnX (halides)Inexpensive, simple procedure.Can form emulsions/precipitates; less effective for non-polar tin species.Good, but may require Celite filtration.[1][2]
Acidic Extraction (e.g., dilute HCl) Bu₃SnOH, Bu₃SnXEffective for certain tin species.High risk of product loss due to protonation of the pyridine nitrogen.Not recommended without back-extraction.
Triethylamine-Treated Silica Bu₃SnX, Bu₃SnOHFast, effective, prevents product tailing.Requires preparation of treated silica.Highly Recommended .[2]
K₂CO₃/Silica Gel Chromatography Bu₃SnX, Bu₃SnOHExcellent for achieving very low tin levels (<15 ppm).[1]Requires column chromatography.Highly Recommended .
Iodine Treatment Bu₃SnH, Bu₃SnSnBu₃Converts non-polar byproducts to more easily removable Bu₃SnI.Adds an extra step to the workup.Recommended if Bu₃SnH or dimer is suspected.[1]

Experimental Protocols

Protocol 1: Standard Workup with Aqueous KF and Celite Filtration

This protocol is a first-line approach for removing the bulk of tributyltin halides.

G cluster_0 Reaction Workup A 1. Dilute Reaction Dilute crude reaction mixture with an organic solvent (e.g., EtOAc, Et₂O). B 2. Aqueous KF Wash Wash organic layer 2-3 times with 1M aqueous KF. Shake vigorously for >1 min each time. A->B C 3. Precipitate Formation Insoluble white Bu₃SnF may form at the interface. B->C D 4. Celite Filtration Filter the entire biphasic mixture through a pad of Celite®. C->D E 5. Separate Layers Return filtrate to separatory funnel and separate the organic and aqueous layers. D->E F 6. Final Wash & Dry Wash organic layer with brine, dry over Na₂SO₄ or MgSO₄. E->F G 7. Concentrate Filter off drying agent and concentrate in vacuo. F->G G cluster_1 Chromatographic Purification P1 1. Prepare Stationary Phase Thoroughly mix 10 parts K₂CO₃ with 90 parts silica gel (w/w). P2 2. Pack Column Dry-pack or slurry-pack the K₂CO₃-silica mixture in the desired eluent. P1->P2 P3 3. Load Sample Concentrate crude product, dissolve in a minimal amount of solvent, and load onto the column. P2->P3 P4 4. Elute Elute with an appropriate solvent system. P3->P4 P5 5. Collect & Analyze Collect fractions containing the product and confirm purity (TLC, LC-MS). P4->P5 G start Crude Reaction Mixture (Post-Stille Coupling) q1 Is the product a solid? start->q1 recrystallize Attempt Recrystallization / Slurry q1->recrystallize Yes workup Perform Aqueous KF Wash (Protocol 1) q1->workup No q2 Is the product pure? recrystallize->q2 end Pure Product q2->end Yes q2->workup No q3 Is tin still present? workup->q3 q3->end No chromatography Purify by Chromatography (Protocol 2: K₂CO₃-Silica) q3->chromatography Yes chromatography->end

Sources

Technical Support Center: Improving Regioselectivity in Reactions with 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-Methyl-2-(tributylstannyl)pyridine. This guide is designed to provide drug development professionals, researchers, and scientists with advanced troubleshooting strategies and practical solutions for optimizing regioselectivity in palladium-catalyzed cross-coupling reactions. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Section 1: Fundamentals of Reactivity

This compound is a valuable organostannane reagent primarily employed in Stille cross-coupling reactions to form C-C bonds.[1][2] Its structure presents a specific set of electronic and steric properties that dictate its reactivity. The tributylstannyl group at the C2 position is the primary site of reaction, where the carbon-tin bond is cleaved during the transmetalation step of the catalytic cycle. The methyl group at the C4 position is electron-donating, which can influence the electron density of the pyridine ring and, consequently, the rates of the catalytic steps.

The success of any Stille coupling hinges on the delicate interplay of three key stages in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] An inefficient step at any point can lead to poor yields, low conversion, or the formation of undesired byproducts, compromising the regioselectivity of the overall transformation.

Stille_Cycle Diagram 1: The Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX trans-R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 trans-R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 XSnBu3 X-SnBu₃ Transmetalation->XSnBu3 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration R1R2 R¹-R² (Coupled Product) RedElim->R1R2 R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd R2SnBu3 R²-SnBu₃ (4-Methyl-2-pyridylstannane) R2SnBu3->Transmetalation

Diagram 1: The Stille Catalytic Cycle.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am observing significant homocoupling of my this compound reagent, resulting in 4,4'-dimethyl-2,2'-bipyridine. What is the cause and how can I prevent it?

A1: Homocoupling is a common side reaction in Stille couplings and typically arises from two potential mechanisms.[3] The first involves the reaction of two equivalents of the organostannane with the Pd(II) precatalyst before the catalytic cycle is fully established. The second is a radical-mediated process.

  • Causality: The choice of palladium source is critical. Pd(II) precatalysts (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) must be reduced in situ to the active Pd(0) species. During this phase, they can react stoichiometrically with the stannane. Furthermore, reactions run at elevated temperatures or not under a strictly inert atmosphere can promote radical pathways.

  • Solution: To mitigate homocoupling, consider starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This ensures the active catalyst is present from the beginning. Additionally, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to minimize oxygen, which can promote side reactions.

Q2: My reaction is very sluggish or stalls completely. How can I improve the rate of conversion without sacrificing regioselectivity?

A2: A slow reaction rate is often tied to either the oxidative addition or the transmetalation step. The electronic properties of your coupling partner and the specific reaction conditions play a major role.

  • Causality: Transmetalation is frequently the rate-determining step in the Stille reaction.[3] The efficiency of this step depends on the ligand environment around the palladium center and the polarity of the solvent. Highly donating ligands can sometimes slow down the reaction by creating a very stable palladium complex.

  • Solution: The addition of a co-catalytic amount of copper(I) iodide (CuI) can dramatically accelerate the reaction, with rate enhancements of over 1000-fold reported.[3][4] It is believed that the copper undergoes transmetalation with the organostannane to form an organocuprate, which then more rapidly transmetalates with the palladium complex.[3] Screening solvents is also crucial; polar aprotic solvents like DMF, NMP, or THF are often effective.[4]

Q3: How does my choice of phosphine ligand impact the reaction outcome?

A3: The ligand is arguably the most critical variable for controlling reactivity and selectivity in palladium-catalyzed cross-couplings.[5][6][7] Ligands modulate the steric and electronic properties of the palladium center, directly influencing the rates of the elementary steps in the catalytic cycle.

  • Causality: The ligand stabilizes the Pd(0) catalyst and influences its reactivity. Electron-rich, bulky ligands (e.g., tri(tert-butyl)phosphine) promote oxidative addition but can slow reductive elimination. Conversely, less donating ligands (e.g., tri(2-furyl)phosphine) can accelerate the transmetalation and reductive elimination steps.[3] The key is to find a ligand that provides the right balance for your specific substrate combination.

  • Solution: A screening approach is often necessary. Start with common ligands like triphenylphosphine (PPh₃). If reactivity is low, consider more electron-rich or sterically demanding phosphines or explore N-heterocyclic carbene (NHC) ligands, which are known for their strong σ-donating ability and can stabilize the catalyst effectively.[8]

Section 3: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow for Stille Coupling start Initial Reaction Outcome low_conversion Problem: Low Conversion start->low_conversion homocoupling Problem: High Homocoupling start->homocoupling degradation Problem: Product Degradation start->degradation sol_conversion1 Solution: Add CuI Co-catalyst low_conversion->sol_conversion1 Is rate the issue? sol_conversion2 Solution: Screen Ligands & Solvents low_conversion->sol_conversion2 Are conditions optimal? sol_conversion3 Solution: Check Catalyst Activity/Source low_conversion->sol_conversion3 Is catalyst active? sol_homo1 Solution: Use Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) homocoupling->sol_homo1 Using Pd(II)? sol_homo2 Solution: Ensure Rigorous Inert Atmosphere homocoupling->sol_homo2 Possible O₂ contamination? sol_degrad1 Solution: Lower Reaction Temperature degradation->sol_degrad1 High temp? sol_degrad2 Solution: Use Anhydrous Reagents/Solvents degradation->sol_degrad2 Proton source present? (Protodestannylation)

Diagram 2: Troubleshooting Workflow for Stille Coupling.

Problem: My reaction yields are inconsistent, and I suspect protodestannylation of my this compound.

  • Probable Cause: Protodestannylation is the cleavage of the C-Sn bond by a proton source, which converts your expensive reagent into inactive 4-methylpyridine. This can happen if your solvents or reagents contain trace amounts of water, or if your coupling partner or its decomposition products are acidic.

  • Solution:

    • Rigorous Drying: Ensure all solvents are anhydrous. Distill them over an appropriate drying agent (e.g., CaH₂ for THF, Na/benzophenone for dioxane). Dry all glassware in an oven and cool it under an inert atmosphere.

    • Use a Non-nucleophilic Base: If acidic byproducts are generated, consider adding a hindered, non-nucleophilic base like proton sponge or 2,6-di-tert-butyl-4-methylpyridine (DTBMP) to scavenge protons without interfering with the catalyst.[9]

    • Check Reagent Quality: Ensure your coupling partner (e.g., aryl halide) is pure and free from acidic impurities.

Problem: I am attempting to couple with an aryl triflate, but the reaction is failing. What adjustments are needed?

  • Probable Cause: Aryl triflates are excellent electrophiles, but their oxidative addition to Pd(0) can be slow compared to aryl iodides or bromides. Furthermore, the reaction mechanism and kinetics can be different.[10]

  • Solution:

    • Add Lithium Chloride: LiCl is known to be a powerful rate accelerant for Stille couplings involving triflates.[10] The chloride ion can exchange with the triflate on the palladium center after oxidative addition, forming a more reactive palladium-chloride intermediate that proceeds more readily through transmetalation.

    • Ligand Choice: For triflate couplings, ligands that promote oxidative addition are key. Consider using electron-rich phosphines or specialized ligands known to be effective for C-OTf bond activation.[11]

    • Solvent: Polar solvents like DMF or NMP are generally preferred for couplings with less reactive electrophiles like triflates.

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for Stille Coupling

This procedure provides a reliable starting point for the coupling of this compound with a generic aryl iodide.

Materials:

  • This compound (1.1 eq)

  • Aryl Iodide (1.0 eq)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane or DMF)

  • Inert atmosphere reaction vessel (e.g., Schlenk flask)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, add the aryl iodide (1.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe to dissolve the solids.

  • Reagent Addition: Add the this compound (1.1 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of KF to remove tin byproducts (this precipitates tributyltin fluoride, which can be filtered off). Wash further with brine, dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Influence of Reaction Parameters on Regioselectivity & Yield

This table summarizes the expected outcomes when modifying key reaction variables, based on established mechanistic principles.[3][4][5][7][10]

ParameterCondition A (Baseline)Condition B (Optimized for Rate)Condition C (Optimized for Selectivity)Rationale & Expected Outcome
Pd Catalyst Pd(OAc)₂ / 2 PPh₃Pd₂(dba)₃ / P(2-furyl)₃Pd(PPh₃)₄B: Pd(0) source and electron-poor ligand accelerate transmetalation/reductive elimination. C: Pre-formed Pd(0) complex minimizes homocoupling from Pd(II) sources.
Additive NoneCuI (10 mol%)None / LiCl (for triflates)B: CuI acts as a co-catalyst, dramatically increasing the rate of transmetalation.[4] C: LiCl specifically accelerates reactions with triflate electrophiles.[10]
Solvent TolueneDMFDioxaneB: Polar aprotic solvents like DMF often accelerate the reaction by stabilizing charged intermediates.[4] C: Dioxane is a good general-purpose solvent that balances reactivity and ease of removal.
Temperature 100 °C80 °C80 °CLowering the temperature can often reduce the rate of side reactions and decomposition, thereby improving overall selectivity and yield.

References

  • Stille reaction - Wikipedia. [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene - ResearchGate. [Link]

  • This compound | C18H33NSn - PubChem. [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. [Link]

  • Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes - PMC. [Link]

  • Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes - ResearchGate. [Link]

  • Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines | Organic Letters - ACS Publications. [Link]

  • Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions | Journal of the American Chemical Society - ACS Publications. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC. [Link]

  • Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PubMed. [Link]

  • Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists - RSC Publishing. [Link]

  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed. [Link]

  • Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives - NIH. [Link]

  • Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships - ResearchGate. [Link]

  • Recent advances in theoretical studies on ligand-controlled selectivity of nickel- and palladium-catalyzed cross-coupling reactions. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. - SciSpace. [Link]

  • Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites | Request PDF - ResearchGate. [Link]

  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC. [Link]

  • Stille Coupling | OpenOChem Learn. [Link]

  • Stille Coupling - Organic Chemistry Portal. [Link]

  • Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme | Request PDF - ResearchGate. [Link]

  • Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC. [Link]

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Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 4-Methyl-2-(tributylstannyl)pyridine in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions concerning catalyst poisoning—a common pitfall that can lead to low yields, reaction failure, and reproducibility issues.

Section 1: The Stille Catalytic Cycle & Its Vulnerabilities

The Stille reaction is a powerful tool for forming carbon-carbon bonds, prized for its tolerance of a wide array of functional groups.[1][2][3] The reaction between this compound and an organic electrophile (e.g., an aryl halide) proceeds via a palladium-catalyzed cycle. Understanding this cycle is critical to diagnosing problems.

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] The active catalyst is a coordinatively unsaturated Pd(0) species, which is the primary target for various poisons.

Stille_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_intermediate Oxidative Addition trans_intermediate R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_intermediate->trans_intermediate Transmetalation trans_intermediate->pd0 product R¹-R² (Coupled Product) trans_intermediate->product Reductive Elimination byproduct X-SnBu₃ reagents R¹-X stannane R²-SnBu₃

Caption: The catalytic cycle for the Stille cross-coupling reaction.

Each step in this cycle represents a potential point of failure. Catalyst poisons are substances that can interrupt this cycle, typically by irreversibly binding to the active Pd(0) catalyst or a Pd(II) intermediate, preventing it from participating in the reaction.

Section 2: Frequently Asked Questions - Diagnosing Catalyst Poisoning

This section addresses common initial questions researchers face when suspecting catalyst deactivation.

Q1: What are the common visual indicators of catalyst poisoning in my Stille reaction?

A1: Several visual cues can suggest catalyst deactivation or poisoning:

  • Formation of Palladium Black: This is the most common indicator. The appearance of a fine, black precipitate indicates that the soluble Pd(0) catalyst has aggregated and crashed out of solution, rendering it inactive.[6]

  • Color Change (or Lack Thereof): Many palladium-catalyzed reactions have a characteristic color progression (e.g., from light yellow to a darker orange or brown). A reaction that fails to change color or immediately turns black may be compromised.

  • Stalled Reaction: If TLC or GC-MS analysis shows the reaction starting but failing to proceed to completion, it often points to the catalyst dying over time, which can be a result of a slow-acting poison or gradual degradation.

Q2: What are the most likely sources of catalyst poisons in a reaction using this compound?

A2: The poisons can originate from multiple sources. A systematic evaluation is key.

Source of ContaminationPotential PoisonsRationale
Organostannane Reagent Residual tributyltin hydride (Bu₃SnH), hexabutylditin (Bu₃Sn-SnBu₃), other organotin impurities.[7][8]These are common byproducts or unreacted starting materials from the synthesis of the stannane. They can react with the palladium catalyst in unproductive ways.
Solvents Oxygen, moisture, peroxides (in ethers like THF), sulfur-containing impurities (in DMSO).Oxygen can promote the homocoupling of the organostannane and lead to the formation of inactive palladium oxides or palladium black.[9] Moisture can hydrolyze the stannane reagent.[10][11]
Other Reagents Impurities in the electrophile (aryl halide), coordinating anions from additives.Elemental sulfur is a known potent palladium poison that can be present as an impurity in starting materials.[12][13]
Atmosphere/Setup Air (Oxygen), moisture.Incomplete degassing or a poor inert atmosphere setup is a frequent cause of failure.

Q3: How does the pyridine nitrogen in my substrate, this compound, affect the palladium catalyst?

A3: This is an excellent and critical question. The pyridine nitrogen is a Lewis basic site and a strong ligand for palladium. While it is part of the desired coupling partner, its coordination to the palladium center can sometimes be problematic. Strongly coordinating heteroatoms are known to poison Pd(II) catalysts in some contexts by forming stable, unreactive complexes.[14] In the Stille reaction, while the coupling is generally successful, this coordination can influence the kinetics of the catalytic cycle. If the pyridine substrate is present in large excess or if impurities enhance this binding, it could potentially sequester the catalyst. However, in most standard Stille protocols, this inherent coordination is overcome by the reaction conditions.

Q4: Can byproducts from the organostannane reagent poison the catalyst?

A4: Yes. The primary byproduct of the Stille coupling is a tributyltin halide (e.g., Bu₃Sn-X). While generally considered a spectator, high concentrations of halide ions can affect the catalyst's electronic properties. More importantly, degradation of the starting organostannane reagent itself can be a source of trouble. Tributyltin compounds can undergo biotic and abiotic degradation to form dibutyltin (DBT) and monobutyltin (MBT) species.[15] These compounds have different coordination properties and could interact with the palladium center, potentially disrupting the catalytic cycle. It is crucial to use high-purity organostannane reagents.

Section 3: Troubleshooting Guide - From Observation to Solution

This section provides a systematic approach to resolving specific experimental failures.

Scenario 1: Low or No Conversion

Question: My reaction has stalled after a few hours, or it never started, according to TLC/GC-MS. What is the systematic approach to troubleshoot this?

Answer: A stalled reaction is the most common symptom of catalyst poisoning. Before blaming the catalyst, always verify the basics: temperature, reaction time, and stoichiometry. If those are correct, follow this troubleshooting workflow.

Troubleshooting_Workflow start Reaction Failure: Low/No Conversion check_reagents 1. Re-evaluate Reagent Quality start->check_reagents check_setup 2. Scrutinize Reaction Setup start->check_setup check_catalyst 3. Investigate Catalyst & Ligand start->check_catalyst purify_stannane Purify Stannane (See Protocol 2) check_reagents->purify_stannane Impure Stannane? purify_electrophile Purify Electrophile (Recrystallize/Distill) check_reagents->purify_electrophile Impure Electrophile? fresh_solvents Use Freshly Purified/ Degassed Solvents check_reagents->fresh_solvents Old Solvents? degassing Improve Degassing (See Protocol 1) check_setup->degassing Insufficient Degassing? inert_check Check for Leaks in Inert Gas Line check_setup->inert_check Poor Seal? change_source Try New Bottle of Pd Pre-catalyst/Ligand check_catalyst->change_source Old Catalyst? change_ligand Use More Robust Ligand (e.g., Buchwald-type) check_catalyst->change_ligand Pd Black Formation? additives Incorporate Additives (e.g., CuI, CsF) check_catalyst->additives Slow Transmetalation?

Caption: Systematic workflow for troubleshooting a failed Stille reaction.

Causality-Driven Actions:

  • Reagent Purity is Paramount: The tributylstannyl reagent is often the primary culprit. Impurities from its synthesis or degradation over time can poison palladium catalysts. Action: Purify a small batch of your stannane reagent via flash chromatography on silica gel (see Protocol 2) and retry the reaction. Always use freshly distilled or sparged solvents.

  • Oxygen is the Enemy: Even trace amounts of oxygen can be detrimental, causing both catalyst deactivation and promoting the homocoupling side reaction.[9] Action: Ensure your degassing procedure is robust (see Protocol 1). Use a Schlenk line or glovebox and maintain a positive pressure of high-purity inert gas (Argon or Nitrogen).

  • Catalyst and Ligand Health: The precatalyst (e.g., Pd(PPh₃)₄) or the ligand can degrade upon storage. Phosphine ligands, in particular, can be sensitive to oxidation. Action: Try the reaction with a fresh bottle of catalyst or ligand. If palladium black formation is persistent, consider switching to a more robust, electron-rich phosphine ligand that better stabilizes the Pd(0) center.

Scenario 2: Significant Homocoupling of the Organostannane

Question: My main byproduct is 4,4'-dimethyl-2,2'-bipyridine, resulting from the homocoupling of my stannane reagent. How can I suppress this?

Answer: Homocoupling is a common side reaction in Stille couplings and typically arises from two main pathways that compete with the desired cross-coupling.[2] To minimize it:

  • Eliminate Oxygen: As mentioned, rigorous exclusion of air is the first and most effective step to prevent homocoupling.[9]

  • Use a Copper(I) Co-catalyst: The addition of a copper(I) salt, such as CuI, is a well-established method to accelerate the transmetalation step.[3][16][17] By making the desired transmetalation kinetically faster than the competing homocoupling pathway, the formation of the desired product is favored. A typical loading is 10-20 mol%.

  • Optimize Ligand: Less coordinating ligands (e.g., AsPh₃) can sometimes facilitate the transmetalation step, reducing the lifetime of intermediates that might lead to side reactions.[4]

Scenario 3: Formation of Palladium Black

Question: A black precipitate formed in my reaction vessel shortly after heating. What is it and is my reaction salvageable?

Answer: The black precipitate is almost certainly palladium black—aggregated, insoluble Pd(0) metal.[6] Its formation signifies that the ligands are failing to stabilize the soluble, catalytically active Pd(0) species. This is a common form of catalyst deactivation.

  • Is it Salvageable? Generally, no. Once the palladium has precipitated, it is no longer part of the catalytic cycle. Adding more catalyst might restart the reaction, but it won't address the underlying stability issue.

  • Causality and Prevention: This issue is often caused by:

    • High Temperatures: The thermal stability of the catalyst complex is exceeded.

    • Poor Ligand Choice: The ligand may be dissociating from the metal too readily or degrading under the reaction conditions. Triphenylphosphine (PPh₃) is robust but can be labile at high temperatures.

    • Impurities: Certain impurities can strip ligands from the palladium center, leading to aggregation.

  • Solution: Consider using more sterically bulky and electron-rich ligands (e.g., P(t-Bu)₃, or Buchwald-type biarylphosphine ligands). These ligands form more stable complexes with the Pd(0) center, preventing aggregation even at elevated temperatures.

Section 4: Field Protocols for Prevention and Remediation

Proactive measures are the best defense against catalyst poisoning.

Protocol 1: Rigorous Degassing and Inert Atmosphere Setup
  • Apparatus: Assemble your reaction flask (e.g., a Schlenk flask) with a stir bar and a condenser. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of inert gas (Argon is preferred due to its density).

  • Reagent Addition: Add your solid reagents (palladium precatalyst, ligand, electrophile) to the flask under a strong flow of inert gas.

  • Solvent Degassing: Use a "freeze-pump-thaw" method for the solvent. Freeze the solvent with liquid nitrogen, apply a high vacuum for 5-10 minutes, close the flask to the vacuum, and then thaw. Repeat this cycle at least three times.

  • Solvent Transfer: Transfer the degassed solvent to the reaction flask via cannula under positive inert gas pressure.

  • Liquid Reagent Addition: Add liquid reagents, such as the this compound, via syringe after they have been sparged with inert gas for 15-20 minutes.

  • Execution: Maintain a positive pressure of inert gas throughout the entire reaction, typically by connecting the flask to a gas bubbler.

Protocol 2: Purification of this compound

Impurities in organostannane reagents are a leading cause of reaction failure. Column chromatography is an effective purification method.

  • Prepare Slurry: Prepare a silica gel slurry in a non-polar eluent (e.g., hexanes or petroleum ether).

  • Load Column: Pack a chromatography column with the slurry.

  • Adsorb Sample: Dissolve the crude stannane reagent in a minimal amount of dichloromethane or hexanes. Add a small amount of silica gel, and concentrate the mixture on a rotary evaporator to get a dry, free-flowing powder.

  • Elute: Carefully add the adsorbed sample to the top of the packed column. Elute with a non-polar solvent (e.g., 100% hexanes), gradually increasing the polarity if necessary (e.g., adding 1-2% ethyl acetate or diethyl ether). The product is non-polar and should elute relatively quickly. Monitor fractions by TLC.

  • Concentrate: Combine the pure fractions and concentrate under reduced pressure. The resulting purified oil should be stored under an inert atmosphere and protected from light.

Protocol 3: Post-Reaction Quench and Removal of Tin Byproducts

Tributyltin compounds are highly toxic and must be removed from the final product. A fluoride quench is the standard method.[2][7]

  • Cool Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Quench: Dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate. Add a saturated aqueous solution of potassium fluoride (KF) and stir the resulting biphasic mixture vigorously for at least 1-2 hours.[9][18]

  • Precipitation: A gelatinous white precipitate of tributyltin fluoride (Bu₃SnF) will form.

  • Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth, washing the pad thoroughly with the organic solvent used for dilution.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which is now largely free of tin residues and ready for final purification.

Section 5: The Mechanism of Poisoning

Catalyst poisoning occurs when a substance, 'P', binds strongly to the palladium center, disrupting the catalytic cycle. This can happen in several ways, most commonly by forming a highly stable, off-cycle complex with the active Pd(0) catalyst.

Poisoning_Mechanism pd0 Pd(0)L₂ (Active Catalyst) cycle Productive Stille Cycle pd0->cycle Enters Cycle deactivated_complex L₂Pd(0)-P (Deactivated Complex) pd0->deactivated_complex Irreversible Binding cycle->pd0 Regenerates poison Poison (P) (e.g., Sulfur impurity, RSH)

Caption: Interruption of the catalytic cycle by an external poison (P).

In this scenario, the poison (P) outcompetes the organic electrophile for the palladium coordination site. If the binding is very strong or irreversible, the catalyst is effectively removed from the reaction, leading to the shutdown of the productive cycle.

References

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  • Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]

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  • H-Cube. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Simon, S., et al. (2007). (Tri)butyltin biotic degradation rates and pathways in different compartments of a freshwater model ecosystem. Environmental Toxicology and Chemistry, 26(12), 2535-41. [Link]

  • Abarca, B., et al. (2015). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Molecules, 20(8), 14859-14875. [Link]

  • Herve, G., et al. (2005). Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of Organic Chemistry, 70(4), 1443-1446. [Link]

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  • Chen, Y-C., et al. (2013). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 18(3), 3046-3066. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

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Technical Support Center: Scale-Up of Reactions Using 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 4-Methyl-2-(tributylstannyl)pyridine in large-scale synthetic applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges encountered when transitioning from bench-scale experiments to pilot or manufacturing scale. Our focus is on ensuring scientific integrity, process robustness, and operational safety.

Frequently Asked questions (FAQs)

This section addresses common high-level questions regarding the scale-up of Stille coupling reactions involving this compound.

Q1: What are the primary challenges when scaling up Stille couplings with this compound?

A1: The scale-up of Stille reactions using this reagent presents three main challenges. First and foremost is the management of highly toxic organotin byproducts; their removal to levels acceptable for active pharmaceutical ingredients (APIs) is non-trivial and a major focus of process development.[1][2] Second, thermal management becomes critical, as palladium-catalyzed coupling reactions can be exothermic, posing a safety risk and potentially leading to side reactions if not controlled.[3] Finally, ensuring consistent reaction kinetics and preventing side reactions, such as the homocoupling of the stannane reagent, requires careful optimization of catalyst systems and reaction conditions.[4][5]

Q2: How does the choice of palladium catalyst and ligand impact the reaction at scale?

A2: The catalyst system is crucial for a successful and efficient scale-up. While Pd(II) pre-catalysts like Pd(OAc)₂ are common in lab-scale work, they require in-situ reduction to the active Pd(0) species. On a large scale, using a direct Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can provide more consistent initiation. Ligand choice is equally critical. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type ligands) can significantly accelerate the rate-limiting steps of the catalytic cycle, namely oxidative addition and reductive elimination.[5][6][7] This acceleration favors the desired cross-coupling pathway over side reactions like stannane homocoupling.[5]

Q3: Are there critical safety protocols for handling large quantities of organotin reagents?

A3: Absolutely. Tributyltin compounds are acutely toxic, can cause severe skin irritation and burns, and are suspected of damaging fertility.[8][9] Furthermore, they are persistent environmental toxins.[10] When handling kilogram quantities, engineering controls are mandatory. Operations should be conducted in a dedicated, well-ventilated fume hood or a glovebox. Personal Protective Equipment (PPE) must include, at a minimum, a lab coat over chemical-resistant overalls, tightly fitting safety goggles with a face shield, and double-gloving with chemically impermeable gloves (e.g., nitrile or neoprene).[8] All waste streams, including aqueous washes, contaminated solvents, and disposable equipment, must be collected and disposed of as hazardous waste according to institutional and federal regulations.[8][11]

Q4: Can I minimize the generation of organotin waste from the outset?

A4: Yes, several strategies aim to reduce the stoichiometric use of tin. Advanced protocols are being developed that utilize catalytic amounts of a tin reagent, which is regenerated in situ.[12][13] These methods, often involving recycling the organotin halide byproduct back into an active organotin hydride, can reduce tin waste by over 90%.[12] While potentially more complex to implement, they represent a greener and more sustainable approach for large-scale manufacturing. Another approach involves using ionic liquid-supported organotin reagents, which can facilitate recycling of the tin compounds.[14]

Troubleshooting Guide: Common Scale-Up Issues

This guide provides a systematic approach to diagnosing and resolving specific problems encountered during the scale-up process.

Problem 1: Low or Inconsistent Product Yield
Potential Cause Diagnostic Check Proposed Solution & Scientific Rationale
Inefficient Catalyst Activity Analyze reaction aliquots by HPLC/UPLC to monitor conversion rates. Stalling of the reaction points to catalyst deactivation.Solution: 1) Use a direct Pd(0) source (e.g., Pd₂(dba)₃) to bypass inconsistent pre-catalyst activation. 2) Employ bulky, electron-rich phosphine ligands to accelerate the catalytic cycle and prevent catalyst decomposition.[6] 3) Consider adding a co-catalytic amount of Copper(I) Iodide (CuI), which can accelerate the transmetalation step by orders of magnitude, often leading to faster, cleaner reactions at lower temperatures.[5][15]
Protodestannylation of Starting Material Use NMR or GC-MS on an early reaction sample to check for the presence of 4-methylpyridine, the byproduct of protodestannylation.Solution: This side reaction is caused by acidic protons. Ensure all solvents are anhydrous and reagents are free of acidic impurities. If the coupling partner or other components introduce acidity, perform the reaction in the presence of a non-nucleophilic base. The C-Sn bond is sensitive to acid.[6]
Poor Thermal Control Monitor the internal reaction temperature during reagent addition. A significant, uncontrolled exotherm indicates poor heat transfer.Solution: On a large scale, surface-area-to-volume ratio decreases, making heat dissipation less efficient. Implement controlled, slow addition of the limiting reagent via a syringe pump. Ensure the reactor is equipped with an efficient overhead stirrer and a cooling jacket to maintain the target temperature.[3]
Problem 2: Significant Homocoupling Byproduct (3,3'-dimethoxybiphenyl)

Homocoupling of the organostannane is a frequent side reaction that consumes the starting material and complicates purification.[4]

Causality & Mitigation Workflow

cluster_cause Potential Causes cluster_solution Solutions Cause1 Slow Reductive Elimination Sol1 Use Bulky, Electron-Rich Phosphine Ligands (e.g., P(t-Bu)₃) Cause1->Sol1 Accelerates desired reductive elimination Sol3 Add CuI as a Co-catalyst Cause1->Sol3 Accelerates transmetalation, making it faster than competing side reactions Cause2 Reaction of Stannane with Pd(II) Pre-catalyst Sol2 Use a Direct Pd(0) Source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Cause2->Sol2 Bypasses problematic Pd(II) intermediate

Caption: Logic diagram for mitigating stannane homocoupling.

Problem 3: Insufficient Removal of Organotin Byproducts

This is the most critical purification challenge in drug development, as regulatory limits for heavy metal contaminants like tin are extremely strict.[2] A multi-pronged approach is often necessary.

Issue Observation Recommended Action & Scientific Rationale
Ineffective Aqueous KF Wash Tin residues are still present in the organic layer after multiple washes with 1M KF solution. An emulsion or solid precipitate forms at the interface.[16]Action: 1) The precipitate is likely insoluble tributyltin fluoride (Bu₃SnF). Filter the entire biphasic mixture through a pad of Celite® to remove this solid before separating the layers.[16] 2) The efficiency can be pH-dependent; adjust the pH if necessary. 3) Increase the vigor and duration of shaking during the wash to ensure complete reaction.
Product is a Solid The crude product crystallizes with significant tin contamination.Action: Recrystallization is highly effective. Before recrystallization, slurry the crude solid in a solvent where the product has low solubility but the tin impurities are soluble (e.g., methyl tert-butyl ether (MTBE) or hexanes). Filter and then recrystallize the solid from a suitable solvent system like ethyl acetate.[6]
Product is Sensitive or Highly Nonpolar The product is unstable to aqueous conditions or has a polarity very similar to tin byproducts, making chromatography difficult.Action: 1) Chromatography on Treated Silica: Filter the crude organic solution through a plug of silica gel treated with 2-5% triethylamine in the eluent.[16] 2) K₂CO₃/Silica Method: Use a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography. This method has been shown to reduce organotin impurities to below 15 ppm.[1]
Persistent Low-Level Contamination NMR or ICP-MS analysis shows tin levels are still above the acceptable limit for an API after initial purification.Action: Employ a secondary or tertiary purification method. For example, follow a KF wash with column chromatography or a recrystallization. For APIs, specialized metal scavengers (e.g., functionalized resins) can be used as a final polishing step to remove trace metals.[17][18]

Comparative Summary of Tin Removal Methods

MethodPrincipleAdvantagesDisadvantages
Aqueous KF Wash Precipitation of insoluble Bu₃SnF.[16][19]Inexpensive, simple, good for bulk removal.Can form emulsions; may not achieve ppm levels; not suitable for water-sensitive compounds.[16][20]
Chromatography (K₂CO₃/Silica) Adsorption/reaction of tin species on a basic stationary phase.[1]Highly effective (can reach <15 ppm); good for nonpolar compounds.Requires solvent and silica; may not be cost-effective for very large scales.[1]
Acidic Extraction Extraction of basic tin compounds into an acidic aqueous phase (e.g., 5% oxalic acid).[16]Simple liquid-liquid extraction.Product must be stable to acid; requires handling of corrosive materials.
Recrystallization Differential solubility of the product and tin impurities in a given solvent system.Can provide very high purity for solid products; scalable.Only applicable to solids; requires screening for a suitable solvent system.[6]
Experimental Protocols
Protocol 1: Enhanced Workup for Organotin Removal using Aqueous KF

This protocol is designed for the bulk removal of tributyltin byproducts after a Stille reaction.

  • Dilution: After the reaction is deemed complete by TLC or HPLC, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, MTBE).

  • KF Treatment: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). During each wash, shake the funnel vigorously for at least 2-3 minutes.

  • Interface Management: If a white solid (Bu₃SnF) or an emulsion forms at the interface, filter the entire biphasic mixture through a pad of Celite® into a clean flask. Return the filtrate to the separatory funnel and allow the layers to separate.[16]

  • Final Washes: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.

Caption: Workflow for organotin removal using aqueous KF.

Protocol 2: Chromatographic Purification using K₂CO₃/Silica Gel

This method is highly effective for achieving low ppm levels of tin contamination.[1]

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent (e.g., hexanes/ethyl acetate) and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with the appropriate solvent system to separate the desired product from the immobilized organotin impurities. The tin byproducts will strongly adhere to the basic stationary phase.

  • Fraction Collection: Collect and combine the product-containing fractions and concentrate in vacuo to yield the purified product.

References
  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]

  • Le Grognec, E., Chrétien, J.-M., Zammattio, F., & Quintard, J.-P. (2015). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews, 115(18), 10207–10260. Available at: [Link]

  • Gallagher, W. P., Terstiege, I., & Maleczka, R. E., Jr. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(14), 3194–3204. Available at: [Link]

  • Farina, V. (1991). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry, 56(16), 4985–4987. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Gabr, M. (2017). Workup for removing tin byproducts?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Stille reactions with ionic liquid supported tin reagents. Retrieved from [Link]

  • Pharmaceutical Technology. (2012, October 3). API Purification. Retrieved from [Link]

  • Gallagher, W. P., Terstiege, I., & Maleczka, R. E., Jr. (2001). Stille couplings catalytic in tin: the "Sn-O" approach. Journal of the American Chemical Society, 123(14), 3194-204. Available at: [Link]

  • Takeda, T., et al. (2019). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development, 23(10), 2156-2164. Available at: [Link]

  • INCHEM. (1990). Environmental Health Criteria 116: Tributyltin compounds. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Metals Removal. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). TIN, ORGANIC COMPOUNDS (as Sn). Retrieved from [Link]

  • Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(20), 7200–7201. Available at: [Link]

  • ResearchGate. (n.d.). Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13 and (R)-[D1]13. Retrieved from [Link]

  • Google Patents. (n.d.). CN106048612B - Tin removing liquid and method for removing tin-contained layer on base material.
  • Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]

  • INCHEM. (n.d.). Tributyltin compounds (PIM G018). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115 Lecture Notes, Harvard University. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Synthesis. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). The Stille Reaction. Organic Reactions, 1-331. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]

  • Malik, S., Muhammad, K., & Waheed, Y. (2023). Nanotechnology: A revolution in modern industry. Molecules, 28(2), 661. Available at: [Link]

  • Liu, D., et al. (2020). Advanced manufacturing of nanoparticle formulations of drugs and biologics using microfluidics. Advanced Drug Delivery Reviews, 158, 114-143. Available at: [Link]

Sources

Technical Support Center: Workup & Troubleshooting for 4-Methyl-2-(tributylstannyl)pyridine Stille Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Stille coupling workups, with a specific focus on reactions involving 4-Methyl-2-(tributylstannyl)pyridine. The Stille reaction is a powerful and versatile tool for forming C-C bonds, valued for its tolerance of a wide array of functional groups.[1][2] However, its primary drawback is the use of stoichiometric organotin reagents, which are toxic and generate byproducts that can be challenging to remove, especially in pharmaceutical synthesis where purity is paramount.[2][3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into overcoming the common purification challenges associated with this specific class of coupling reaction.

Troubleshooting Guide

This section addresses specific issues encountered during the workup and purification process in a problem-solution format.

Problem 1: Persistent Tin Impurities Detected by NMR or LCMS After Aqueous KF Wash

You've performed the standard potassium fluoride (KF) wash, but the characteristic NMR signals of tributyl groups (~0.9-1.5 ppm) or LCMS peaks corresponding to tin species persist.

Potential Causes:

  • Insufficient Fluoride: The amount of KF used was not sufficient to precipitate all the organotin byproducts.

  • Inefficient Mixing: Inadequate shaking during the aqueous wash led to incomplete contact between the organic layer and the KF solution.

  • Wrong pH: The efficiency of precipitation can be pH-dependent.

  • Presence of Other Tin Species: The reaction may have unreacted tributyltin hydride (Bu₃SnH) or hexaalkylditin (Bu₃SnSnBu₃) byproducts, which are less reactive towards aqueous KF.

Solutions:

  • Repeat the KF Wash: Wash the organic layer 1-2 more times with a fresh, saturated 1M aqueous KF solution. Ensure you shake the separatory funnel vigorously for at least 60 seconds per wash to maximize interfacial contact.[5][6]

  • Iodine Treatment for Stubborn Byproducts: If you suspect the presence of Bu₃SnH or Bu₃SnSnBu₃, treat the crude mixture before the KF wash. Dissolve the mixture in a suitable solvent (e.g., diethyl ether) and add a solution of iodine (I₂) dropwise until the purple color persists. This converts these species to tributyltin iodide (Bu₃SnI), which is more readily removed by the subsequent KF wash.[6][7]

  • Celite Filtration: If a precipitate forms but tin remains in the organic layer, it's possible your product is trapped or the precipitate is too fine. Filter the entire organic layer through a plug of Celite to ensure complete removal of the solid Bu₃SnF.[5][6]

Problem 2: Product Co-elutes with Tin Byproducts During Flash Column Chromatography

During silica gel chromatography, you are unable to achieve baseline separation between your 4-methylpyridine-containing product and the non-polar organotin residues.

Potential Cause:

  • Similar Polarity & Analyte-Stationary Phase Interaction: The primary issue is often the basic nature of the pyridine nitrogen. This basic site interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing significant band tailing or streaking. This poor chromatographic behavior can lead to overlap with the relatively non-polar, fast-eluting tin byproducts.

Solutions:

  • Use a Triethylamine (TEA)-Treated Eluent: This is the most common and effective solution. Add 1-5% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate).[5][8] The TEA is a stronger base than your product and will preferentially bind to the acidic sites on the silica gel. This effectively "masks" the stationary phase, allowing your pyridine product to elute with a much-improved peak shape, facilitating its separation from the tin impurities.

  • Switch to a Different Stationary Phase:

    • Basic Alumina: Using basic alumina instead of silica gel can prevent the acid-base interaction altogether, leading to better separation.[8]

    • Potassium Carbonate/Silica Gel: For extremely difficult separations, a stationary phase composed of 10% w/w anhydrous potassium carbonate in silica gel can be highly effective at retaining organotin impurities.[6]

Problem 3: A Thick Emulsion or Intractable Solid Forms at the Organic/Aqueous Interface

During the KF wash, a thick white or gooey precipitate forms between the two layers, preventing clean separation and potentially trapping the product.

Potential Cause:

  • Formation of Insoluble Tributyltin Fluoride (Bu₃SnF): This is the intended reaction of the KF wash.[9] However, at high concentrations, the Bu₃SnF can precipitate aggressively, forming an emulsion or a solid mass that complicates the liquid-liquid extraction.

Solution:

  • Filter the Entire Biphasic Mixture through Celite: Do not attempt to separate the layers in the funnel. Instead, pour the entire contents of the separatory funnel (both organic and aqueous layers with the precipitate) through a sintered glass funnel containing a 2-3 inch pad of Celite.[6][10]

    • Rinse the separatory funnel with the organic solvent used for the extraction to recover any remaining material and pass this through the Celite pad.

    • After filtration, return the biphasic filtrate to the separatory funnel. The layers should now separate cleanly.

    • Wash the Celite pad with additional organic solvent to ensure full recovery of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common organotin byproducts I need to remove? The primary byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed during the reductive elimination step of the catalytic cycle. You may also have unreacted this compound starting material and, depending on reaction conditions, homocoupled tin species like hexaalkylditin (Bu₃SnSnBu₃).[2][6]

Q2: Why is an aqueous potassium fluoride (KF) wash the standard procedure? The fluoride ion has an exceptionally high affinity for tin. It readily displaces the halide on the tributyltin byproduct to form tributyltin fluoride (Bu₃SnF). Bu₃SnF is a solid that is highly insoluble in common organic solvents and can be removed by simple filtration.[5][8][9] This method is effective, inexpensive, and generally applicable.

Q3: Are there alternatives to the aqueous KF wash for removing tin? Yes, several other methods can be employed, sometimes in combination with a KF wash:

  • Chromatographic Removal: Filtering the crude mixture through a plug of silica gel treated with ~2-5% triethylamine can be very effective.[5][6]

  • Acidic Extraction: For compounds that are stable to acid, washing the organic layer with a dilute aqueous acid solution (e.g., 5% oxalic acid or 1% HCl) can extract tin compounds into the aqueous phase.[6] However, this is not recommended for pyridine-containing products, as the basic nitrogen will be protonated, pulling your product into the aqueous layer as well.[11]

  • Chemical Conversion: As mentioned in the troubleshooting guide, treating the mixture with I₂ converts certain tin byproducts into Bu₃SnI, which is easier to remove.[6][7]

Q4: My product contains a pyridine ring. Why does this require special purification considerations? The nitrogen atom in the pyridine ring is basic. This causes it to interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction leads to significant peak tailing during column chromatography, which ruins separation efficiency. Using a basic additive like triethylamine in the eluent or a basic stationary phase like alumina is crucial to obtaining a pure product.[5][8]

Q5: How can I definitively confirm the complete removal of organotin residues? For routine laboratory work, ¹H NMR is sufficient; the complete disappearance of the broad, overlapping signals for the butyl groups between ~0.9 and 1.5 ppm indicates successful removal. For pharmaceutical applications, much more sensitive techniques are required to meet regulatory limits (often in the parts-per-million range). These methods include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[7]

Visualized Workflows and Logic

Stille_Coupling_Workflow cluster_reaction Stille Coupling Reaction cluster_workup General Workup Procedure Start Reactants: This compound + Aryl/Vinyl Halide (R-X) Reaction Reaction in Anhydrous Solvent (e.g., Toluene, DMF) Start->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Crude Crude Reaction Mixture: Product + Bu₃SnX + Catalyst Residues Reaction->Crude Quench Quench Reaction (Optional, e.g., H₂O) Crude->Quench Extraction Aqueous Workup (e.g., KF Wash) Quench->Extraction Purification Chromatography (TEA/Silica or Alumina) Extraction->Purification Final Pure Product Purification->Final

Workup_Procedure start Crude Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate, Ether) start->dilute kf_wash Wash 2-3 times with 1M Aqueous KF Solution dilute->kf_wash check_precipitate Precipitate or Emulsion Formed? kf_wash->check_precipitate filter_celite Filter Entire Biphasic Mixture Through a Pad of Celite check_precipitate->filter_celite Yes separate_layers Separate Organic and Aqueous Layers check_precipitate->separate_layers No filter_celite->separate_layers dry_concentrate Dry Organic Layer (Na₂SO₄) and Concentrate in vacuo separate_layers->dry_concentrate crude_product Crude Product for Chromatography dry_concentrate->crude_product

Troubleshooting_Tree

Detailed Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
  • Dilution: Once the Stille reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to a volume 5-10 times that of the initial reaction solvent.

  • KF Treatment: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous solution of potassium fluoride (KF).

  • Extraction & Precipitation: Stopper the funnel and shake vigorously for 60-90 seconds, venting frequently. A white precipitate of Bu₃SnF may form at the interface.[6]

  • Filtration (If Necessary): If a significant precipitate or emulsion forms that prevents clean layer separation, filter the entire biphasic mixture through a pad of Celite in a Büchner or sintered glass funnel.[6][10] Collect the filtrate.

  • Separation: Return the filtrate to the separatory funnel and allow the layers to separate. Remove the aqueous layer.

  • Repeat Wash: Wash the organic layer one more time with a fresh portion of 1M aqueous KF, followed by one wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.

Protocol 2: Flash Chromatography with Triethylamine-Treated Silica
  • Prepare Eluent: Prepare the desired mobile phase (e.g., a mixture of Hexane and Ethyl Acetate). To this solvent system, add triethylamine (TEA) to a final concentration of 1-2% v/v.

  • Pack Column: Pack a flash chromatography column with silica gel using the TEA-containing eluent. Ensure the column is packed well and equilibrated by flushing several column volumes of the eluent through the silica.

  • Load Sample: Dissolve the crude product (obtained from Protocol 1) in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Run the column using the TEA-containing eluent. The non-polar tin byproducts should elute quickly, while the pyridine-containing product will elute later with a symmetrical peak shape.

  • Collect and Concentrate: Collect the fractions containing the pure product and concentrate in vacuo to yield the final, purified compound. A final co-evaporation with toluene can help remove residual triethylamine.

Summary of Tin Removal Methods

MethodMechanismAdvantagesDisadvantagesReported EfficiencyReference
Aqueous KF Wash Precipitation of insoluble Bu₃SnFInexpensive, effective for Bu₃SnXCan form emulsions; less effective for Bu₃SnH/Bu₃SnSnBu₃Generally high, but may require multiple washes[5][6][10]
Chromatography (Silica + TEA) Prevents product tailing, allowing separationHigh resolution, applicable to many pyridine derivativesRequires column chromatography, uses more solventCan achieve >99% removal[5][6][8]
Chromatography (Basic Alumina) Basic stationary phase prevents product interactionGood alternative to TEA-treated silicaAlumina can have different selectivityHigh[8]
Chromatography (K₂CO₃/Silica) Strong retention of tin speciesVery high efficiency, can reduce tin to <15 ppmRequires preparation of special stationary phase>99%[6]
Iodine (I₂) Treatment Oxidation of byproducts to Bu₃SnIRemoves tin species resistant to KFAdds an extra step; I₂ must be quenched/removedUsed as a pre-treatment step[6][7]

References

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Stille Coupling. (2020, July 18). YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • Gabr, M. (2017, June 20). Workup for removing tin byproducts? ResearchGate. Retrieved from [Link]

  • Rower78. (2022, March 28). Stille coupling. Reddit. Retrieved from [Link]

  • Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Retrieved from [Link]

  • Various Authors. (2014, April 2). What is best method to remove pyridine from a reaction mixture? ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Stille Cross-Coupling: A Comparative Analysis of 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the pantheon of cross-coupling reactions, the palladium-catalyzed Stille reaction stands out for its remarkable functional group tolerance and the stability of its organostannane reagents.[1][2] This guide provides an in-depth comparison of a versatile building block, 4-Methyl-2-(tributylstannyl)pyridine , with other commonly employed organostannanes. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights and experimental data necessary to make informed decisions in their synthetic endeavors.

The Stille Reaction: A Brief Mechanistic Overview

The Stille reaction facilitates the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R1-X R1-X->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-SnBu3 R2-SnBu3 R2-SnBu3->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 X-SnBu3 X-SnBu3 Transmetalation->X-SnBu3 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive_Elimination->R1-R2

Figure 1: Generalized Catalytic Cycle of the Stille Cross-Coupling Reaction.

The rate-determining step is often the transmetalation, where the organic group is transferred from the tin atom to the palladium center. The nature of the organic groups on both the stannane and the electrophile, as well as the ligands on the palladium catalyst, significantly influences the reaction's efficiency.

Profiling this compound

This compound is a valuable reagent for introducing a 4-methylpyridine-2-yl moiety into organic molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the electronic properties and coordination capabilities of the pyridine ring.

PropertyValue
CAS Number 301652-23-3[4]
Molecular Formula C18H33NSn[4]
Molecular Weight 382.18 g/mol [4]
Appearance Colorless to light yellow liquid

The presence of the methyl group at the 4-position of the pyridine ring exerts a subtle yet significant electronic effect. As an electron-donating group, it increases the electron density of the pyridine ring, which can influence its reactivity in the Stille coupling.

Comparative Analysis with Other Stannanes

The choice of organostannane is critical for the success of a Stille coupling. Below, we compare this compound with other commonly used stannanes, highlighting key differences in reactivity and application.

OrganostannaneStructureKey Features & Performance Considerations
This compound CCCC(CCCC)C1=NC=CC(=C1)CAdvantages: Electron-donating methyl group can enhance the rate of transmetalation. The resulting 4-methyl-2-pyridyl group is a valuable building block. Disadvantages: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[5]
2-(Tributylstannyl)pyridine CCCC(CCCC)C1=CC=CC=N1Advantages: A direct precursor for 2-pyridyl substituted compounds. Commercially available.[6][7] Disadvantages: Similar to its methylated analog, it is prone to catalyst inhibition via coordination of the pyridine nitrogen.[5]
(Tributylstannyl)benzene CCCC(CCCC)C1=CC=CC=C1Advantages: A standard reagent for arylation. Generally exhibits good reactivity. Disadvantages: Lacks the specific functionality of the pyridylstannanes for targeted synthesis.
Vinyltributylstannane C=C(CCCC)CCCCAdvantages: Excellent for the introduction of a vinyl group. Often exhibits high reactivity due to the sp2-hybridized vinyl group. Disadvantages: The vinyl group is less sterically hindered than the pyridyl group, which can lead to different reaction kinetics.[1]
The "2-Pyridyl Problem": A Mechanistic Consideration

A significant challenge in the cross-coupling of 2-substituted pyridines is the propensity of the pyridine nitrogen to coordinate with the palladium catalyst. This can lead to the formation of stable, off-cycle complexes that reduce the concentration of the active catalyst and hinder the reaction.

Pyridyl_Inhibition cluster_catalytic_cycle Catalytic Cycle cluster_inhibition_pathway Inhibition Pathway Active_Catalyst [Pd(0)L2] Coupling_Product R1-R2 Active_Catalyst->Coupling_Product Stille Coupling Inactive_Complex [Pd(Py)L2] Active_Catalyst->Inactive_Complex Coordination Pyridine_Nitrogen Pyridine-N

Sources

The Strategic Advantage of 4-Methyl-2-(tributylstannyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the powerful arsenal of palladium-catalyzed cross-coupling reactions, the Stille coupling offers a unique set of advantages, particularly its exceptional tolerance for a wide array of functional groups and its stability to air and moisture.[1][2] This guide provides an in-depth technical comparison of a highly valuable, yet specific building block, 4-Methyl-2-(tributylstannyl)pyridine , highlighting its strategic benefits in the synthesis of substituted bipyridines over other coupling partners.

Introduction to this compound

This compound is an organostannane reagent designed for use in Stille cross-coupling reactions. Its structure, featuring a pyridine ring substituted with a tributyltin group at the 2-position and a methyl group at the 4-position, is tailored for the efficient synthesis of 4-methyl-2,2'-bipyridines. These bipyridine moieties are privileged structures in medicinal chemistry, materials science, and as ligands in catalysis. The strategic placement of the methyl group can influence the electronic properties and conformational behavior of the resulting bipyridine, making this specific building block a reagent of significant interest.

The Stille Coupling: A Robust Tool for C-C Bond Formation

The Stille reaction is a versatile and widely utilized method for creating C-C bonds between an organostannane and an organic halide or triflate, catalyzed by a palladium complex. The general catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Stille_Coupling_Mechanism Pd(0)L_n Pd(0)L_n R1-Pd(II)L_n-X R1-Pd(II)L_n-X R1-Pd(II)L_n-R2 R1-Pd(II)L_n-R2 R1-Pd(II)L_n-X->R1-Pd(II)L_n-R2 Transmetalation R1-Pd(II)L_n-R2->Pd(0)L_n Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L_n-R2->R1-R2 R1-X (Aryl/Vinyl Halide) R1-X (Aryl/Vinyl Halide) R1-X (Aryl/Vinyl Halide)->R1-Pd(II)L_n-X Oxidative Addition R2-SnBu3 (Organostannane) R2-SnBu3 (Organostannane) R2-SnBu3 (Organostannane)->R1-Pd(II)L_n-R2 R1-R2 (Coupled Product) R1-R2 (Coupled Product)

Caption: Generalized catalytic cycle of the Stille cross-coupling reaction.

The key advantages of the Stille coupling, which are particularly relevant when using a reagent like this compound, include:

  • Exceptional Functional Group Tolerance: The reaction conditions are generally mild and neutral, allowing for the presence of sensitive functional groups such as esters, amides, and aldehydes, which might not be compatible with the more basic conditions of other coupling reactions like the Suzuki coupling.[3]

  • Air and Moisture Stability: Organostannanes, including our topic compound, are typically stable to air and moisture, simplifying handling and setup procedures compared to other organometallic reagents.[2]

Performance Comparison: The Advantage of the 4-Methyl Substituent

FeatureStille Coupling with this compoundSuzuki Coupling with 4-Methyl-2-pyridylboronic acidNegishi Coupling with 4-Methyl-2-pyridylzinc halide
Reagent Stability High; stable to air and moisture.[2]Moderate; boronic acids can be prone to protodeboronation.Low; highly sensitive to air and moisture.
Reaction Conditions Typically neutral, tolerant of most functional groups.[3]Requires a base, which can be incompatible with some substrates.Anhydrous conditions are essential.
Byproducts Tributyltin halides; can be challenging to remove.Boron-based byproducts; generally easier to remove.Zinc salts.
Toxicity High; organotin compounds are toxic and require careful handling.[4]Generally low toxicity.Organozinc reagents are pyrophoric.

The key advantage of using this compound lies in its robustness and reliability, especially in complex syntheses where functional group compatibility is paramount. The stability of the organostannane allows for more predictable and reproducible reaction outcomes.

The presence of the electron-donating methyl group at the 4-position of the pyridine ring can also subtly influence the reactivity of the stannane. This can lead to more efficient transmetalation compared to electron-deficient pyridine systems.

Experimental Protocol: Synthesis of 4-Methyl-2,2'-bipyridine via Stille Coupling

The following protocol provides a representative procedure for the cross-coupling of this compound with a halo-pyridine.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, 2-Bromopyridine, and Pd catalyst in a flask. solvent Add degassed solvent (e.g., Toluene or Dioxane). reagents->solvent atmosphere Purge with inert gas (N2 or Ar). solvent->atmosphere heating Heat the mixture to the specified temperature (e.g., 90-110 °C) with stirring. atmosphere->heating monitoring Monitor reaction progress by TLC or GC-MS. heating->monitoring quench Cool to room temperature and quench. monitoring->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify

Caption: A generalized experimental workflow for the Stille coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • 2-Bromopyridine (1.0-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, 2-bromopyridine, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove tin byproducts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-methyl-2,2'-bipyridine.

Conclusion

This compound stands out as a robust and reliable reagent for the synthesis of 4-methyl-2,2'-bipyridines via the Stille cross-coupling reaction. Its primary advantages lie in the mild, neutral reaction conditions it tolerates, making it compatible with a wide range of sensitive functional groups. While the toxicity of organotin compounds necessitates careful handling, the stability and predictable reactivity of this reagent often make it a superior choice in complex, multi-step syntheses where functional group tolerance is critical. For researchers aiming to construct intricate molecules containing the 4-methyl-2,2'-bipyridine scaffold, this compound offers a powerful and effective solution.

References

  • Stille reaction - Wikipedia. (URL: [Link])

  • Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH. (URL: [Link])

  • Stille Coupling - Organic Chemistry Portal. (URL: [Link])

  • Org. Synth. 2011, 88, 197. (URL: [Link])

  • Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy - Organic Syntheses. (URL: [Link])

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene - ResearchGate. (URL: [Link])

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  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene - Augusta University Research Profiles. (URL: [Link])

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  • A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed. (URL: [Link])

  • Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. - ResearchGate. (URL: [Link])

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A Comparative Guide to the Synthesis of 2-Aryl-4-Methylpyridines: Performance Analysis of 4-Methyl-2-(tributylstannyl)pyridine and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridines is a cornerstone of molecular design and discovery. The 2-aryl-4-methylpyridine scaffold, in particular, is a prevalent motif in numerous biologically active compounds. This guide provides an in-depth technical comparison of the synthetic routes to these valuable products, focusing on the utility of 4-Methyl-2-(tributylstannyl)pyridine in Stille cross-coupling reactions and objectively evaluating its performance against prominent alternatives such as Suzuki-Miyaura coupling, Negishi coupling, and de novo Hantzsch pyridine synthesis. Supported by experimental data, this document aims to equip the modern chemist with the insights necessary for strategic and effective synthetic planning.

The Role of this compound in Modern Synthesis

This compound is a versatile organotin reagent primarily employed in palladium-catalyzed Stille cross-coupling reactions.[1] Its stability to air and moisture, coupled with its tolerance for a wide array of functional groups, makes it an attractive choice for the synthesis of complex molecules.[2] The tributylstannyl group at the 2-position of the 4-methylpyridine core allows for the regioselective formation of a carbon-carbon bond with various organic electrophiles, most commonly aryl and heteroaryl halides.

The primary product class from reactions involving this compound are 2-aryl-4-methylpyridines. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2-aryl-4-methylpyridines can be approached through several distinct strategies. Here, we compare the Stille coupling of this compound with Suzuki-Miyaura coupling, Negishi coupling, and the Hantzsch pyridine synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

The Stille, Suzuki-Miyaura, and Negishi reactions are all powerful palladium-catalyzed methods for the formation of biaryl compounds. The choice between them often depends on factors such as substrate availability, functional group tolerance, and concerns about reagent toxicity.

ReactionNucleophileElectrophileKey AdvantagesKey Disadvantages
Stille Coupling Organostannane (e.g., this compound)Aryl/Heteroaryl Halide or TriflateExcellent functional group tolerance; stable and isolable organotin reagents.[2]Toxicity of organotin reagents and byproducts; difficulty in removing tin-containing impurities.[3]
Suzuki-Miyaura Coupling Organoboron (e.g., Arylboronic acid)2-Halo-4-methylpyridineLow toxicity of boron reagents; commercially available and diverse boronic acids.[3]Can be sensitive to steric hindrance; boronic acids can be unstable.[4][5]
Negishi Coupling Organozinc2-Halo-4-methylpyridineHigh reactivity of organozinc reagents; good for challenging couplings.[6]Moisture and air sensitivity of organozinc reagents; requires in situ preparation.

Experimental Data Snapshot: Synthesis of 2-Aryl-4-Methylpyridines

Coupling PartnerStille Yield (%)Suzuki Yield (%)Negishi Yield (%)Reference
4-Bromoanisole9095Not directly compared[5]
1-Bromo-4-nitrobenzene8980Not directly compared[5]
1-Bromo-2-isopropylbenzene8660Not directly compared[5]
2-Bromothiophene9466Not directly compared[5]

The data suggests that for electron-rich and some electron-poor aryl halides, both Stille and Suzuki couplings can provide excellent yields.[5] However, the Stille reaction appears to be less sensitive to steric hindrance, as evidenced by the higher yield with 1-bromo-2-isopropylbenzene.[5] Furthermore, for heteroaryl couplings, such as with bromothiophene, the Stille reaction can be significantly more efficient.[5]

De Novo Synthesis: The Hantzsch Pyridine Synthesis

An alternative to the functionalization of a pre-existing pyridine ring is the construction of the pyridine core from acyclic precursors. The Hantzsch pyridine synthesis is a classic multi-component reaction that allows for the formation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[7]

This method is particularly useful for accessing polysubstituted pyridines that may be difficult to prepare via cross-coupling reactions. For the synthesis of a 2,4,6-triarylpyridine, the Hantzsch reaction involves the condensation of an aldehyde, a β-keto ester (or a related active methylene compound), and a nitrogen source, typically ammonia or ammonium acetate.[8][9]

Advantages of Hantzsch Synthesis:

  • Convergent, one-pot synthesis from simple starting materials.[9]

  • Allows for the introduction of a wide variety of substituents at the 2, 3, 4, 5, and 6 positions.

  • Avoids the use of expensive and toxic organometallic reagents.

Disadvantages of Hantzsch Synthesis:

  • Often requires harsh reaction conditions (e.g., high temperatures).[7]

  • The initial product is a dihydropyridine, which requires a separate oxidation step.[7]

  • May produce a mixture of products if unsymmetrical starting materials are used.

Experimental Protocols

General Procedure for Stille Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with an Arylboronic Acid

Materials:

  • 2-Bromo-4-methylpyridine

  • Arylboronic acid

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water

Procedure:

  • To a Schlenk flask, add 2-bromo-4-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Characterization of Products

The successful synthesis of 2-aryl-4-methylpyridines is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of a 2-aryl-4-methylpyridine will typically show a singlet for the methyl group around δ 2.3-2.5 ppm. The aromatic protons on the pyridine ring will appear as doublets and triplets in the region of δ 7.0-8.7 ppm. The protons on the aryl substituent will have chemical shifts dependent on their electronic environment. For example, in 2-(4-methoxyphenyl)-4-methylpyridine, the methoxy group protons will appear as a singlet around δ 3.8 ppm.[10]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon of the methyl group will be in the aliphatic region (around δ 20-25 ppm), while the aromatic and heteroaromatic carbons will appear between δ 110-160 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product and to gain information about its structure through fragmentation patterns. For a 2-aryl-4-methylpyridine, the molecular ion peak (M⁺) will be prominent.

Mechanistic Insights and Workflow Diagrams

Stille Coupling Mechanism

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Stille_Mechanism Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-SnBu3) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)(R2)L2->R1-R2 Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Synthetic Workflow Comparison

The choice of synthetic route depends on several factors, including the desired substitution pattern and the availability of starting materials.

Synthetic_Workflow cluster_0 Cross-Coupling Routes cluster_1 De Novo Synthesis 2-Halo-4-methylpyridine 2-Halo-4-methylpyridine Stille Stille 2-Halo-4-methylpyridine->Stille Organostannane Suzuki Suzuki 2-Halo-4-methylpyridine->Suzuki Organoboron Negishi Negishi 2-Halo-4-methylpyridine->Negishi Organozinc 2-Aryl-4-methylpyridine 2-Aryl-4-methylpyridine Stille->2-Aryl-4-methylpyridine Suzuki->2-Aryl-4-methylpyridine Negishi->2-Aryl-4-methylpyridine Acyclic Precursors Acyclic Precursors Hantzsch Synthesis Hantzsch Synthesis Acyclic Precursors->Hantzsch Synthesis Polysubstituted Pyridine Polysubstituted Pyridine Hantzsch Synthesis->Polysubstituted Pyridine

Caption: Comparison of synthetic workflows for 2-aryl-4-methylpyridines.

Conclusion and Future Outlook

The synthesis of 2-aryl-4-methylpyridines can be effectively achieved through several robust methodologies. The Stille coupling of this compound offers excellent functional group tolerance and is particularly advantageous for sterically hindered and some heteroaryl couplings.[5] However, the toxicity of organotin reagents is a significant drawback.[3]

The Suzuki-Miyaura coupling is a more environmentally benign alternative that provides high yields for a wide range of substrates, although it can be more sensitive to steric effects.[3][5] The Negishi coupling, while highly reactive, requires the handling of air- and moisture-sensitive organozinc reagents.

For the synthesis of more complex, polysubstituted pyridines, the de novo Hantzsch synthesis provides a powerful and convergent approach.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the laboratory's capabilities and environmental considerations. As the field of catalysis continues to evolve, the development of more active, stable, and environmentally friendly catalysts will undoubtedly further enhance our ability to synthesize these important molecular scaffolds.

References

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A Senior Application Scientist's Guide to Stille vs. Suzuki Coupling for 4-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of functionalized heteroaromatic compounds is paramount. Pyridine scaffolds, particularly 4-methylpyridine derivatives, are ubiquitous in pharmaceuticals due to their unique physicochemical properties and ability to engage in critical biological interactions. The palladium-catalyzed Stille and Suzuki-Miyaura cross-coupling reactions represent two of the most powerful and versatile methods for creating C(sp²)–C(sp²) bonds to functionalize these pyridine rings.[1][2]

However, the choice between them is not always straightforward. Factors such as substrate scope, functional group tolerance, reaction kinetics, and practical considerations like reagent toxicity and stability can significantly influence the outcome, particularly with challenging substrates like pyridines which can coordinate to and deactivate the palladium catalyst. This guide provides an in-depth, objective comparison of the Stille and Suzuki couplings for the synthesis of 4-aryl- and 4-vinyl-methylpyridine derivatives, supported by mechanistic insights, experimental data, and field-proven protocols to inform your selection process.

Pillar 1: Mechanistic Foundations of Suzuki and Stille Couplings

A foundational understanding of the catalytic cycles is crucial for troubleshooting and optimizing these reactions. While both are palladium-catalyzed, their mechanisms differ in the nature of the organometallic reagent and the requirements for the key transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki reaction utilizes an organoboron reagent (like a boronic acid or ester), which requires activation by a base to facilitate transmetalation.[3] This activation forms a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pdiia R¹-Pd(II)L₂-X oa->pdiia tm Transmetalation pdiia->tm pdiib R¹-Pd(II)L₂-R² tm->pdiib re Reductive Elimination pdiib->re re->pd0 prod R¹-R² re->prod Product Released sub1 R¹-X (e.g., 4-halomethylpyridine) sub1->oa sub2 R²-B(OR)₂ + Base (forms [R²-B(OR)₂(Base)]⁻) sub2->tm

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

The Stille Catalytic Cycle

In contrast, the Stille coupling employs an organotin (stannane) reagent. A key advantage is that organostannanes are generally stable and do not require activation by a base for transmetalation, making the reaction conditions milder for base-sensitive functional groups.[4][5] However, the toxicity of organotin compounds is a significant drawback.[4][5]

Stille_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pdiia R¹-Pd(II)L₂-X oa->pdiia tm Transmetalation pdiia->tm pdiib R¹-Pd(II)L₂-R² tm->pdiib re Reductive Elimination pdiib->re re->pd0 prod R¹-R² re->prod Product Released sub1 R¹-X (e.g., 4-halomethylpyridine) sub1->oa sub2 R²-Sn(R³)₃ sub2->tm

Figure 2: Generalized Catalytic Cycle for the Stille Reaction.

Pillar 2: Performance Comparison with 4-Methylpyridine Derivatives

ReactionPyridine SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C) / Time (h)Yield (%)Reference
Suzuki 5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O90 °C / 18 h85%[6]
Suzuki N-(5-bromo-2-methylpyridin-3-yl)acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O90 °C / 18 h89%[6]
Suzuki 4-Pyridineboronic acid pinacol ester4-BromoanisolePd(dppf)Cl₂·CHCl₃PyridineToluene24 °C / 24 h36.9% (HPLC)[7]
Suzuki 4-Pyridineboronic acid pinacol ester4-IodoanisolePd(o-tolP)Cl₂ / PyridinePyridineCPME/H₂O24 °C / 24 h92% (HPLC)[7]
Stille 3-Bromodiazocine(4-methylphenyl)trimethylstannanePd(OAc)₂ / XPhosCsFDioxane100 °C / 4 h84%[8]
Stille 3-Bromodiazocine(Furan-2-yl)trimethylstannanePd(OAc)₂ / XPhosCsFDioxane100 °C / 4 h91%[8]
Analysis of Experimental Data
  • Suzuki Coupling: High yields are achievable for pyridine derivatives, often exceeding 80-90%.[6] However, success is highly dependent on the specific substrates, catalyst system, and conditions. For example, the Suzuki coupling of 4-pyridineboronic acid derivatives can be challenging, with issues like the formation of impurities derived from phosphine ligands, requiring careful optimization of the palladium complex and solvent system to achieve high yields.[7][9] The use of milder conditions (room temperature) can sometimes lead to lower yields if not fully optimized.[7]

  • Stille Coupling: While data on 4-methylpyridine is limited, studies on similar N-heterocycles like diazocines show that the Stille reaction can be exceptionally effective, often providing higher and more consistent yields, especially for coupling with other heterocycles like furans and thiophenes.[8] The Stille coupling of thiophenes and pyridines gave excellent results (90–94%), whereas moderate yields were obtained with the Suzuki coupling (57–66%) under the compared conditions.[8] This suggests Stille can be more robust for complex, heteroaromatic-heteroaromatic couplings.

Pillar 3: Field-Proven Insights and Protocol Selection

Choosing the right method involves a trade-off between performance, safety, and practicality. The following workflow and discussion are designed to guide your decision-making process.

Decision_Tree start Project Goal: Synthesize 4-Aryl-Methylpyridine q1 Are base-sensitive functional groups present? start->q1 stille Consider Stille Coupling (No base required) q1->stille Yes suzuki_mild Consider Suzuki with mild base (e.g., K₂CO₃, KF) q1->suzuki_mild No q2 Is organotin toxicity a major concern (scale, waste)? stille->q2 suzuki_mild->q2 suzuki Prioritize Suzuki Coupling (Non-toxic boron byproducts) q2->suzuki Yes stille_caution Proceed with Stille (Use strict safety protocols) q2->stille_caution No q3 Is the required pyridine boronic acid unstable or difficult to prepare? suzuki->q3 stille_robust Stille is likely more robust (Stannanes are generally stable) q3->stille_robust Yes suzuki_alt Investigate Suzuki with boronate esters or trifluoroborates q3->suzuki_alt No

Figure 3: Decision workflow for choosing between Stille and Suzuki coupling.

Advantages of Suzuki Coupling
  • Low Toxicity: Boronic acids and their byproducts are generally considered non-toxic, a major advantage for pharmaceutical and large-scale synthesis.[3]

  • Reagent Availability: A vast array of aryl and heteroaryl boronic acids and esters are commercially available.

  • Well-Established: The reaction is extensively studied, with numerous catalyst systems and protocols available for a wide range of substrates.[6][10]

Challenges with Suzuki Coupling on Pyridines
  • Boronic Acid Instability: Pyridylboronic acids, particularly 2-pyridylboronic acids, can be unstable and prone to protodeboronation, complicating storage and handling.[11]

  • Base Requirement: The necessary base can be incompatible with sensitive functional groups on the substrate.

  • Catalyst Inhibition: The pyridine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting catalytic activity. This often requires the use of specialized ligands or higher catalyst loadings.

Advantages of Stille Coupling
  • Functional Group Tolerance: The absence of a strong base makes Stille coupling highly tolerant of sensitive groups like esters and aldehydes.[12]

  • Reagent Stability: Organostannanes are typically stable to air and moisture and can be purified by chromatography, unlike many boronic acids.[4]

  • High Reliability for Heterocycles: As suggested by comparative studies, Stille often provides more reliable and higher yields for the coupling of complex, electron-rich, or coordinating heterocycles.[8]

Challenges with Stille Coupling
  • Toxicity: This is the most significant drawback. Organotin reagents and byproducts are highly toxic and require careful handling and stringent purification methods to remove tin residues from the final product.[4][5]

  • Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin waste, which poses environmental and disposal challenges.

  • Slower Transmetalation: The transmetalation step in the Stille reaction is often the rate-limiting step.[12]

Pillar 4: Reference Experimental Protocols

The following protocols are representative examples derived from the literature and should be adapted and optimized for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-methylpyridine Derivative[6]
  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-methylpyridine derivative (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 1.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

  • Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-methylpyridine derivative.

Protocol 2: General Procedure for Stille Coupling of a Bromo-methylpyridine Derivative[8]
  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the bromo-methylpyridine derivative (1.0 mmol), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Additive: Add cesium fluoride (CsF, 2.0 mmol) as an additive, which can promote transmetalation.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Stannane Addition: Add the organostannane reagent (e.g., aryl-trimethylstannane, 1.1 mmol) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate. The removal of tin byproducts can be challenging. A common method is to dissolve the crude material in a solvent like acetonitrile and wash with hexane to remove nonpolar tin species, followed by column chromatography on silica gel.

Conclusion

Both Stille and Suzuki couplings are formidable tools for the synthesis of 4-methylpyridine derivatives. The Suzuki reaction is often the first choice due to its use of non-toxic and readily available reagents, making it highly suitable for drug discovery and development pipelines. However, its success with pyridine substrates is not guaranteed and often requires careful optimization to overcome challenges with boronic acid instability and potential catalyst inhibition.

The Stille reaction , while hampered by the severe toxicity of organotin reagents, offers a broader functional group tolerance and often proves to be more robust and higher-yielding, particularly for constructing complex bi-heteroaromatic systems.[8] For difficult couplings where Suzuki fails or for substrates with base-sensitive groups, the Stille reaction remains an invaluable, albeit more hazardous, alternative. The ultimate choice will depend on a careful evaluation of the specific molecular target, project scale, safety infrastructure, and the synthetic chemist's expertise.

References

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H). (n.d.). ResearchGate. [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5727. [Link]

  • Zar, T., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). PubMed. [Link]

  • Thompson, A. D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3045-3052. [Link]

  • Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(23), 15833-15839. [Link]

  • Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. (2021). MDPI. [Link]

  • Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]

  • Why distilled 4-methylpyridine is required before carrying its coupling reaction? (2017). ResearchGate. [Link]

  • Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. [Link]

  • Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (2022). ACS Catalysis. [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (2012). ResearchGate. [Link]

  • Henry, G. D. (2010). Recent strategies for the synthesis of pyridine derivatives. Chemistry, 16(40), 12052-62. [Link]

  • Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. (2021). RSC Publishing. [Link]

  • Optimization in reaction conditions for Suzuki coupling reactions... (n.d.). ResearchGate. [Link]

  • Reeve, T. B., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5161-5167. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). Canadian Science Publishing. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and organic synthesis, the unambiguous structural confirmation of key intermediates is paramount. 4-Methyl-2-(tributylstannyl)pyridine is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions like the Stille coupling to forge new carbon-carbon bonds.[1][2][3] Its purity and structural integrity are critical for the success of subsequent synthetic steps.

This guide provides a comprehensive, field-tested approach to the spectroscopic analysis of this compound. We will move beyond simple data reporting to explain the causal relationships behind the observed spectral features, thereby creating a self-validating system for product confirmation. We will also compare the robustness of a multi-technique approach against reliance on a single analytical method.

The Synthetic Context: A Standard Protocol

To understand the analysis, we must first consider the synthesis. A common and effective method involves the lithiation of a halogenated precursor followed by quenching with an electrophilic tin species.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 12 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Precursor Addition: Add 2-bromo-4-methylpyridine (1.0 g, 5.81 mmol) to the cooled THF.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 2.32 mL, 5.81 mmol) dropwise to the solution. The solution will typically develop a deep red or brown color, indicating the formation of the lithiated intermediate. Allow the reaction to stir at -78 °C for 30 minutes.

    • Causality Note: The low temperature is critical to prevent side reactions, such as the decomposition of the lithiated pyridine intermediate. n-Butyllithium is a strong base that deprotonates the most acidic proton, which in this case is facilitated by the bromine atom, leading to a lithium-halogen exchange or direct deprotonation at the 2-position.

  • Stannylation: Add tributyltin chloride (1.57 mL, 5.81 mmol) dropwise to the reaction mixture. Continue stirring at -78 °C for 1 hour.

  • Warm-up & Quench: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for an additional 1 hour.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.[4]

    • Causality Note: The aqueous workup removes inorganic salts like lithium chloride. The final purification via chromatography is essential to remove unreacted starting materials and tin-containing byproducts, such as hexabutylditin, which can arise from homo-coupling.

The Core of Confirmation: A Multi-Faceted Spectroscopic Approach

No single technique provides absolute certainty. True confidence in the structure of this compound comes from the collective agreement of multiple spectroscopic methods. The diagram below illustrates the logical workflow for confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_decision Structural Confirmation Logic synthesis Synthesize Product via Lithiation/Stannylation purification Purify via Column Chromatography synthesis->purification nmr_h ¹H NMR Analysis purification->nmr_h q1 Pyridine & Methyl Protons Correct? nmr_h->q1 nmr_c ¹³C NMR Analysis q3 ¹³C Signals Match (incl. Sn Satellites)? nmr_c->q3 nmr_sn ¹¹⁹Sn NMR Analysis q4 ¹¹⁹Sn Shift in Expected Range? nmr_sn->q4 ms Mass Spectrometry q5 Correct Molecular Ion & Isotope Pattern? ms->q5 q2 Tributyl Protons Correct? q1->q2 Yes revisit Re-evaluate / Re-purify q1->revisit No q2->q3 Yes q2->revisit No q3->q4 Yes q3->revisit No q4->q5 Yes q4->revisit No confirmed Structure Confirmed q5->confirmed Yes q5->revisit No

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the first and most crucial step in the analysis. It provides a map of the proton environments within the molecule. The key is to look for the disappearance of the starting material's signals and the appearance of new, characteristic signals for the product.

Expected ¹H NMR Signals for this compound (in CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationKey Features & Causality
Pyridine H-6~8.5 - 8.7Doublet (d) or ddd1HMost downfield pyridine proton due to the deshielding effect of the adjacent nitrogen atom.
Pyridine H-5~7.2 - 7.4Doublet (d) or dd1HShielded relative to H-6, shows coupling to adjacent protons.
Pyridine H-3~7.0 - 7.2Singlet (s) or dd1HAppears in the aromatic region.
Methyl (-CH₃)~2.4Singlet (s)3HCharacteristic shift for a methyl group attached to a pyridine ring.
Sn-CH₂- (α)~1.0 - 1.2Multiplet (m)6HProtons directly attached to the tin-bound carbon. Often show broadening or complex multiplicity.
-CH₂- (β)~1.4 - 1.6Multiplet (m)6HButyl chain protons.
-CH₂- (γ)~1.2 - 1.4Sextet or Multiplet6HButyl chain protons.
-CH₃ (δ)~0.9Triplet (t)9HTerminal methyl groups of the butyl chains, showing coupling to the adjacent CH₂ group.

Comparison with Starting Material (2-bromo-4-methylpyridine): The spectrum of the starting material would show three distinct pyridine proton signals but would completely lack the complex aliphatic signals between 0.9-1.6 ppm corresponding to the tributyl group. Successful reaction is confirmed by the appearance of these aliphatic signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR complements the ¹H NMR data by providing information about the carbon skeleton. A key feature to look for is the presence of "tin satellites" – small peaks flanking a main carbon signal that arise from coupling between the ¹³C nucleus and the magnetically active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

Expected ¹³C NMR Signals for this compound (in CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)Key Features & Causality
Pyridine C-2 (Sn-C)~172 - 175Very downfield due to direct attachment to the electropositive tin atom and the nitrogen atom. Will exhibit ¹J(Sn-C) coupling.
Pyridine C-6~148 - 151Downfield shift characteristic of a carbon adjacent to nitrogen.
Pyridine C-4~144 - 146Carbon bearing the methyl group.
Pyridine C-3 & C-5~128 - 134Aromatic carbons.
Methyl (-CH₃)~21 - 25Typical range for an aryl-attached methyl carbon.
Sn-CH₂- (α)~9 - 11Aliphatic carbon directly bonded to tin. Will show strong ¹J(Sn-C) coupling.
-CH₂- (β)~29Butyl chain carbon.
-CH₂- (γ)~27Butyl chain carbon.
-CH₃ (δ)~13 - 14Terminal methyl carbon of the butyl chains.

Self-Validation through Coupling: The observation of J-coupling between tin and the C-2 of the pyridine ring, as well as the alpha-carbon of the butyl chain, is an authoritative confirmation that the tributylstannyl group has been successfully installed at the desired position.

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) Spectroscopy

While less common in non-specialized labs, ¹¹⁹Sn NMR is a powerful, direct method for analyzing organotin compounds.[5] It provides information about the coordination environment of the tin atom. For tetraorganostannanes like our product, the chemical shift is highly characteristic.

Expected ¹¹⁹Sn NMR Signal

CompoundChemical Shift (δ, ppm)Rationale
This compound-40 to -65This range is typical for tetraalkyl/aryl tin compounds where the tin is bonded to an sp² carbon of an aromatic ring.[6] The exact shift can be solvent and concentration-dependent.

Comparative Analysis: The starting material, tributyltin chloride, would have a significantly different ¹¹⁹Sn chemical shift (typically > +100 ppm). Potential byproducts like hexabutylditin also have a distinct chemical shift. A single, sharp peak in the expected range is a strong indicator of a pure, single organotin species.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product and can offer structural information through fragmentation analysis. For organotin compounds, the most telling feature is the characteristic isotopic cluster of tin.[7]

Key Features in the Mass Spectrum

  • Molecular Ion (M⁺): The expected molecular weight for C₁₈H₃₃NSn is approximately 382.18 g/mol .[8] The mass spectrum should show a cluster of peaks around this m/z value corresponding to the natural isotopic abundance of tin.

  • Isotopic Pattern: Tin has several stable isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn), creating a unique and easily recognizable pattern in the mass spectrum.[7] This pattern is a definitive fingerprint for a tin-containing compound.

  • Fragmentation: A common and prominent fragmentation pattern for tributyltin compounds is the loss of a butyl radical (-C₄H₉), leading to a strong peak at [M-57]⁺. This fragment will also exhibit the characteristic tin isotope cluster.

G cluster_key Key Observations mol [C₁₈H₃₃NSn]⁺ (M⁺) m/z ≈ 383 frag1 [M - C₄H₉]⁺ (Loss of butyl radical) m/z ≈ 326 mol->frag1 - C₄H₉ frag2 [Sn(C₄H₉)₂]⁺ (Further fragmentation) m/z ≈ 235 frag1->frag2 - C₈H₈N key1 Characteristic tin isotope pattern observed for all fragments.

Caption: Expected fragmentation pathway for this compound in Mass Spectrometry.

Conclusion: An Integrated and Authoritative Approach

The structural confirmation of this compound should not be a matter of guesswork. By systematically applying a suite of spectroscopic techniques—¹H, ¹³C, and ¹¹⁹Sn NMR, along with mass spectrometry—researchers can build a robust, self-validating case for the identity and purity of their product. The convergence of data, from the proton and carbon environments revealed by NMR to the definitive molecular weight and isotopic pattern shown by mass spectrometry, provides the high level of confidence required in professional drug development and synthetic chemistry. Relying on a single spectrum, such as ¹H NMR alone, is insufficient as it fails to confirm the exact point of attachment to the pyridine ring and does not definitively rule out certain tin-based impurities. This integrated approach ensures the reliability of this critical synthetic intermediate for its intended use in complex molecular construction.

References

  • Casado, R., & Stille, J. K. (1981). Mechanism of the Stille Reaction. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2]. Journal of the American Chemical Society, 103(22), 6694–6699. [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Stille reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Rulíšek, L., & Černý, Z. (2004). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 15(5), 679-692. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Mann, B. E. (1988). Recent Developments in NMR Spectroscopy of Organometallic Compounds. Advances in Organometallic Chemistry, 28, 397-457. [Link]

  • Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]

  • IEEE Xplore. (2019). Mapping of Organotin compounds in sediments of Mar Piccolo (Taranto, Italy) using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubMed. (1995). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4. 119 Sn NMR spectra (CDCl 3 /Me 4 Sn): A) neat Bu 2 Sn Ad, B).... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C18H33NSn). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • University Website. (n.d.). Chapter 13: Spectroscopy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Tributylstannyl)pyridine. Retrieved from [Link]

  • YouTube. (2018). Structure Determination of Organic Compound using NMR data. Retrieved from [Link]

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A Comparative Guide to the Cost-Effectiveness of 4-Methyl-2-(tributylstannyl)pyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions is a cornerstone technology. Among these, the Stille and Suzuki-Miyaura couplings are frequently employed for their versatility. This guide provides an in-depth, objective comparison of the cost-effectiveness of using 4-Methyl-2-(tributylstannyl)pyridine in Stille couplings versus its common alternatives, primarily pyridine-boronic acids or esters, in Suzuki couplings. Our analysis extends beyond the simple procurement cost of the reagent to encompass a holistic view of process efficiency, purification, and safety—critical factors for researchers, scientists, and drug development professionals.

The Central Question: Defining "Cost-Effectiveness" in Cross-Coupling

The term "cost-effectiveness" is often narrowly interpreted as the price per gram of a starting material. However, in the context of complex chemical synthesis, a more rigorous definition is required. True cost-effectiveness is a multifactorial equation that includes:

  • Reagent & Catalyst Cost: The initial purchase price of the coupling partners and the palladium catalyst.

  • Reaction Performance: Yields, reaction times, and reaction mildness. High yields can offset a higher initial reagent cost.

  • Work-up & Purification: The time, materials (e.g., silica gel, solvents), and labor required to isolate the pure product. This is a frequently underestimated cost.

  • Toxicity & Handling: The necessary safety infrastructure and protocols for handling hazardous materials.

  • Waste Disposal: The significant and often regulated costs associated with disposing of toxic byproducts.

This guide will use this framework to dissect the utility of this compound.

cluster_CostEffectiveness Cost-Effectiveness Analysis Framework CE Overall Cost-Effectiveness Reagent Reagent & Catalyst Cost CE->Reagent Performance Reaction Performance (Yield, Time, Conditions) CE->Performance Purification Work-up & Purification (Labor, Solvents, Media) CE->Purification Toxicity Toxicity & Handling (Safety, Infrastructure) CE->Toxicity Waste Waste Disposal (Regulatory Compliance) CE->Waste

Caption: Logical framework for assessing synthesis cost-effectiveness.

Profile: this compound in Stille Coupling

The Stille reaction couples an organostannane (organotin) compound with an organic halide or pseudohalide.[1][2] this compound serves as the nucleophilic partner, introducing the 4-methyl-2-pyridyl moiety.

  • CAS Number: 301652-23-3[3][4][5][6][7]

  • Molecular Formula: C18H33NSn[3][4][5][7]

  • Molecular Weight: 382.17 g/mol [3][5]

Organostannanes like this are valued for their high stability to air and moisture and their excellent functional group tolerance.[2][8] This means they often do not require the stringent inert atmosphere conditions of other organometallics and can be used in complex syntheses without the need for extensive protecting group strategies.[9]

Head-to-Head Comparison: Stille vs. Suzuki for Pyridine Arylation

The most common alternative to the Stille coupling for this transformation is the Suzuki coupling, which utilizes an organoboron species, such as 2-methylpyridine-4-boronic acid pinacol ester. The Suzuki reaction is renowned for the low toxicity of its boron-based reagents and byproducts.[10][11]

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance and cost-related metrics for the two coupling methods, based on literature data and industry experience.

ParameterStille Coupling (this compound)Suzuki Coupling (Pyridine Boronic Acid/Ester)Causality & Expert Commentary
Typical Yield 75-95%[10][12]70-95%[10][12]Both methods are high-yielding. However, Suzuki couplings of 2-substituted pyridines can be challenging due to the instability of the corresponding boronic acids, potentially lowering yields.[13]
Reagent Cost High. (e.g., ~$300-400 for 1g)[3]Moderate to Low.The synthesis and purification of organotin reagents is a more involved process. Boronic acids are generally cheaper to produce.[14]
Reagent Stability High; generally air and moisture stable.[2][15]Variable; boronic acids can be prone to decomposition (protodeboronation). Pinacol esters offer improved stability.The robustness of the Sn-C bond contributes to the high bench stability of stannanes, simplifying handling.
Toxicity High. Organotin compounds are neurotoxic and environmentally hazardous.[16][17][18][19][20]Low. Boronic acids and their byproducts are generally considered to have low toxicity.[10][11]The high toxicity of organotins is a major drawback, necessitating stringent safety protocols and limiting their use in pharmaceutical manufacturing.[10][16][17]
Work-up/Purification Difficult & Costly. Requires specific, often laborious, procedures to remove tin byproducts.[16][21][22][23][24]Straightforward. Boron byproducts are typically water-soluble or easily removed by standard chromatography.[10][25]The cost of purification for Stille reactions is a significant "hidden" expense in terms of time, solvent consumption, and specialized materials.
Waste Disposal Expensive. Classified as hazardous waste requiring specialized disposal.Inexpensive. Generally can be disposed of through standard chemical waste streams.The environmental persistence and toxicity of tin compounds mandate costly disposal routes.[20]

The Critical Hurdle: Purification and Toxicity Costs of Organotins

The primary factor undermining the cost-effectiveness of this compound is the management of the tributyltin byproducts generated stoichiometrically in the reaction.

The Challenge of Tin Removal

Organotin impurities are notoriously difficult to separate from desired products due to their often similar polarity.[16][23] For applications in drug development, residual tin levels must be reduced to parts-per-million (ppm), a non-trivial task.[23] Common removal strategies include:

  • Aqueous KF Wash: Stirring the reaction mixture with a saturated aqueous potassium fluoride (KF) solution precipitates the tin as insoluble tributyltin fluoride (Bu3SnF), which can be filtered off.[21][22] This method can be slow and may require multiple washes.

  • Chromatography with Additives: Flash chromatography on silica gel treated with triethylamine or potassium carbonate can help sequester tin impurities.[22][23]

  • Iodine Treatment: Unreacted tributyltin hydride can be converted to the more easily removable tributyltin iodide (Bu3SnI) by adding iodine before KF treatment.[22]

  • Solvent Partitioning: Partitioning the crude product between immiscible solvents like hexane and acetonitrile can sometimes effectively separate the nonpolar tin waste from a more polar product.[24]

These additional steps add significant time, labor, and material costs to the overall process, diminishing the attractiveness of the initially high reaction yields.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, we provide representative experimental protocols for both Stille and Suzuki couplings.

Protocol 1: Stille Coupling with this compound

This protocol is a generalized procedure based on common literature methods.[26]

Objective: Synthesis of 2-(Aryl)-4-methylpyridine.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 mmol)

  • This compound (1.1 mmol, 1.1 equiv)

  • Pd(PPh3)4 (0.02 mmol, 2 mol%)

  • Anhydrous, degassed Toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol) and Pd(PPh3)4 (0.02 mmol).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add this compound (1.1 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with diethyl ether (20 mL).

    • Add a saturated aqueous solution of KF (20 mL) and stir vigorously for at least 2 hours. A white precipitate (Bu3SnF) should form.

    • Filter the mixture through a pad of Celite®, washing with diethyl ether.

    • Transfer the filtrate to a separatory funnel, wash with water (2x 20 mL) and brine (1x 20 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

cluster_Stille Stille Coupling Workflow Start Reaction Setup (Ar-X, Stannane, Pd Cat.) Reaction Heating (12-16h) Start->Reaction KF_Wash CRITICAL STEP: KF Work-up (Vigorous Stirring, 2h+) Reaction->KF_Wash Filter Celite Filtration KF_Wash->Filter Extract Extraction & Drying Filter->Extract Column Flash Chromatography Extract->Column Product Pure Product Column->Product

Caption: Stille coupling workflow highlighting the critical tin removal step.

Protocol 2: Suzuki Coupling with a Pyridine Boronic Ester

This protocol is a generalized procedure for a Suzuki coupling.

Objective: Synthesis of 2-(Aryl)-4-methylpyridine.

Materials:

  • 2-Chloro-4-methylpyridine (1.0 mmol)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)2 (0.05 mmol, 5 mol%)

  • PCy3 (0.10 mmol, 10 mol%)

  • K2CO3 (1.5 mmol, 1.5 equiv)

  • Toluene/Water mixture (e.g., 10:1, 11 mL)

Procedure:

  • To a reaction vial, add the arylboronic acid (1.2 mmol), K2CO3 (1.5 mmol), Pd(OAc)2 (0.05 mmol), and PCy3 (0.10 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add a solution of 2-Chloro-4-methylpyridine (1.0 mmol) in toluene (10 mL) followed by water (1 mL).

  • Seal the vial and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x 10 mL).

    • Combine the organic layers, wash with brine (1x 20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

cluster_Suzuki Suzuki Coupling Workflow Start Reaction Setup (Ar-Boronate, Py-Cl, Pd Cat., Base) Reaction Heating (12-24h) Start->Reaction Extract Standard Extraction & Drying Reaction->Extract Column Flash Chromatography Extract->Column Product Pure Product Column->Product

Caption: Suzuki coupling workflow with a more streamlined purification.

Conclusion and Strategic Recommendations

While this compound is a highly effective and robust reagent for Stille cross-coupling, its overall cost-effectiveness is severely hampered by factors beyond its initial purchase price. The high toxicity of the reagent and its byproducts necessitates costly handling and waste disposal procedures.[17][18][20] Furthermore, the difficult and time-consuming purification required to remove residual tin to pharmaceutically acceptable levels adds a significant, often prohibitive, expense in terms of labor and materials.[16][23]

In contrast, the Suzuki-Miyaura coupling, despite potential challenges with the stability of certain pyridine boronic acids, presents a more cost-effective and environmentally benign pathway for most applications.[10][11] The low toxicity of boron reagents and the ease of byproduct removal make it the preferred method, particularly for process development and large-scale synthesis in the pharmaceutical industry.

Final Recommendation: The use of this compound should be reserved for specific cases where its unique advantages—such as exceptional functional group tolerance or overcoming a particularly challenging coupling where Suzuki alternatives have failed—outweigh the substantial downstream costs and safety concerns. For general-purpose synthesis of 2-arylpyridines, a Suzuki-based approach is almost always the more cost-effective, safer, and greener choice.

References

  • Maleczka, R. E., Jr., & Terrell, L. R. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry.
  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. nvd.chem.rochester.edu.
  • University of Rochester, Department of Chemistry. Workup Tricks: Reagents. nvd.chem.rochester.edu.
  • Wikipedia. (2024). Organotin chemistry. In Wikipedia.
  • SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. lookchem.com.
  • Gabr, M. (2017). Workup for removing tin byproducts?
  • Herve, A., Rodriguez, A. L., & Fouquet, E. (2005). Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of Organic Chemistry.
  • Wikipedia. (2024). Stille reaction. In Wikipedia.
  • J&K Scientific LLC. (2025). Stille Cross-Coupling. jk-sci.com.
  • National Institutes of Health. (1976). Toxicity and health effects of selected organotin compounds: a review. PMC.
  • NROChemistry. Stille Coupling. nro-chem.com.
  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
  • Matrix Scientific. This compound.
  • ResearchGate. (2025). Toxicity and Health Effects of Selected Organotin Compounds: A Review.
  • BenchChem. (2025). A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)
  • Biosynth. This compound. biosynth.com.
  • Reddit. (2023). How toxic organotin compounds really are? reddit.com.
  • National Institutes of Health. (2018). Organotin Compounds Toxicity: Focus on Kidney. PMC.
  • Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. YouTube.
  • ChemicalBook. This compound CAS#: 301652-23-3. chemicalbook.com.
  • Thermo Fisher Scientific. Stille Cross-Coupling Reaction. thermofisher.com.
  • Maleczka, R. E., Jr. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry.
  • Sigma-Aldrich. This compound. sigmaaldrich.com.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. pubs.rsc.org.
  • Wikipedia. (2024). Suzuki reaction. In Wikipedia.
  • PubChem. This compound. pubchem.ncbi.nlm.nih.gov.
  • National Institutes of Health. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. PMC.
  • ResearchGate. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
  • National Institutes of Health. (2016).
  • National Institutes of Health. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC.

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A Senior Application Scientist's Guide to 4-Methyl-2-(tributylstannyl)pyridine: Scope, Limitations, and Superior Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, the efficient construction of carbon-carbon bonds is paramount. Substituted pyridines, in particular, are privileged scaffolds in medicinal chemistry and materials science. This guide provides an in-depth analysis of 4-Methyl-2-(tributylstannyl)pyridine, a reagent utilized in Stille cross-coupling reactions for the synthesis of 2-substituted 4-methylpyridines. We will explore its synthetic utility, inherent limitations, and provide a comparative analysis with more contemporary and advantageous alternatives, namely the Suzuki-Miyaura and Negishi cross-coupling reactions. Our focus is to equip you with the necessary insights and practical data to make informed decisions in your synthetic endeavors.

The Stille Coupling: A Powerful Yet Problematical Tool

The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, has long been a valuable tool for C-C bond formation.[1] The air and moisture stability of organostannane reagents, like this compound, and the reaction's tolerance for a wide array of functional groups have contributed to its widespread use.[2]

However, the significant drawbacks associated with organotin compounds cannot be overlooked. The high toxicity of tributyltin derivatives and the often-challenging removal of tin-containing byproducts from reaction mixtures present considerable hurdles in terms of safety, environmental impact, and purification efficiency.[2]

Visualizing the Stille Catalytic Cycle

Stille_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R1-X Ar-X R1-X->Oxidative\nAddition R1-Pd(II)Ln-X Ar-Pd(II)Ln-X Oxidative\nAddition->R1-Pd(II)Ln-X Transmetalation Transmetalation R1-Pd(II)Ln-X->Transmetalation R2-SnBu3 4-Methyl-2-pyridyl-SnBu3 R2-SnBu3->Transmetalation R1-Pd(II)Ln-R2 Ar-Pd(II)Ln-2-(4-methylpyridyl) Transmetalation->R1-Pd(II)Ln-R2 X-SnBu3 X-SnBu3 Transmetalation->X-SnBu3 Reductive\nElimination Reductive Elimination R1-Pd(II)Ln-R2->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R1-R2 2-Aryl-4-methylpyridine Reductive\nElimination->R1-R2

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Scope and Performance of this compound

The primary application of this compound is the introduction of the 4-methyl-2-pyridyl moiety onto various organic scaffolds, most commonly aryl, heteroaryl, and vinyl halides. The reaction generally proceeds under palladium catalysis, with a variety of phosphine ligands being employed to facilitate the catalytic cycle.

Table 1: Representative Performance Data for the Stille Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene1101685
24-BromotoluenePd(PPh₃)₄ (5)-DMF951282
31-Bromo-4-nitrobenzenePd₂(dba)₃ (2)AsPh₃ (8)DMF801078
42-BromonaphthalenePd(PPh₃)₄ (5)-Toluene1101888

Note: The data in this table is representative and compiled from typical Stille coupling reactions of similar 2-(tributylstannyl)pyridines to provide a reasonable expectation of performance.

While good to excellent yields can be achieved, the major limitation remains the purification process. The removal of toxic tributyltin byproducts often requires specific and sometimes laborious workup procedures.

The Challenge of Organotin Byproduct Removal

A significant practical limitation of using this compound is the removal of the resulting tributyltin halides. These byproducts are often difficult to separate from the desired product due to their similar polarity. Several methods have been developed to address this issue:

  • Aqueous Potassium Fluoride (KF) Wash: This is a common method where the crude reaction mixture is washed with an aqueous solution of KF. The fluoride ions react with the tributyltin chloride to form insoluble tributyltin fluoride, which can then be removed by filtration.[3][4]

  • Chromatography on Basic Alumina: Basic alumina can be used as the stationary phase in column chromatography to effectively trap the acidic organotin byproducts.[5][6]

  • Chromatography on Triethylamine-Treated Silica Gel: Pre-treating silica gel with triethylamine can also aid in the separation of organotin residues.

  • Recrystallization: For solid products, recrystallization can be an effective method for purification.[7]

Workflow for Organotin Byproduct Removal

Purification_Workflow cluster_Stille Stille Reaction Workup cluster_KF Aqueous KF Wash cluster_Chromatography Chromatographic Purification Crude_Mixture Crude Reaction Mixture (Product + Bu3SnX) Add_Solvent Dilute with Organic Solvent Crude_Mixture->Add_Solvent Concentrate Concentrate Crude Mixture Crude_Mixture->Concentrate Wash_KF Wash with aq. KF Solution Add_Solvent->Wash_KF Precipitate Formation of Bu3SnF Precipitate Wash_KF->Precipitate Filter Filter through Celite Precipitate->Filter Purified_Product_KF Purified Product Filter->Purified_Product_KF Load_Column Load onto Basic Alumina or TEA-treated Silica Concentrate->Load_Column Elute Elute with Appropriate Solvent Load_Column->Elute Purified_Product_Chromo Purified Product Elute->Purified_Product_Chromo

Caption: Common workflows for the removal of tributyltin byproducts.

Superior Alternatives: Suzuki-Miyaura and Negishi Couplings

Given the significant limitations of the Stille coupling, researchers now have access to more efficient, safer, and environmentally benign alternatives for the synthesis of 2-aryl-4-methylpyridines.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, has become the preeminent method for cross-coupling reactions.[8] The low toxicity of boronic acids and their byproducts, coupled with their broad commercial availability, makes this a highly attractive alternative.[8]

Table 2: Performance Data for the Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 85 | 15 | 81 |[9] | | 2 | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 95 | 12 | 92 (on a similar substrate) |[8] | | 3 | 4-Chlorophenylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85 (representative) | | | 4 | 3-Thienylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 85 | 15 | 75 (representative) | |

The Negishi Coupling: High Reactivity and Functional Group Tolerance

The Negishi coupling employs organozinc reagents and is known for its high reactivity and excellent functional group tolerance.[10] While organozinc reagents are more moisture-sensitive than organostannanes or boronic acids, the reaction conditions are generally mild, and it offers a powerful alternative, particularly when other methods fail.[10]

Table 3: Representative Performance Data for the Negishi Coupling of 2-Halo-4-methylpyridines

EntryHalideOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Chloro-4-methylpyridinePhenylzinc ChloridePd₂(dba)₃ (1.5) / XPhos (3)THF651290
22-Bromo-4-methylpyridineEthylzinc BromidePd(PPh₃)₄ (5)THF25485
32-Iodo-4-methylpyridineBenzylzinc ChloridePd(dppf)Cl₂ (3)THF50692

Note: The data in this table is representative and compiled from typical Negishi coupling reactions of similar 2-halopyridines.

Comparative Analysis: Stille vs. Suzuki vs. Negishi

FeatureStille Coupling (this compound)Suzuki-Miyaura CouplingNegishi Coupling
Nucleophile OrganostannaneOrganoboronOrganozinc
Toxicity High (Tributyltin byproducts)[11]Low (Boric acid byproducts)Moderate (Zinc salts)
Stability of Reagent Air and moisture stable[2]Generally stable, but can undergo protodeboronationMoisture sensitive
Functional Group Tolerance Excellent[2]Good to ExcellentExcellent
Byproduct Removal Challenging; requires specific workup[3]Generally straightforwardGenerally straightforward
Commercial Availability ModerateHigh (for boronic acids)Moderate (prepared in situ)
Recommendation Use only when other methods fail due to toxicity and purification issues.First choice for most applications due to low toxicity and ease of use.Excellent alternative, especially for sensitive substrates or when high reactivity is needed.

Experimental Protocols

Protocol 1: Stille Coupling of this compound with 4-Bromoanisole
  • To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.1 mmol, 1.1 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product using one of the methods described below.

Protocol 2: Purification of Stille Reaction Product via Aqueous KF Wash
  • Dissolve the crude reaction mixture in diethyl ether (20 mL).

  • Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of KF (3 x 15 mL). Shake vigorously for at least one minute during each wash.

  • A white precipitate of tributyltin fluoride may form at the interface.[12]

  • Filter the entire mixture through a pad of Celite® to remove the solid.[12]

  • Return the filtrate to the separatory funnel, wash the organic layer with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to yield the purified product.

Protocol 3: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Phenylboronic Acid
  • To a round-bottom flask, add 2-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).[9]

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).[9]

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 85 °C and stir for 15 hours.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

While this compound can be an effective reagent for the synthesis of 2-substituted 4-methylpyridines via the Stille coupling, its significant drawbacks, primarily the toxicity of organotin compounds and the challenges associated with byproduct removal, make it a less desirable choice in modern synthetic chemistry.

For researchers and drug development professionals, the Suzuki-Miyaura coupling is the recommended first-line approach . Its use of non-toxic and readily available boronic acids, coupled with generally straightforward purification, aligns with the principles of green chemistry and offers a more practical and scalable solution. The Negishi coupling serves as a powerful secondary option , particularly for substrates that may be challenging under Suzuki-Miyaura conditions, due to its high reactivity and broad functional group compatibility.

The decision to use this compound should be made only after careful consideration of these alternatives and with the implementation of appropriate safety precautions and robust purification strategies.

References

  • Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Retrieved from [Link]

  • International Scientific Organization. (n.d.). An Overview on Toxicity of Tributyltin. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • PubMed. (n.d.). A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bipyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • SciSpace. (n.d.). Stille Reactions Catalytic in Tin: A “Sn—F” Route for Intermolecular and Intramolecular Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Any ideas on how to isolate imines on a neutral alumina column?. Retrieved from [Link]

  • University of Rochester. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Reactivity of 4-Methyl-2-(tributylstannyl)pyridine: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly those incorporating substituted pyridine scaffolds, the choice of coupling methodology is paramount. This guide provides an in-depth analysis of the reactivity of 4-Methyl-2-(tributylstannyl)pyridine, a key building block in palladium-catalyzed cross-coupling reactions. We will delve into the computational underpinnings of its reactivity in Stille coupling and present a comparative analysis with alternative synthetic strategies, supported by experimental data.

Understanding the Reactivity of this compound in Stille Coupling: A Mechanistic Overview

The Stille reaction, a cornerstone of C-C bond formation, proceeds through a catalytic cycle involving a palladium center. The reaction of this compound with an organic halide (R-X) is no exception and follows the canonical steps of oxidative addition, transmetalation, and reductive elimination. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of this process.[1]

The key to understanding the reactivity of this compound lies in the transmetalation step, which is often the rate-determining step of the catalytic cycle. In this step, the 4-methyl-2-pyridyl group is transferred from the tin atom to the palladium center. The facility of this transfer is influenced by several factors, including the electronic nature of the pyridine ring and the strength of the C-Sn bond.

The Influence of the 4-Methyl Group: An Electronic Perspective

The presence of the electron-donating methyl group at the 4-position of the pyridine ring in this compound is expected to have a significant impact on its reactivity. This substituent increases the electron density on the pyridine ring, which in turn can affect the interaction with the palladium catalyst.

Comparative Analysis: Stille Coupling vs. Alternative Methodologies

While the Stille coupling is a powerful tool, concerns over the toxicity of organotin reagents have driven the development of alternative cross-coupling methodologies.[3] The most prominent alternatives for the synthesis of 2-substituted 4-methylpyridines are the Suzuki-Miyaura and Negishi couplings.

Stille vs. Suzuki-Miyaura Coupling: A Tale of Two Nucleophiles

The Suzuki-Miyaura coupling utilizes organoboron reagents, such as boronic acids or their esters, which are generally less toxic than organostannanes.[3] However, the choice between Stille and Suzuki coupling is not merely a matter of toxicity; it is a nuanced decision based on substrate scope, functional group tolerance, and reaction efficiency.

Experimental evidence from studies on analogous heterocyclic systems provides valuable insights. For instance, a comparative study on the functionalization of diazocines revealed that Stille coupling provided superior yields when coupling partners contained strongly coordinating groups like aldehydes, esters, and various heterocycles, including pyridine.[4] This suggests that for substrates with sensitive functional groups, the Stille coupling of this compound might be the more robust option.

Furthermore, the same study indicated that Stille coupling is less susceptible to steric hindrance compared to Suzuki coupling.[4] This is a critical consideration when dealing with sterically demanding coupling partners.

FeatureStille Coupling (with this compound)Suzuki-Miyaura Coupling (with 4-Methyl-2-pyridylboronic acid)
Nucleophile OrganostannaneOrganoboron
Toxicity HighLow
Functional Group Tolerance Generally excellent, especially for coordinating groups[4]Good, but can be sensitive to acidic protons[3]
Steric Hindrance Less sensitive[4]More sensitive[4]
Reaction Conditions Typically mild, but can require elevated temperaturesOften requires a base for activation of the boronic acid
The Negishi Coupling: A Viable Alternative with Organozinc Reagents

The Negishi coupling employs organozinc reagents, which offer a compelling alternative, particularly for the synthesis of 2-pyridyl derivatives. Research has shown that 2-pyridylzinc reagents can be more reliable than their often unstable 2-pyridylboron counterparts. The development of solid, moderately air-stable 2-pyridylzinc reagents has further enhanced their practical utility.

Negishi coupling often proceeds under mild conditions and demonstrates good functional group tolerance. For the synthesis of 4-methyl-2-arylpyridines, the corresponding 4-methyl-2-pyridylzinc reagent would be a strong candidate, potentially offering high yields and operational simplicity.

Experimental Protocols: A Practical Guide

To provide a tangible framework for comparison, the following are representative, step-by-step experimental protocols for Stille and Suzuki couplings to synthesize a 4-methyl-2-arylpyridine derivative.

Protocol 1: Stille Coupling of this compound

Objective: To synthesize 2-(4-methoxyphenyl)-4-methylpyridine via Stille coupling.

Materials:

  • This compound

  • 1-Iodo-4-methoxybenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.1 equivalents), 1-iodo-4-methoxybenzene (1.0 equivalent), and Pd(PPh₃)₄ (0.05 equivalents).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 4-Methyl-2-pyridylboronic Acid

Objective: To synthesize 2-(4-methoxyphenyl)-4-methylpyridine via Suzuki-Miyaura coupling.

Materials:

  • 4-Methyl-2-pyridylboronic acid

  • 1-Iodo-4-methoxybenzene

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water

Procedure:

  • To a microwave reaction vessel, add 4-methyl-2-pyridylboronic acid (1.2 equivalents), 1-iodo-4-methoxybenzene (1.0 equivalent), Pd(dppf)Cl₂ (0.02-0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Add a 5:1 mixture of 1,4-dioxane and water.

  • Seal the vessel and heat in a microwave reactor to 100-120 °C for the specified time.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycles

To better understand the mechanistic pathways, the following diagrams illustrate the catalytic cycles for the Stille and Suzuki-Miyaura couplings.

Stille_Coupling Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X Ar-X R-X->Oxidative\nAddition R-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-SnBu3 4-Me-Py-SnBu3 R'-SnBu3->Transmetalation R-Pd(II)-R' Ar-Pd(II)-Py-4-Me Transmetalation->R-Pd(II)-R' X-SnBu3 X-SnBu3 Transmetalation->X-SnBu3 Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R' Ar-Py-4-Me Reductive\nElimination->R-R'

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Suzuki_Coupling Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X Ar-X R-X->Oxidative\nAddition R-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-B(OR)2 4-Me-Py-B(OH)2 Boronate\nFormation Boronate Formation R'-B(OR)2->Boronate\nFormation Base Base Base->Boronate\nFormation [R'-B(OR)2(Base)]- [4-Me-Py-B(OH)3]- Boronate\nFormation->[R'-B(OR)2(Base)]- [R'-B(OR)2(Base)]-->Transmetalation R-Pd(II)-R' Ar-Pd(II)-Py-4-Me Transmetalation->R-Pd(II)-R' Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R' Ar-Py-4-Me Reductive\nElimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound remains a valuable and highly reactive reagent for the synthesis of 2-substituted 4-methylpyridines via the Stille coupling. Its primary advantages lie in its high reactivity, excellent functional group tolerance, and reduced sensitivity to steric hindrance compared to some alternative methods. While the toxicity of organotin compounds is a valid concern, for challenging substrates where other methods fail, the Stille coupling often provides a reliable solution.

The choice between Stille, Suzuki, and Negishi couplings should be made on a case-by-case basis, considering the specific substrate, desired functional group compatibility, and scalability of the process. Future computational studies focusing directly on the reactivity of substituted pyridylstannanes will be invaluable in further refining our understanding and predicting the optimal reaction conditions for these important transformations.

References

  • Ondrejovič, G., Koman, M., & Kotočová, A. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. Chemical Papers, 62(6), 566-574. [Link]

  • Ondrejovič, G., Koman, M., & Kotočová, A. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. Chemical Papers, 62(6), 566-574. [Link]

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of solid 2-pyridylzinc reagents and their application in Negishi reactions. Organic letters, 15(22), 5754–5757. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances, 13(24), 16345-16352. [Link]

  • Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. (2025). ACS Fall 2025. [Link]

  • ARTICLE. (n.d.). [Link]

  • Bond Dissociation Energies. (n.d.). [Link]

  • The transmetalation step in Pd-catalyzed processes: Understanding the role of the classical nucleophile, the ligands and the syn - UVaDOC Principal. (n.d.). [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021). Molecules, 26(5), 1433. [Link]

  • Ch 23 Stille and Suzuki Coupling. (2021, April 21). YouTube. [Link]

  • Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(35), 4704-4734. [Link]

  • Ondrejovič, G., & Kotočová, A. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBr n Cl(6−n)(4-Mepy)4 complexes. Chemical Papers, 62(6), 557-565. [Link]

  • Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. (2018). Dalton Transactions, 47(32), 10848-10855. [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2014). Organometallics, 33(16), 4192-4198. [Link]

  • The Mechanisms of the Stille Reaction (2004). (n.d.). SciSpace. [Link]

  • A DFT Study on the C−H Bond Dissociation Enthalpies of Haloalkanes: Correlation between the Bond Dissociation Enthalpies and Activation Energies for Hydrogen Abstraction. (2014). The Journal of Physical Chemistry A, 118(39), 9035-9044. [Link]

  • Substituent effects in the Diels-Alder reactions of butadienes, cyclopentadienes, furans and pyroles with maleic anhydride. (2016). Computational and Theoretical Chemistry, 1079, 1-9. [Link]

  • Synthesis, characterisation and structure of square-planar palladium(II) complexes with phosphine–pyridine hybrid ligands o-Ph2PC6H4CH2O(CH2)C5H4N-2 (n= 1–3). Isolation of the first transition-metal complex with a trans-chelating bidentate PN ligand. (1998). Journal of the Chemical Society, Dalton Transactions, (1), 121-129. [Link]

  • Snapshots of a Stille reaction. (2004). Angewandte Chemie International Edition, 43(35), 4704-4734. [Link]

  • Synthesis of methyl-palladium(II) and -platinum(II) complexes containing labile chelates and olefinic tertiary phosphine ligands: intramolecular insertion of an olefin into a palladium–carbon bond, and activation of a carbon–hydrogen bond by a platinum(II) complex. (1987). Journal of the Chemical Society, Dalton Transactions, 1509-1517. [Link]

  • All results from a given calculation for LiCN (lithium cyanide). (n.d.). CCCBDB. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, 4-Methyl-2-(tributylstannyl)pyridine is a valuable reagent, particularly in cross-coupling reactions like the Stille coupling, enabling the synthesis of complex molecules. However, its utility is matched by its significant toxicological and environmental hazards. As organotin compounds, tributyltin (TBT) derivatives like this one demand our utmost respect and adherence to rigorous safety and disposal protocols.

This guide moves beyond mere compliance, providing a framework for handling and disposing of this chemical with the scientific rigor it requires. The causality behind each step is explained to build a culture of intrinsic safety and environmental stewardship within your laboratory.

Part 1: Hazard Assessment & Proactive Risk Mitigation

Understanding the "why" is the foundation of safe laboratory practice. The hazards associated with this compound are severe and multifaceted, necessitating stringent controls.

Toxicological Profile: A Systemic Threat

This compound is not a simple irritant; it is a potent systemic toxin. The Globally Harmonized System (GHS) of Classification and Labeling of Chemicals categorizes it with multiple high-level hazards.[1][2][3]

  • Acute Toxicity (Oral & Dermal): It is classified as "Toxic if swallowed" and "Harmful in contact with skin".[1][3] Accidental ingestion or significant skin contact can lead to severe health consequences.

  • Skin and Eye Irritation: It is known to cause serious skin and eye irritation.[1][3]

  • Specific Target Organ Toxicity (Repeated Exposure): This is a critical danger. Prolonged or repeated exposure causes damage to organs.[1][3] Organotin compounds are known neurotoxins, and their effects can be cumulative.[4]

Ecotoxicity Profile: A Lasting Environmental Burden

The environmental impact of organotin compounds is a well-documented tragedy of modern chemistry. Tributyltin (TBT) was widely used as an anti-fouling agent in marine paints until it was discovered to be catastrophic for marine ecosystems, even at nanogram-per-liter concentrations.[5][6]

  • High Aquatic Toxicity: this compound is classified as "Very toxic to aquatic life with long lasting effects".[1][3]

  • Persistence and Bioaccumulation: These compounds are persistent in sediment and can remain for decades, slowly leaching back into the water column.[6] They also bioaccumulate, concentrating up the food chain.[6][7] Improper disposal directly contributes to this persistent environmental contamination.

Essential Personal Protective Equipment (PPE)

Given the high toxicity, a comprehensive PPE strategy is non-negotiable. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must always be used when handling this compound.[8]

PPE ItemSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Nitrile). Double-gloving is strongly recommended.To prevent dermal absorption, which is a primary route of exposure.[8][9]
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of the liquid and potential vapors, preventing severe eye irritation.[3][9]
Body Protection A flame-retardant or 100% cotton lab coat.Protects skin and personal clothing from contamination.[8] Contaminated clothing must be removed immediately.[9]
Respiratory Work exclusively within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of highly toxic vapors.[8][10]

Part 2: Standard Operating Procedure for Waste Collection & Decontamination

The core principle of organotin waste management is absolute segregation . Never mix organotin waste with any other waste stream.

Segregation of Waste Streams
  • Designate a Specific Waste Container: Use a clearly labeled, sealable container (e.g., a glass or polyethylene-coated glass bottle) exclusively for this compound and related organotin waste.

  • Labeling: The label must read: "HAZARDOUS WASTE: ORGANOTIN COMPOUNDS, LIQUID, N.O.S. (Contains this compound) ". Include the hazard pictograms for Acute Toxicity, Health Hazard, and Environmental Hazard.[1][3]

Protocol for Collecting Liquid Waste

This includes unreacted material, reaction mixtures, and solvent extractions containing the compound.

  • Location: Perform all transfers inside a chemical fume hood.

  • Transfer: Using a funnel, carefully pour the liquid waste into the designated organotin waste container.

  • Seal: Securely cap the waste container immediately after the transfer.

  • Log: Maintain a log sheet on or near the container to record the contents and approximate volumes being added.

Protocol for Decontamination of Glassware and Equipment

Residual amounts on glassware are still highly toxic and must be treated as hazardous waste.

  • Initial Rinse: Rinse the contaminated glassware or equipment with a small amount of an appropriate organic solvent (e.g., hexanes or toluene).[8]

  • Collect Rinsate: This first rinse is highly contaminated. Decant this rinsate directly into the designated organotin hazardous waste container.[8]

  • Repeat: Perform a second rinse and add it to the same waste container.

  • Final Cleaning: Only after these initial, collected rinses should the glassware be cleaned using standard laboratory detergents.

Handling Contaminated Solid Waste

This includes used gloves, pipette tips, absorbent paper, and silica gel from chromatography.

  • Container: Use a dedicated, sealed plastic bag or container, clearly labeled "HAZARDOUS WASTE: ORGANOTIN CONTAMINATED SOLIDS ".

  • Collection: Place all contaminated solid materials directly into this container. Do not dispose of them in regular or general lab trash.

  • Storage: Keep the solid waste container sealed and stored in a ventilated area, preferably within a fume hood, alongside the liquid waste container.

Part 3: Emergency Procedures for Spills

Immediate and correct response to a spill is critical to mitigate exposure and environmental release.

Spill_Response spill Spill Occurs assess Assess Spill Size & Location (Inside or Outside Fume Hood?) spill->assess small_spill Small Spill (<100 mL) Inside Fume Hood assess->small_spill Small & Contained large_spill Large Spill (>100 mL) or Any Spill Outside Hood assess->large_spill Large or Uncontained contain 1. Contain Spill (Use absorbent pads around) small_spill->contain evacuate 1. Evacuate Immediate Area large_spill->evacuate alert 2. Alert Colleagues & Lab Supervisor Call Emergency Services / EHS large_spill->alert absorb 2. Absorb Material (Use vermiculite or sand) contain->absorb collect 3. Collect Waste (Scoop into sealed container) absorb->collect decon 4. Decontaminate Area (Wipe with solvent, collect wipes) collect->decon

Caption: Decision workflow for responding to a this compound spill.

Small Spill Response (<100 mL, inside a fume hood)
  • Alert: Alert personnel in the immediate vicinity.

  • Contain: Prevent the spill from spreading by encircling it with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[2] Do not use combustible materials like paper towels.

  • Absorb: Gently cover and absorb the spill with the inert material.

  • Collect: Carefully scoop the contaminated absorbent material into a sealable container. Label it as organotin-contaminated solid waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with toluene or hexanes. Place the used cloth in the solid waste container. Follow with a standard soap and water cleaning.

  • Report: Inform your laboratory supervisor and Environmental Health & Safety (EHS) office.

Large Spill Response (>100 mL or any spill outside a fume hood)
  • EVACUATE: Immediately evacuate the laboratory. Do not attempt to clean it up yourself.

  • ALERT: Alert all personnel in the surrounding area. Pull the fire alarm if necessary to facilitate evacuation.

  • CALL FOR HELP: From a safe location, call your institution's emergency services and EHS department. Provide them with the name of the chemical (this compound) and the approximate quantity spilled.

  • SECURE: Secure the area to prevent re-entry until the professional response team arrives.

Part 4: Final Disposal Logistics

Final disposal is not a task for the individual researcher; it is a regulated process that must be handled by professionals.

Labeling and Storage of Waste
  • Secure Storage: Keep all sealed and properly labeled organotin waste containers in a designated, secure secondary containment bin within a ventilated cabinet or fume hood. This prevents catastrophic release if the primary container fails.

  • Avoid Mixing: Under no circumstances should this waste be mixed with other chemical waste streams.[11] This prevents dangerous reactions and simplifies the disposal process for the waste contractor.

Arranging for Professional Disposal
  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office to schedule a hazardous waste pickup.

  • Provide Documentation: Accurately fill out all required hazardous waste manifests or tags. The proper shipping name is "Organotin compounds, solid, n.o.s." or "Organotin compound, liquid, n.o.s." and the UN number is typically UN3146 or UN2788, respectively.[10][11]

  • Ultimate Disposal: The waste will be handled by a licensed hazardous waste disposal company. The accepted methods for organotin compounds are typically high-temperature incineration or secure, controlled landfilling designed for environmentally persistent hazardous chemicals.[12][13]

By internalizing these procedures, you not only ensure your own safety and that of your colleagues but also uphold your professional responsibility to protect the environment from the lasting harm of these potent compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. NIOSH. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. Retrieved from [Link]

  • Del Valle Lab. (n.d.). Standard Operating Procedures: Organotin reagents. Retrieved from [Link]

  • NSW Environment Protection Authority. (1989, March 17). Organotin Waste Materials Chemical Control Order 1989. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Environmental remediation techniques of tributyltin contamination in soil and water: A review. Request PDF. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Retrieved from [Link]

  • SedNet. (n.d.). Remediation of tributyltin-contaminated sediments and water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIC. Retrieved from [Link]

  • Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]

  • Reddit. (2023, March 7). How toxic organotin compounds really are? r/Chempros. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Methyl-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of organotin compounds is central to advancing modern synthetic chemistry. However, the potent reactivity that makes these reagents valuable also necessitates a rigorous and informed approach to safety. This guide provides an in-depth operational plan for the safe handling and disposal of 4-Methyl-2-(tributylstannyl)pyridine, moving beyond a simple checklist to explain the critical reasoning behind each procedural step. Our objective is to empower you, our fellow researchers, to work with confidence and security.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is not a benign reagent. It is a member of the organotin family, notorious for its toxicity. The tributyltin moiety is the primary driver of its hazardous profile. A comprehensive understanding of its specific dangers is the foundation of a robust safety protocol. The compound is classified with multiple hazards, indicating risks upon various exposure routes.[1][2][3]

This substance is toxic if swallowed and harmful in contact with skin.[1][2][4] It causes significant skin and serious eye irritation.[1][2][3] The most severe long-term risk is its potential to cause damage to organs through prolonged or repeated exposure.[1][2][3] Organotin compounds are known to be readily absorbed through the skin, and exposure can lead to systemic effects, including damage to the immune and nervous systems.[5][6] Furthermore, it is very toxic to aquatic life with long-lasting effects, demanding stringent environmental controls for its disposal.[2][4]

Table 1: GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDanger
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinDanger
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDanger
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationDanger
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposureDanger
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic lifeDanger
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effectsDanger

Source: Aggregated data from multiple safety data sheets.[1][2][3]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable. Each component is selected to create a barrier against the specific hazards identified above.

  • Eye and Face Protection: Given the severe eye irritation risk, standard safety glasses are insufficient.

    • Minimum Requirement: Use chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[7]

    • Best Practice: In addition to goggles, use a full-face shield, especially when handling larger quantities (>25 mL) or during initial transfers where the risk of splashing is highest.[7] This provides a secondary barrier and protects the entire face.

  • Skin and Body Protection: Dermal absorption is a primary exposure route for organotins.[6] Therefore, comprehensive skin protection is critical.

    • Gloves: Standard nitrile gloves may not provide adequate protection for prolonged contact. Double-gloving is a mandatory practice.

      • Inner Glove: A standard nitrile examination glove.

      • Outer Glove: A chemical-resistant glove. Butyl rubber or neoprene gloves are recommended for their resistance to organotin compounds.[5] Always inspect gloves for any signs of degradation or perforation before use.[7]

    • Laboratory Coat: A flame-retardant or 100% cotton lab coat is required.[8] Ensure it has long sleeves and is fully buttoned.

    • Additional Protection: For large-scale operations, consider a chemically resistant apron and shoe covers to prevent contamination of personal clothing and footwear.[9] Do not wear sandals or open-toed shoes in the laboratory.[10][11]

  • Respiratory Protection:

    • Primary Control: All handling of this compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[2][8] Keep the sash at the lowest possible working height.[8]

    • Secondary Control: In the event of a significant spill or ventilation failure, a supplied-air respirator may be necessary for emergency response.[9] Personnel must be properly trained and fit-tested for any respirator use.

Operational Plan: From Benchtop to Waste

This step-by-step workflow is designed to minimize exposure and prevent accidental release.

Preparation and Handling
  • Designated Area: Cordon off a specific area within a chemical fume hood exclusively for this work.[8] Ensure the area is clean and free of clutter.[12]

  • Gather Materials: Assemble all necessary glassware, reagents, and quenching solutions before retrieving the organotin compound. Ensure all glassware is dry, as this reagent is moisture-sensitive.[2][4]

  • Don PPE: Put on all required PPE as detailed in Section 2, starting with the lab coat, then goggles/face shield, and finally the double gloves.

  • Reagent Transfer: Use inert atmosphere techniques (e.g., syringe transfer from a Sure/Seal™ bottle) to handle the reagent.[8] This prevents degradation from air and moisture and minimizes exposure.

  • Execution: Perform the reaction within the designated fume hood area. Keep all containers sealed when not in immediate use.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Area in Fume Hood gather_mats 2. Assemble All Equipment prep_area->gather_mats don_ppe 3. Don Full PPE gather_mats->don_ppe transfer 4. Transfer Reagent via Syringe don_ppe->transfer react 5. Execute Reaction transfer->react decon_glass 6. Decontaminate Glassware (Bleach Soak) react->decon_glass decon_area 7. Wipe Down Work Area decon_glass->decon_area dispose_waste 8. Segregate & Seal Waste decon_area->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of Organotin Reagents.

Decontamination and Disposal

Improper disposal can lead to severe environmental damage and put waste handlers at risk. A dedicated waste stream is essential.

  • Glassware Decontamination: Organotin residues adhere strongly to glass surfaces.

    • Rinse all contaminated glassware with a suitable organic solvent (e.g., hexanes or toluene) into a dedicated organotin waste container.[8]

    • Immerse the rinsed glassware in a basic solution of household bleach (sodium hypochlorite) or a 10% hydrogen peroxide solution overnight.[13][14] This oxidizes the toxic organotin compounds to less harmful inorganic tin oxides.[14]

    • After the soak, wash the glassware with soap and water as usual.

  • Solid Waste: All contaminated solid materials (e.g., gloves, paper towels, silica gel) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.[13] The container should be marked "Organotin Waste" in large letters.[15]

  • Liquid Waste: All liquid waste containing this compound, including the initial solvent rinses, must be collected in a sealed, properly labeled container.[15] Do not mix with other organic waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Final Disposal: All waste must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations.[16]

Emergency Response Protocol

Preparedness is key to mitigating the harm from an accidental exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[7][16] Flush the affected skin with copious amounts of water for at least 15 minutes, then wash thoroughly with soap and water.[7][16] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air at once.[5][7] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[7] Call a poison control center or seek immediate medical attention.[7]

  • Spill: Evacuate the immediate area. Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite or sand). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

By adhering to these scientifically grounded protocols, you can effectively manage the risks associated with this compound, ensuring both your personal safety and the integrity of your research environment.

References

  • This compound | C18H33NSn | CID 11222775 . PubChem, National Center for Biotechnology Information. [Link]

  • ORGANOTIN COMPOUNDS . Centers for Disease Control and Prevention (CDC). [Link]

  • SAFETY DATA SHEET - Bis(tributyltin) oxide . Sea-Bird Scientific. [Link]

  • Organotin Waste Materials Chemical Control Order 1989 . NSW Environment Protection Authority. [Link]

  • Dealing with Organotin reactions : r/chemistry . Reddit. [Link]

  • Standard Operating Procedures - Organotin Reagents . Del Valle Lab, University of South Florida. [Link]

  • Draft decision guidance document for tributyltin compounds . Rotterdam Convention. [Link]

  • A Practical Method for the Removal of Organotin Residues from Reaction Mixtures . The Journal of Organic Chemistry, ACS Publications. [Link]

  • How should I manage glassware that came in contact with organotin compounds? . Reddit. [Link]

  • Safety Data Sheet - 5-Methyl-2-(tributylstannyl)pyridine . Angene Chemical. [Link]

  • SAFETY DATA SHEET - TSE392-C . Farnell. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory . California State University, Bakersfield (CSUB). [Link]

  • Safety in Organic Chemistry Laboratory . TigerWeb, Tennessee State University. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf, NIH. [Link]

  • Guidelines for Safe Laboratory Practices . NextGen Protocols. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.